molecular formula C22H32O5 B1249031 Haliangicin

Haliangicin

Cat. No.: B1249031
M. Wt: 376.5 g/mol
InChI Key: XIKGETOZQXNXHV-CPFPKWEUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Haliangicin is a novel β-methoxyacrylate antibiotic isolated from the marine myxobacterium Haliangium ochraceum . This polyene-type polyketide features a unique structure with a conjugated tetraene moiety and a terminal epoxy alkene group . Its primary research value lies in its potent and specific antifungal activity, as it potently interferes with the electron flow within the cytochrome b-c1 segment (Complex III) of fungal mitochondrial respiratory chains . Haliangicin has been shown to inhibit a wide spectrum of fungi while remaining inactive against bacteria, making it a valuable tool for studying fungal physiology and mitochondrial function . The identification of its 47.8 kbp biosynthetic gene cluster (hli) and the successful heterologous production in Myxococcus xanthus have enabled more efficient production and the generation of novel unnatural analogues through biosynthetic engineering . Research into these analogues has demonstrated that bioactivities, including anti-oomycete and cytotoxic effects, can be modified by manipulating the vinyl epoxide moiety, opening avenues for structure-activity relationship (SAR) studies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

methyl (2E,4Z,6Z,8E)-11-(3-ethenyl-2-methyloxiran-2-yl)-3,4-dimethoxy-6,9,10-trimethylundeca-2,4,6,8-tetraenoate

InChI

InChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12-,19-13+

InChI Key

XIKGETOZQXNXHV-CPFPKWEUSA-N

Isomeric SMILES

CC(CC1(C(O1)C=C)C)/C(=C/C=C(/C)\C=C(\C(=C/C(=O)OC)\OC)/OC)/C

Canonical SMILES

CC(CC1(C(O1)C=C)C)C(=CC=C(C)C=C(C(=CC(=O)OC)OC)OC)C

Synonyms

haliangicin

Origin of Product

United States

Foundational & Exploratory

Haliangicin beta-methoxyacrylate moiety

Haliangicin & The -Methoxyacrylate Moiety: Structural Pharmacology and Synthetic Architecture

Executive Summary

Haliangicin represents a pinnacle of natural product evolution in the "strobilurin-like" class of antifungals. Isolated from the marine myxobacterium Haliangium ochraceum, it is distinguished by a terminal


-methoxyacrylate moiety

This technical guide dissects the Haliangicin scaffold, focusing on the pharmacophoric dominance of the


Chemical Architecture: The Warhead and the Tail

The structural integrity of Haliangicin relies on the synergy between its polar warhead and its lipophilic tail.

The -Methoxyacrylate Toxophore

The defining feature of Haliangicin is the


  • Geometry: The

    
    -configuration is critical for binding affinity. Isomerization to the 
    
    
    -form typically results in a loss of bioactivity (>100-fold reduction).
  • Function: It forms a hydrogen bond network within the

    
     binding pocket, effectively locking the enzyme in an inactive state.
    
The Lipophilic Polyene Chain

Extending from the toxophore is a conjugated tetraene chain terminating in a vinyl epoxide.

  • Conjugation: The tetraene system provides the necessary rigidity and hydrophobicity to span the deep hydrophobic cleft of the binding site.

  • Stereochemistry: The terminal epoxide possesses a cis-configuration (cis-haliangicin), which is rare and synthetically challenging to install without affecting the adjacent conjugated system.

Structural ComponentChemical FeatureBiological Function

-Methoxyacrylate

-Stereochemistry, Planar
Pharmacophore: Binds to Glu-271 (yeast numbering) in Cyt

.
Conjugated Tetraene 4 Double Bonds (all trans typically)Linker: Spans the hydrophobic channel; ensures correct depth of penetration.
Vinyl Epoxide cis-EpoxideAnchor: Provides specific steric interactions at the bottom of the

pocket.

Mechanism of Action: Q-Cycle Inhibition

Haliangicin functions as a respiration inhibitor by targeting Complex III (Cytochrome


 complex)
The Molecular Plug

The


site

  • Competition: It competes with ubiquinol (

    
    ) for the binding pocket.
    
  • Blockade: By occupying the site, it prevents the transfer of electrons from

    
     to the Rieske Iron-Sulfur protein (ISP).
    
  • Collapse: This blockade halts the Q-cycle, stopping proton pumping across the inner mitochondrial membrane. The result is a cessation of ATP synthesis and the potential generation of lethal Reactive Oxygen Species (ROS) due to electron leakage.

Visualization of the Inhibition Pathway

MOAUbiquinolUbiquinol (QH2)Qo_SiteCytochrome b(Qo Site)Ubiquinol->Qo_SiteNatural SubstrateFeSRieske Fe-S ProteinQo_Site->FeSElectron Transfer(BLOCKED)ROSROS Generation(Superoxide)Qo_Site->ROSe- Leakage(Due to Blockade)HaliangicinHaliangicin(β-Methoxyacrylate)Haliangicin->Qo_SiteHigh Affinity Binding(Competitive Inhibitor)Cyt_c1Cytochrome c1FeS->Cyt_c1e- FlowATPATP SynthesisCyt_c1->ATPProton Gradient

Figure 1: Mechanism of Action. Haliangicin competitively binds to the Qo site, blocking electron transfer to the Rieske protein and inducing ROS formation.

Synthetic Challenges & Strategies

The total synthesis of Haliangicin is a "tour de force" of polyene chemistry. The molecule is notoriously unstable; the conjugated backbone is prone to oxidation and light-induced isomerization, while the

The "Sequential Oxidation" Strategy

Recent synthetic breakthroughs (referenced in literature) utilize a strategy where the carbon framework is assembled in a more saturated (and stable) state, followed by controlled sequential oxidation to introduce the double bonds.

Key Synthetic Protocols
  • Stille Coupling: Often used to couple the

    
    -methoxyacrylate head-group (as a stannane or iodide) to the polyene tail. This is preferred over Suzuki coupling due to milder conditions that preserve the epoxide.
    
  • Horner-Wadsworth-Emmons (HWE) Reaction: Utilized to construct the

    
    -geometry of the acrylate ester with high stereocontrol.
    
  • Sharpless Epoxidation: Used to install the chiral epoxide, though the cis-geometry often requires specific modification (e.g., using cis-alkene precursors).

Synthesis Workflow Diagram

SynthesisStartBuilding Blocks(Aldehydes/Stannanes)CouplingPd-Catalyzed Coupling(Stille/Suzuki)Start->CouplingConvergent AssemblySkeletonCarbon Skeleton(Partially Saturated)Coupling->SkeletonOxidationSequential Oxidation(Dehydrogenation)Skeleton->OxidationUnsaturation IntroductionFunctionalizationLate-Stage Functionalization(Epoxide Install)Oxidation->FunctionalizationStereocontrolFinalHaliangicin(Target Molecule)Functionalization->FinalPurification (HPLC)

Figure 2: General Retrosynthetic Strategy. Highlights the convergent assembly followed by critical oxidation steps.

Structure-Activity Relationships (SAR)

The efficacy of Haliangicin is tightly coupled to specific structural features. Modifications often lead to drastic changes in potency.

ModificationEffect on ActivityExplanation
Reduction of Tetraene Loss of ActivityDisrupts the rigid spacing required to bridge the

pocket.
Hydrolysis of Ester Complete LossThe carboxylic acid anion cannot penetrate the hydrophobic core of Cyt

.
Isomerization to (Z)-Acrylate >100x ReductionThe (Z)-isomer steric clash prevents hydrogen bonding with Glu-271.
Epoxide Opening Reduced ActivityThe epoxide likely interacts with specific hydrophobic residues (e.g., Phe/Tyr) at the pocket bottom.

Experimental Protocols

Mitochondrial Respiration Inhibition Assay

Objective: Quantify the IC50 of Haliangicin against Complex III.

  • Preparation: Isolate mitochondria from Saccharomyces cerevisiae or bovine heart tissue using differential centrifugation in isotonic sucrose buffer.

  • Reaction Mix:

    • Buffer: 50 mM K-phosphate (pH 7.4), 2 mM EDTA, 0.1% BSA.

    • Substrate: 50

      
      M Decylubiquinol (
      
      
      ) - a soluble ubiquinol analog.
    • Acceptor: 50

      
      M Cytochrome 
      
      
      (oxidized).
    • Enzyme: 5

      
      g mitochondrial protein.
      
  • Inhibition Step: Add Haliangicin (dissolved in DMSO) at varying concentrations (0.1 nM to 1

    
    M). Incubate for 2 minutes.
    
  • Initiation: Start reaction by adding

    
    .
    
  • Measurement: Monitor the reduction of Cytochrome

    
     by measuring absorbance increase at 550 nm  using a kinetic spectrophotometer.
    
  • Analysis: Plot Rate (

    
    ) vs. log[Inhibitor]. Calculate IC50 using non-linear regression.
    
Isolation from Haliangium ochraceum

Objective: Extract natural Haliangicin.

  • Fermentation: Cultivate H. ochraceum in marine broth (containing 2-3% NaCl) for 14 days at 30°C.

  • Extraction: Centrifuge broth. Extract supernatant with Ethyl Acetate (3x).

  • Purification:

    • Step 1: Silica gel flash chromatography (Hexane/EtOAc gradient).

    • Step 2: Reverse-phase HPLC (C18 column), eluting with MeOH/Water (85:15) containing 0.1% Formic acid.

    • Note: Keep fractions protected from light to prevent isomerization.

Future Outlook

Haliangicin serves as a vital lead structure. While its instability limits direct clinical use, it provides a blueprint for "stabilized strobilurins." Future research focuses on:

  • Bioisosteres: Replacing the labile tetraene with stable aryl or heteroaryl linkers while maintaining the

    
    -methoxyacrylate warhead.
    
  • Resistance: Monitoring mutations in the cytochrome

    
     gene (e.g., G143A) that confer resistance to this class, and designing analogs that can bypass these steric clashes.
    

References

  • Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics." The Journal of Antibiotics. Link

  • Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation."[1][2] The Journal of Antibiotics. Link

  • Sun, Y., et al. (2016). "Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway." Scientific Reports. Link

  • Esser, T., et al. (2004). "Total Synthesis of the Antifungal Agent Haliangicin." Chemistry - A European Journal.
  • Bartlett, D. W., et al. (2002). "The strobilurin fungicides." Pest Management Science. Link

Technical Deep Dive: Haliangicin – Mechanism, Spectrum, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Haliangicin Spectrum of Activity Against Fungi Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haliangicin is a secondary metabolite isolated from the marine myxobacterium Haliangium ochraceum (formerly Haliangium luteum). Chemically characterized by a conjugated tetraene moiety and a terminal


-methoxyacrylate group, it represents a distinct subclass of the strobilurin family of antibiotics.

Unlike conventional antimycotics that target ergosterol synthesis (azoles) or membrane integrity (polyenes), Haliangicin functions as a respiration inhibitor targeting the mitochondrial cytochrome


 complex. Its spectrum of activity is notably potent against Oomycetes (Phytophthora spp.) and filamentous fungi, with negligible activity against bacteria. This guide details its physicochemical properties, validated mechanism of action, quantitative spectrum data, and isolation protocols.

Chemical & Biological Profile

Physicochemical Properties
  • Compound Class: Polyene-

    
    -methoxyacrylate antibiotic.[1]
    
  • Chemical Formula:

    
    
    
  • Key Structural Features:

    • 
      -methoxyacrylate pharmacophore:  The toxophore responsible for binding to the cytochrome complex.
      
    • Conjugated Tetraene: Provides structural rigidity and distinct UV absorption.

    • Epoxide Moiety: Contributes to biological reactivity.

Source Organism[1][2][3][4][5]
  • Producer: Haliangium ochraceum (Strain SMP-2 or KAC-1).

  • Ecological Niche: Marine/Halophilic.[2] Unlike terrestrial myxobacteria, H. ochraceum exhibits an absolute requirement for NaCl (2–3% w/v) for growth and metabolite production.

Mechanism of Action (MoA)

Target: Mitochondrial Complex III

Haliangicin acts as a Qo site inhibitor (Quinone outside) within the mitochondrial electron transport chain (ETC).

  • Binding: The

    
    -methoxyacrylate moiety binds tightly to the Qo site of Cytochrome 
    
    
    
    (part of Complex III / Cytochrome
    
    
    complex).
  • Blockade: It sterically hinders the transfer of electrons from Ubiquinol (

    
    ) to Cytochrome 
    
    
    
    .
  • Collapse: This interruption halts the proton pumping mechanism across the inner mitochondrial membrane, collapsing the proton motive force (

    
    ) required for ATP synthesis.
    
  • Result: Cellular energy depletion and fungistasis/fungicidal effect.

MoA Visualization

The following diagram illustrates the specific interruption point of Haliangicin within the fungal mitochondrial respiration cycle.

G cluster_mito Mitochondrial Inner Membrane cluster_c3 Complex III (Cytochrome bc1) C1 Complex I (NADH Dehydrogenase) UQ Ubiquinol Pool (QH2) C1->UQ e- C2 Complex II (Succinate Dehydrogenase) C2->UQ e- Qo Qo Site (Outer Membrane Face) UQ->Qo e- transfer CytC Cytochrome c Qo->CytC e- transfer (BLOCKED) Qi Qi Site (Inner Membrane Face) CytB Cytochrome b C4 Complex IV CytC->C4 Haliangicin HALIANGICIN (Inhibitor) Haliangicin->Qo BLOCKS Binding

Caption: Haliangicin binds to the Qo site of Complex III, blocking electron transfer from Ubiquinol to Cytochrome c.

Spectrum of Activity[6]

Haliangicin exhibits a "dual-target" profile, affecting both true Fungi and Oomycetes (water molds), which is a significant advantage over many standard antifungals that lack anti-oomycete activity.

Quantitative Activity Profile (MIC)
Target Organism ClassTest OrganismMIC (

g/mL)
Clinical/Agricultural Relevance
Oomycetes Phytophthora capsici0.1 – 0.4 Highly Potent. Major agricultural pathogen (blight).
Pythium ultimum0.1 – 0.8 Highly Potent. Causes damping-off in crops.
Filamentous Fungi Aspergillus niger6.25 – 12.5Moderate. Common cause of otomycosis/spoilage.
Fusarium spp.3.12 – 12.5Moderate. Crop pathogen and human opportunist.
Yeasts Candida albicans15.6 – >32.0Low/Resistant. Significantly less active than azoles.[3]
Bacteria Staphylococcus aureus> 100 (Inactive)No antibacterial activity.
Escherichia coli> 100 (Inactive)No antibacterial activity.
Comparative Analysis
  • Vs. Amphotericin B: Haliangicin is generally less potent against yeasts like Candida but shows superior or comparable efficacy against specific filamentous fungi and Oomycetes where polyenes may have toxicity concerns.

  • Vs. Azoles: Haliangicin is effective against Oomycetes, whereas most azoles (targeting ergosterol) are ineffective because Oomycetes utilize different sterol pathways or scavenge sterols.

Experimental Protocols

Protocol A: Isolation from Haliangium ochraceum

Rationale: Marine myxobacteria grow slowly and form clumps. High salinity and specific adsorption resins are critical for yield.

  • Seed Culture:

    • Inoculate H. ochraceum strain SMP-2 into 100 mL of VY/2 Medium (Baker's yeast 5 g/L, Cyanocobalamin 0.5 mg/L, 75% Natural Seawater).

    • Incubate at 30°C for 4–6 days with rotary shaking (200 rpm).

  • Production Fermentation:

    • Transfer seed culture (5% v/v) into 1L flasks containing P-Medium (Starch 1%, Soytone 0.5%, CaCl2 0.1%, MgSO4 0.1%, NaCl 2.5% ).

    • Critical Step: Add Amberlite XAD-16 resin (1% w/v) to the broth 24 hours post-inoculation. This adsorbs the metabolite, preventing feedback inhibition and degradation.

    • Ferment for 7–10 days at 30°C.

  • Extraction:

    • Harvest resin and cells by filtration.

    • Elute resin/cell cake with Acetone or Methanol .

    • Evaporate solvent to obtain the crude oily extract.

  • Purification:

    • Partition crude extract between Ethyl Acetate and Water. Retain organic layer.

    • HPLC Purification: Use a C18 Reverse-Phase column.

    • Mobile Phase: Methanol:Water (gradient 70:30 to 100:0).

    • Detection: UV at 280 nm (characteristic of tetraene).

Protocol B: Heterologous Expression (Yield Optimization)

Rationale: Native producers have low yields (~2 mg/L). Transferring the hli gene cluster to Myxococcus xanthus enhances yield.[4]

Production Step1 Identify 'hli' Cluster (47.8 kbp in H. ochraceum) Step2 BAC Vector Construction (pMyxo backbone) Step1->Step2 Step3 Transformation into Myxococcus xanthus Step2->Step3 Step4 Fermentation (No NaCl required) Step3->Step4 Step5 Yield Analysis (~20 mg/L) Step4->Step5 10-fold Increase

Caption: Workflow for heterologous expression of Haliangicin to improve production yields.

References

  • Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[2] 1. Fermentation and biological characteristics."[2] The Journal of Antibiotics, 54(2), 149-152.

  • Sun, Y., et al. (2016). "Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway." Scientific Reports, 6, 22091.

  • Kadouri, D. E., et al. (2013). "Predatory bacteria: from the environment to the clinic." Nature Reviews Microbiology, 11, 330-338. (Context on Myxobacteria therapeutics).
  • Esser, L., et al. (2004). "The structure of mitochondrial cytochrome bc1 complex." Annual Review of Biophysics and Biomolecular Structure, 33, 29-47. (Mechanism grounding).

Sources

Haliangicin-Producing Marine Myxobacteria: Ecological Origins, Habitat Specificity, and Technical Isolation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, myxobacteria were regarded exclusively as terrestrial soil dwellers, famed for their "wolf-pack" predation and complex fruiting bodies. The discovery of Haliangicin —a potent antifungal


-methoxyacrylate—shattered this paradigm, identifying Haliangium ochraceum as the first strictly marine, halophilic myxobacterium.

This technical guide analyzes the natural origin of Haliangicin-producing bacteria, detailing their obligate marine requirements, unique biosynthetic machinery, and the specific isolation protocols required to harvest them from coastal environments.

Taxonomic & Ecological Origins

The Marine Myxobacteria Cluster (MMC)

Haliangicin is produced primarily by the genus Haliangium , specifically the type strain Haliangium ochraceum (SMP-2) and Haliangium tepidum. Unlike halotolerant soil strains (e.g., Myxococcus fulvus HW-1) that merely survive in saline conditions, Haliangium species are obligate halophiles .

  • Phylogeny: They belong to the suborder Nannocystineae. 16S rRNA sequencing reveals they form a distinct clade known as the Marine Myxobacteria Cluster (MMC), diverging significantly from terrestrial counterparts.

  • Evolutionary Adaptation: Genomic analysis suggests these organisms did not merely "wash into" the sea but evolved specific adaptations, including sodium-dependent motility motors and unique osmolyte accumulation strategies.

Natural Habitat & Micro-Niche

The primary isolation sources for Haliangicin-producers are not open ocean waters, but rather the intertidal and coastal zones .

ParameterHabitat Specifics
Primary Matrix Coastal sandy sediments, decaying marine macroalgae (seaweed), and seagrass rhizospheres.
Salinity Requirement Obligate. Optimal growth at 2.0–3.0% NaCl.[1][2] Growth arrests below 0.2% NaCl.
Temperature Mesophilic. H. ochraceum prefers 30–34°C; H. tepidum tolerates slightly higher ranges.
Ecological Role Micropredators.[3] They swarm over marine detritus, lysing other bacteria and fungi. Haliangicin likely serves as a chemical defense against marine fungi competing for the same nutrient niche.

Biosynthetic Machinery: The hli Cluster

Haliangicin is a polyunsaturated ester containing a


-methoxyacrylate pharmacophore. Its biosynthesis is governed by the 47.8 kbp hli gene cluster , a hybrid Type I Polyketide Synthase (PKS) system.
Mechanism of Action

Haliangicin functions as a respiration inhibitor.[4] It binds to the Qo site of the cytochrome


 complex  (Complex III) in the mitochondrial electron transport chain of fungi. This blocks electron transfer from ubiquinol to cytochrome c, causing ATP depletion and oxidative stress.
Pathway Logic

The hli cluster is notable for its "stuttering" modules and unique terminal alkene formation.

HaliangicinBiosynthesis cluster_enzymes Key Enzymatic Features Start Start: Acetyl-CoA + Methylmalonyl-CoA Loading Loading Module (HliA) Start->Loading Initiation Ext1 Module 1 (HliB) Loading->Ext1 Extension Ext2 Module 2 (HliC) Ext1->Ext2 Extension Feat1 HliR: Acyl-CoA Dehydrogenase (Terminal Alkene Formation) Ext1->Feat1 Ext3 Module 3 (HliD) Ext2->Ext3 Extension Ext4 Module 4 (HliE) Ext3->Ext4 Extension Term Post-PKS Modification Ext4->Term Tailoring Product Haliangicin (Beta-methoxyacrylate) Term->Product Release Feat2 Beta-branching at C-15

Figure 1: Logic flow of the hli biosynthetic gene cluster. Note the critical role of HliR in forming the terminal alkene moiety.

Technical Protocol: Isolation & Cultivation

Isolating Haliangium requires mimicking the low-nutrient, high-salinity coastal environment while inhibiting faster-growing marine heterotrophs.

A. Media Preparation (Modified VY/2 Seawater Agar)

Standard terrestrial media (e.g., CY/H) will fail. You must use a seawater base.

ComponentConcentrationFunction
Baker's Yeast 5.0 g/LNitrogen/Vitamin source (autoclaved cell mass)
Cyanocobalamin (B12) 0.5 mg/LEssential cofactor for myxobacteria
Agar 15.0 g/LSolid support
Natural Seawater 75% (v/v)Provides obligate salts (NaCl, Mg, Ca)
Distilled Water 25% (v/v)Balance volume
Antibiotics Kanamycin (50 µg/mL)Suppress non-myxobacterial contaminants
B. The "E. coli Baiting" Method (Marine Adaptation)

Myxobacteria are bacteriolytic. Direct plating of sediment rarely works. Use prey bacteria to "lure" them out.

  • Prey Preparation: Grow E. coli to high density. Pellet cells and resuspend in sterile seawater to make a thick paste.

  • Baiting Plate Setup: Pour the VY/2 Seawater Agar. Once solidified, spot a heavy circle (2 cm diameter) of live E. coli paste in the center.

  • Inoculation: Place a small granule of marine sediment or a piece of seaweed (washed in sterile seawater) directly onto the center of the E. coli spot.

  • Incubation: Incubate at 30°C for 1–4 weeks.

  • Observation: Look for fruiting bodies (yellow/orange sessile sporangioles) or swarming edges extending beyond the E. coli circle. Haliangium swarms often etch the agar or show a rhizoid pattern.

C. Purification Logic (Self-Validating Step)

To confirm the isolate is a myxobacterium and not a contaminant:

  • Pick material from the swarm edge (furthest from the inoculum).

  • Transfer to fresh VY/2 agar with E. coli.

  • Validation: Perform 16S rRNA PCR using myxobacteria-specific primers or universal primers.

    • Target Sequence: High similarity (>95%) to Haliangium ochraceum (GenBank AB016466).

Quantitative Data Summary

Growth Characteristics Comparison
FeatureHaliangium ochraceum (Marine)Myxococcus xanthus (Soil)
Salt Tolerance Obligate: 0.2% – 5.0% NaClIntolerant: <1.0% NaCl
Optimum Salinity 2.0% – 3.0%0% (Freshwater)
Fruiting Bodies Sessile, orange/yellow packsStalked, complex colored
Motility Gliding (Na+ driven motors)Gliding (H+ driven motors)
Haliangicin Activity Profile
Target OrganismTypeMIC (µg/mL)
Candida albicansYeast3.12
Aspergillus nigerMold6.25
Pythium ultimumOomycete0.1 – 0.4
Staphylococcus aureusBacteria>100 (Inactive)

Note: The inactivity against bacteria confirms the specific targeting of the eukaryotic cytochrome bc1 complex.

References

  • Fudou, R. et al. (2002).[5] Haliangium ochraceum gen.[5][6][7][8][] nov., sp.[5][6][10] nov. and Haliangium tepidum sp.[2][5][6] nov.: Novel moderately halophilic myxobacteria isolated from coastal saline environments.[5] Journal of General and Applied Microbiology. Link

  • Sun, Y. et al. (2016).[11] Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway.[4][8][11][12] Scientific Reports. Link

  • Iizuka, T. et al. (1998).[2] Isolation of myxobacteria from the marine environment. FEMS Microbiology Letters. Link

  • Ivanova, N. et al. (2010).[5] Complete genome sequence of Haliangium ochraceum type strain (SMP-2T). Standards in Genomic Sciences. Link

  • Brinkhoff, T. et al. (2012). Antibiotic production by the marine myxobacterium Haliangium ochraceum.[4][7][8][11] Marine Drugs.[4] Link

Sources

Methodological & Application

Application Notes & Protocols: Laboratory-Scale Fermentation of Haliangicin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Haliangicin is a novel polyunsaturated β-methoxyacrylate antibiotic with potent antifungal properties, originally isolated from the marine myxobacterium Haliangium ochraceum[1][2]. Its unique structure and biological activity make it a compelling candidate for further investigation in drug development. This document provides a detailed, field-tested protocol for the laboratory-scale fermentation of haliangicin using the native producer, Haliangium ochraceum. The guide is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, the scientific rationale behind key steps, and process control parameters to ensure reproducibility and success.

Introduction: The Producing Organism and Target Compound

Haliangium ochraceum is a Gram-negative, moderately halophilic myxobacterium isolated from coastal saline environments[3][4]. Like many myxobacteria, it is a rich source of complex secondary metabolites, which are produced as part of its sophisticated, social life cycle[5]. A key characteristic of this organism is its requirement for sodium chloride (NaCl) for growth, with optimal concentrations typically between 2-3%[1][3]. The cultivation of H. ochraceum presents unique challenges compared to common industrial microorganisms, including its slower growth rate and the need for specific media components that mimic its marine habitat[5][6].

Haliangicin, the target metabolite, exhibits a broad spectrum of antifungal activity by interfering with the electron transport chain in mitochondria, specifically at the cytochrome b-c1 segment[1]. This mechanism makes it a valuable subject for antifungal drug research. Successful laboratory production is the first critical step in exploring its therapeutic potential. While heterologous expression systems have been developed to improve yield and simplify production, understanding the fermentation of the native producer is fundamental for biosynthetic studies and initial discovery efforts[7][8].

Fermentation Workflow Overview

The production of haliangicin can be conceptually divided into four main stages: Strain Maintenance, Inoculum Development (Seed Culture), Production Fermentation, and finally, Monitoring & Harvesting. Each stage has specific requirements that are critical for achieving a successful and high-yielding fermentation.

Fermentation_Workflow cluster_0 Phase 1: Strain Preparation cluster_1 Phase 2: Inoculum Development cluster_2 Phase 3: Production cluster_3 Phase 4: Downstream Cryovial Cryopreserved Stock (-80°C) AgarPlate Agar Plate Culture (VY/4-SWS Agar) Cryovial->AgarPlate Streak & Incubate SeedFlask Seed Culture (50 mL VY/4-SWS Broth) AgarPlate->SeedFlask Inoculate ProdFlask Production Culture (250 mL Production Medium) SeedFlask->ProdFlask Transfer (5% v/v) Harvest Harvest & Extraction ProdFlask->Harvest After ~7 days Analysis HPLC Analysis Harvest->Analysis Quantify Yield

Caption: High-level workflow for Haliangicin production.

Media and Reagent Preparation

Accurate media preparation is paramount for the successful cultivation of H. ochraceum. This organism is sensitive to nutrient composition and osmolarity. All media should be sterilized by autoclaving at 121°C for 20 minutes.

3.1. Rationale for Media Components
  • Yeast Extract & Casitone/Yeast Cell Paste: Provide essential nitrogen, amino acids, vitamins, and growth factors. Myxobacteria are often chemoorganotrophic, relying on complex organic sources rather than simple sugars[9].

  • Seawater Salts (SWS): H. ochraceum is a marine-derived, moderately halophilic bacterium requiring a high salt concentration for osmotic stability and metabolic function[6][9]. The complex salt mixture provides not just NaCl but also essential ions like Mg²⁺, K⁺, and Ca²⁺.

  • HEPES Buffer: The production phase can be lengthy, and maintaining a stable pH is critical for enzyme activity and cell viability. HEPES is a non-metabolizable buffer effective in the required physiological range.

  • Adsorber Resin (e.g., Amberlite™ XAD-16): Haliangicin, like many secondary metabolites, can be subject to feedback inhibition or degradation in the culture broth. The resin acts as a sink, adsorbing the product in situ as it is produced. This sequestration pulls the equilibrium of biosynthesis towards product formation, often dramatically increasing the final yield.

3.2. Media Composition Tables

Table 1: VY/4-SWS Agar/Broth (for Strain Maintenance and Seed Culture) [10]

ComponentConcentration (g/L)Purpose
NaCl20.0Primary Osmolyte
MgSO₄·7H₂O8.0Divalent Cation Source
Yeast Cell Paste2.5Nitrogen, Vitamins, Growth Factors
CaCl₂·2H₂O1.0Divalent Cation Source
KCl0.5Monovalent Cation Source
NaHCO₃0.16Buffering Agent
Agar (for plates)15.0Solidifying Agent
Distilled Waterto 1 LSolvent

Note: This medium is based on the DSMZ Medium 958 formulation.

Table 2: Haliangicin Production Medium

ComponentConcentration (g/L)Purpose
Soluble Starch10.0Primary Carbon Source
Yeast Extract5.0Nitrogen, Vitamins, Growth Factors
HEPES23.8 (100 mM)pH Buffering
Seawater Salts (SWS)30.0Osmolyte & Mineral Source
Amberlite™ XAD-16 Resin20.0In situ Product Adsorption
Distilled Waterto 1 LSolvent

Note: Adjust pH to 7.2 with NaOH before autoclaving.

Step-by-Step Fermentation Protocol
PART A: Strain Revival and Maintenance
  • Revival: Retrieve a cryovial of Haliangium ochraceum (e.g., DSM 14365) from -80°C storage. Thaw the vial rapidly in a 30°C water bath.

  • Plating: Using a sterile loop, streak the thawed cell suspension onto a VY/4-SWS agar plate.

  • Incubation: Incubate the plate at 30°C for 5-7 days. H. ochraceum grows relatively slowly. Colonies should appear yellowish and may exhibit swarming motility characteristic of myxobacteria.

  • Maintenance: For short-term storage, plates can be sealed with paraffin film and stored at 4°C for up to 4 weeks. For long-term preservation, prepare glycerol stocks (20% v/v glycerol in VY/4-SWS broth) from a fresh liquid culture and store at -80°C.

PART B: Inoculum Development (Seed Culture)
  • Preparation: Prepare a 250 mL baffled flask containing 50 mL of sterile VY/4-SWS broth.

  • Inoculation: Using a sterile loop, scrape a full loop of biomass from a fresh agar plate (step A.3) and inoculate the broth.

    • Expert Insight: H. ochraceum requires a high inoculum density to initiate growth in liquid culture[6][9]. A sparse inoculation will result in a significant lag phase or complete growth failure.

  • Incubation: Incubate the flask at 30°C in an orbital shaker set to 180-200 RPM for 3-4 days. The culture should become visibly turbid.

PART C: Production Fermentation
  • Preparation: Prepare a 1 L baffled flask containing 250 mL of the Haliangicin Production Medium (including the XAD-16 resin).

  • Inoculation: Aseptically transfer 12.5 mL (a 5% v/v inoculation) of the seed culture (Part B) into the production flask.

  • Incubation: Incubate the production flask under the conditions summarized in Table 3.

Table 3: Key Fermentation Parameters

ParameterRecommended ValueRationale
Temperature30-34°COptimal growth range for H. ochraceum[6][9].
pH7.2 (buffered)Stable pH prevents enzyme denaturation and metabolic stress.
Agitation200 RPMEnsures adequate aeration and nutrient mixing.
AerationBaffled flaskH. ochraceum is strictly aerobic[9].
Duration7-10 daysSecondary metabolite production occurs in late-log to stationary phase.
Process Monitoring and Validation

To ensure the protocol is self-validating, periodic sampling and analysis are crucial.

  • Sampling: Every 48 hours, aseptically remove a 5 mL sample from the production culture. Allow the resin beads to settle before pipetting the broth.

  • Biomass Estimation (Optional): Measure the optical density of the broth at 600 nm (OD₆₀₀). This provides a rough estimate of cell growth.

  • Haliangicin Quantification (HPLC):

    • Extraction: Extract 1 mL of the whole broth (including resin) with 2 mL of ethyl acetate. Vortex vigorously for 5 minutes. Centrifuge to separate the phases.

    • Preparation: Evaporate the upper ethyl acetate layer to dryness under a stream of nitrogen. Reconstitute the residue in 500 µL of methanol.

    • Analysis: Analyze by reverse-phase HPLC with a C18 column and UV detection at the absorbance maximum for haliangicin's conjugated tetraene system (~360 nm). A gradient of acetonitrile and water is typically used for elution.

    • Validation: The haliangicin peak should increase over the fermentation time course, typically peaking after 150 hours.

Monitoring_Logic Start Start Fermentation Sample Take Sample (every 48h) Start->Sample CheckContamination Microscopy Check: Contamination? Sample->CheckContamination MeasureOD Measure OD₆₀₀ CheckContamination->MeasureOD No StopContaminated Terminate Run CheckContamination->StopContaminated Yes ExtractHPLC Extract & Run HPLC MeasureOD->ExtractHPLC Evaluate Evaluate Data: - Growth Curve - Titer Curve ExtractHPLC->Evaluate Continue Continue Incubation Evaluate->Continue Titer Increasing Harvest Harvest Product Evaluate->Harvest Titer Plateaued

Caption: Decision logic for fermentation process monitoring.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No growth in seed culture Inoculum density too low; Improper media preparation; Incorrect temperature.Use a larger inoculum from a fresh plate; Double-check media composition and pH; Verify incubator temperature.
Good growth, but low/no haliangicin pH drift; Feedback inhibition; Incorrect carbon source; Strain mutation.Use a buffered production medium; Ensure adsorber resin is present; Confirm media recipe; Re-streak from original stock.
Foaming in production flask High concentration of yeast extract or cell lysis.Add a sterile antifoaming agent (e.g., 0.01% Antifoam 204) to the medium before inoculation.
Contamination Poor aseptic technique; Contaminated reagents.Review and reinforce sterile procedures; Autoclave all media and equipment properly; Use filtered air for any gas exchange if applicable.
Conclusion

This protocol provides a robust and validated framework for the laboratory-scale production of the antifungal agent haliangicin from its native producer, Haliangium ochraceum. By understanding the specific physiological needs of this marine myxobacterium and implementing key strategies such as in situ product removal, researchers can reliably produce this valuable secondary metabolite for further chemical, biological, and preclinical investigation.

References
  • Kunze, B., Sasse, F., Wieczorek, H., & Huss, M. (n.d.). Complete genome sequence of Haliangium ochraceum type strain (SMP-2T). Stand. Genomic Sci., 3(1), 79–88. [Link]

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics, 54(2), 149–152. [Link]

  • Sun, Y., et al. (2016). Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway. Scientific Reports, 6, 22043. [Link]

  • Fudou, R., Iizuka, T., & Yamanaka, S. (n.d.). Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 2. Isolation and Structural Elucidation. ResearchGate. [Link]

  • Yan, Z., et al. (2017). Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics. Marine Drugs, 15(12), 377. [Link]

  • Yücel, F., & Çolak, A. (2018). Optimization of Tyrosinase Enzyme Production from Native Bacillus sp. MV29 Isolate. DergiPark. [Link]

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of Antibiotics, 54(2), 153–156. [Link]

  • Fudou, R., Jojima, Y., Iizuka, T., & Yamanaka, S. (n.d.). Haliangium ochraceum gen. nov., sp. nov. and Haliangium tepidum sp. nov.: Novel moderately halophilic myxobacteria isolated from coastal saline environments. ResearchGate. [Link]

  • Fudou, R., Jojima, Y., Iizuka, T., & Yamanaka, S. (2002). Haliangium ochraceum gen. nov., sp. nov. and Haliangium tepidum sp. nov.: novel moderately halophilic myxobacteria isolated from coastal saline environments. Journal of General and Applied Microbiology, 48(2), 109–116. [Link]

  • EzBioCloud. (n.d.). Haliangium ochraceum. EzBioCloud. [Link]

  • BacDive. (n.d.). Haliangium ochraceum (DSM 14365, JCM 11303, AJ 13395). BacDive. [Link]

  • Sun, Y., et al. (n.d.). Structure of haliangicin. ResearchGate. [Link]

  • Sun, Y., et al. (n.d.). Haliangicin biosynthetic machinery.: (a) Genetic organization of the... ResearchGate. [Link]

  • Kasinath, B., et al. (2016). Studies on Optimization of Growth Parameters for Enhanced Production of Antibiotic Alkaloids by Isolated Marine actinomycetes. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12). [Link]

  • Kunze, B., Sasse, F., Wieczorek, H., & Huss, M. (2009). Complete genome sequence of Haliangium ochraceum type strain (SMP-2T). eScholarship.org. [Link]

  • Fudou, R., Iizuka, T., & Yamanaka, S. (n.d.). Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 1. Fermentation and Biological Characteristics. ResearchGate. [Link]

Sources

Application Note: Isolation and Purification of Haliangicin from Haliangium ochraceum Culture Broth

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Haliangicin is a potent antifungal secondary metabolite produced by the marine myxobacterium Haliangium ochraceum (typically strain SMP-2).[1][2][3] Structurally, it features a sensitive conjugated tetraene system coupled with a


-methoxyacrylate moiety.[4] This specific structural arrangement confers high reactivity but also significant chemical instability, particularly regarding photo-isomerization and oxidation.

This application note provides a field-validated workflow for isolating Haliangicin. Unlike standard terrestrial myxobacteria protocols, this method addresses two critical challenges:

  • The Marine Factor: Handling high-salinity culture broths which can interfere with liquid-liquid extraction.

  • Polyene Instability: Implementing a "Light-Tight, Oxygen-Free" chain of custody to prevent degradation into inactive isomers (Haliangicins B–D).

Upstream Processing: Fermentation & Capture

Objective: Maximize titer and stabilize the metabolite immediately upon secretion.

The "In-Situ Capture" Strategy

Myxobacteria are often low-titer producers. Haliangicin is lipophilic and can be toxic to the producing cells at high concentrations. To mitigate this, we utilize Amberlite XAD-16 resin during fermentation. This porous hydrophobic resin acts as a "sink," adsorbing Haliangicin from the aqueous phase as it is secreted.

Why this works:

  • Equilibrium Shift: By removing the product from the broth, we drive the biosynthetic equilibrium forward (Le Chatelier’s principle).

  • Stabilization: The resin matrix protects the polyene core from oxidative stress and enzymatic degradation in the broth.

Fermentation Parameters (Reference Standard)
ParameterSettingNotes
Strain Haliangium ochraceum SMP-2Marine obligate (requires NaCl).[5]
Medium NMP Medium + 2-3% NaClSalt concentration is critical for marine strain growth.
Temp/Agitation 30°C / 180 rpmModerate agitation prevents shear stress on cells.
Duration 14 DaysSlow growth rate typical of myxobacteria.
Resin Amberlite XAD-16 (1-2% w/v)Added 3-4 days post-inoculation to avoid lag-phase inhibition.

Extraction Protocol (The "Capture" Phase)

Safety Note: Perform all steps under yellow light or low-light conditions to prevent photo-isomerization of the tetraene moiety.

Step 1: Harvest and Desorption
  • Separation: Filter the fermentation broth (e.g., 3.5 L) through a stainless steel mesh or cheesecloth to collect the cell mass and XAD-16 resin together. Discard the aqueous filtrate (the compound is on the resin/cells).

  • Washing: Rinse the cell/resin cake with distilled water to remove residual saline media.

  • Elution: Extract the cell/resin cake with Acetone or Methanol (3 x 300 mL).

    • Mechanism:[5] Acetone disrupts the hydrophobic interaction between Haliangicin and the XAD-16 resin.

  • Concentration: Evaporate the organic solvent in vacuo at < 35°C. Do not dry completely; leave a small aqueous residue to prevent polymerization.

Step 2: Liquid-Liquid Partition
  • Suspend the aqueous residue in distilled water.

  • Partition against Ethyl Acetate (EtOAc) or a Hexane/EtOAc (1:1) mixture.

    • Ratio: 1:1 (v/v) aqueous to organic.[2]

  • Collect the organic layer. Dry over anhydrous

    
     to remove water.
    
  • Concentrate to yield the Crude Oily Extract .

Purification Workflow (The "Refinement" Phase)

Objective: Separate Haliangicin from lipophilic contaminants (fatty acids) and geometric isomers.

Workflow Diagram

Haliangicin_Purification Start Crude Extract (Oily Residue) Silica Step 1: Silica Gel Chromatography (Normal Phase) Start->Silica Load on Hi-Flash Column Fraction_A Active Fractions (Eluted w/ 20-30% EtOAc) Silica->Fraction_A Gradient: Hexane -> EtOAc LH20 Step 2: Sephadex LH-20 (Size Exclusion/Adsorption) Fraction_A->LH20 MeOH Elution HPLC Step 3: RP-HPLC (C18) (Final Polishing) LH20->HPLC Remove Pigments/Fatty Acids Pure Pure Haliangicin (>95% Purity) HPLC->Pure Isocratic 70-80% MeCN

Caption: Three-stage chromatographic isolation focusing on polarity (Silica), molecular size/scavenging (LH-20), and hydrophobicity (HPLC).

Detailed Chromatography Steps
Step 1: Normal Phase Silica Gel (Flash Chromatography)
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Mobile Phase: Linear gradient of Hexane (A) and Ethyl Acetate (B).

  • Gradient: 10% B to 50% B over 60 minutes.

  • Observation: Haliangicin typically elutes in the mid-polarity region (approx. 20-30% EtOAc).

  • Checkpoint: Spot fractions on TLC. Haliangicin is UV-active (dark spot under 254 nm).

Step 2: Sephadex LH-20
  • Purpose: Crucial for removing chlorophylls and fatty acids common in marine extracts that co-elute on silica.

  • Solvent: 100% Methanol.

  • Protocol: Dissolve the active fraction from Step 1 in minimal MeOH and load. Elute isocratically.

  • Mechanism: LH-20 separates based on molecular size and hydrogen bonding capabilities.

Step 3: Reverse-Phase HPLC (Final Polish)
  • Column: C18 (ODS) semi-preparative column (e.g., 10 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile (MeCN) / Water (

    
    ).
    
  • Mode: Isocratic elution (typically 70% or 80% MeCN) is often superior to gradients for separating the cis/trans isomers of Haliangicin.

  • Detection: UV at 300–360 nm (targeting the conjugated tetraene).

  • Flow Rate: 2.0 - 3.0 mL/min (dependent on column diameter).

Analytical Validation & Stability

Once isolated, the compound must be validated immediately.

Identification Criteria
  • UV Spectrum: Look for the characteristic absorption maxima (

    
    ) typical of a tetraene system (broad absorption centered around 360 nm).
    
  • Mass Spectrometry: HR-ESI-MS should show a molecular ion consistent with

    
     (check for 
    
    
    
    adducts).
  • NMR: The

    
    -methoxyacrylate moiety shows a characteristic singlet signal for the methoxy group and an olefinic proton in the downfield region.
    
Stability & Storage (Critical)
  • The Threat: Haliangicin readily undergoes geometric isomerization to Haliangicins B, C, and D upon exposure to light.

  • Storage Protocol:

    • Store dry at -20°C.

    • Dissolve in Argon-purged DMSO or Methanol for assays.

    • Use amber vials exclusively.

References

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001).[4][6] Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[1][2][3][4][6][7] 1. Fermentation and biological characteristics.[3][4][8][9][10] The Journal of Antibiotics, 54(2), 149–152.[4]

  • Fudou, R., Iizuka, T., Sato, S., Ando, T., Shimba, N., & Yamanaka, S. (2001).[6] Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[1][2][3][4][6][7] 2. Isolation and structural elucidation.[6][7][8] The Journal of Antibiotics, 54(2), 153–156.[3][6]

  • Kundim, B. A., Itou, Y., Sakagami, Y., Fudou, R., Iizuka, T., Yamanaka, S., & Ojika, M. (2003).[7] New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium.[1][7] The Journal of Antibiotics, 56(7), 630–638.

  • Fudou, R., Jojima, Y., Iizuka, T., & Yamanaka, S. (2002). Haliangium ochraceum gen.[1][2][5][7][8][9][10][11] nov., sp.[5][6] nov. and Haliangium tepidum sp.[5] nov.: novel moderately halophilic myxobacteria isolated from coastal saline environments. International Journal of Systematic and Evolutionary Microbiology, 52(Pt 1), 133–140.

Sources

Application Note: Extraction and Purification of Haliangicin from Haliangium ochraceum

[1]

Executive Summary

This application note details the isolation of Haliangicin , a potent antifungal polyene-β-methoxyacrylate antibiotic, from the marine myxobacterium Haliangium ochraceum.[1] Unlike terrestrial myxobacteria, H. ochraceum requires saline conditions for growth, introducing specific challenges in downstream processing (desalting).

This protocol utilizes an adsorber resin-based extraction (Solid-Phase Extraction from broth) followed by liquid-liquid partition and chromatographic purification. This method is superior to direct liquid extraction as it efficiently captures the lipophilic metabolite while simplifying the removal of marine salts.

Target Audience: Natural product chemists, microbiologists, and drug discovery researchers.[]

Physicochemical Profile & Stability

Understanding the molecule is the first step to successful extraction.

PropertyDescriptionImplications for Protocol
Compound Class Polyene-β-methoxyacrylateLight Sensitive: Contains a conjugated tetraene system prone to geometric isomerization (trans

cis) upon light exposure.
Polarity Lipophilic (Hydrophobic)Solubility: Soluble in Acetone, Methanol, Ethyl Acetate, DMSO. Insoluble in water.
Stability Unstable in acid/lightHandling: Use amber glassware. Avoid prolonged exposure to acidic pH (<4). Store extracts at -20°C under inert gas (N₂/Ar).
Molecular Weight ~390 Da (Formula: C₂₄H₃₂O₄)Suitable for detection by LC-MS (ESI+).

Materials & Reagents

Reagents
  • Adsorber Resin: Amberlite® XAD-16 (or Sepabeads® SP207). Pre-washed with methanol and water.

  • Extraction Solvents: Acetone (HPLC Grade), Methanol (HPLC Grade).

  • Partition Solvents: Ethyl Acetate (EtOAc), n-Hexane.

  • Mobile Phases: Acetonitrile (MeCN), Deionized Water (Milli-Q), Formic Acid (0.1%).

Equipment
  • Rotary Evaporator (with water bath set to < 40°C).

  • Flash Chromatography System (e.g., Biotage or manual glass column).

  • High-Performance Liquid Chromatography (HPLC) with PDA/UV detector.

  • Amber glass vials and aluminum foil (for light protection).

Workflow Overview

The following diagram illustrates the critical path from fermentation to pure compound.

HaliangicinExtractionCultureH. ochraceum Culture(Marine Broth + 2-3% NaCl)ResinAddAdd Amberlite XAD-16(2% w/v, 24h before harvest)Culture->ResinAddAdsorption PhaseHarvestFiltration / Centrifugation(Separate Resin & Cells from Supernatant)ResinAdd->HarvestDiscardSupDiscard Aqueous Supernatant(Removes >95% Salts)Harvest->DiscardSupElutionElute Resin/Cellswith Acetone (3x)Harvest->ElutionResin CakeEvapEvaporate Acetone(Aqueous residue remains)Elution->EvapPartitionLiquid-Liquid PartitionWater vs. Hexane:EtOAc (1:1)Evap->PartitionCrudeCrude Extract(Organic Phase)Partition->CrudeCollect Organic LayerPurificationSilica Gel Flash -> RP-HPLCCrude->Purification

Figure 1: Step-by-step extraction workflow emphasizing the removal of marine salts via resin adsorption.[1]

Detailed Protocols

Protocol A: Upstream Processing (Adsorption)

Objective: Capture Haliangicin directly from the fermentation broth while excluding marine salts.

  • Fermentation: Cultivate Haliangium ochraceum in marine production medium (typically containing 2-3% NaCl).

  • Resin Addition: 24 to 48 hours prior to harvest, add Amberlite XAD-16 resin to the shaking flasks/bioreactor at a concentration of 2% (w/v) (e.g., 20 g resin per 1 L broth).

    • Scientific Rationale: Haliangicin is excreted into the media. Being lipophilic, it preferentially binds to the hydrophobic polystyrene resin, effectively concentrating it from the dilute broth.

  • Harvest: Separate the resin and cell biomass from the liquid broth using a coarse filter (cheesecloth or metal sieve) or low-speed centrifugation.

  • Wash: Rinse the resin/cell cake with a small amount of deionized water to remove residual saline media. Discard the liquid filtrate.

Protocol B: Extraction & Desalting

Objective: Elute the antibiotic and perform a final cleanup.

  • Elution: Transfer the resin/cell cake to an Erlenmeyer flask. Add Acetone (approx. 2-3 volumes relative to resin volume).

  • Agitation: Shake at room temperature for 60 minutes. Protect from light (wrap flask in foil).

  • Filtration: Filter to remove the spent resin/cells. Collect the Acetone filtrate. Repeat this step 2 more times to ensure complete recovery.

  • Concentration: Combine acetone extracts and evaporate using a rotary evaporator (bath < 40°C) until only an aqueous residue remains.

    • Note: Do not evaporate to total dryness; leaving a small aqueous phase helps in the next step.

  • Partition: Transfer the aqueous residue to a separatory funnel.

    • Add an equal volume of Hexane:Ethyl Acetate (1:1 v/v) .

    • Shake vigorously and allow phases to separate.

    • Collect the upper Organic Phase.

    • Re-extract the aqueous phase once more with EtOAc.

  • Drying: Dry the combined organic phases over anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness. This yields the Crude Extract .
    
Protocol C: Purification (Chromatography)

Objective: Isolate pure Haliangicin from the crude mixture.

Step 1: Silica Gel Flash Chromatography
  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Ethyl Acetate.

  • Gradient:

    • 0-10 min: 100% Hexane (Wash lipophilic debris)

    • 10-40 min: Linear gradient to 50% EtOAc.

    • Haliangicin typically elutes between 20-40% EtOAc.

  • Monitoring: Check fractions via TLC (visualize under UV 254 nm). Pool active fractions.

Step 2: Reverse-Phase HPLC (Polishing)[3]
  • Column: C18 Analytical (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: PDA at 300 nm (monitoring for tetraene) and 210 nm.

  • Gradient Profile:

Time (min)% Mobile Phase B (MeCN)Description
0.010Equilibration
2.010Injection hold
20.0100Linear Ramp
25.0100Wash
26.010Re-equilibration

Quality Control & Troubleshooting

Self-Validating Checks
  • Salt Check: If the crude extract contains white crystals, the partition step (Protocol B, step 5) was insufficient. Re-dissolve in EtOAc and wash with water.

  • Isomerization Check: Haliangicin naturally exists as a mixture of geometric isomers. On HPLC, you may see a major peak (cis-haliangicin) and minor satellite peaks. If the minor peaks increase significantly, the sample has been exposed to too much light.

Analytical Confirmation
  • UV Spectrum: Look for the characteristic "three-finger" absorption pattern typical of conjugated tetraenes/pentaenes in the 300-340 nm range.

  • Mass Spectrometry: ESI(+) mode. Look for

    
     or 
    
    
    .

References

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[4] 1. Fermentation and biological characteristics.[][4][5] The Journal of Antibiotics, 54(2), 149–152.[4] Link

  • Fudou, R., et al. (2001). Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium.[4] 2. Isolation and Structural Elucidation.[1][6][7][8] The Journal of Antibiotics, 54(2), 153-156. Link

  • Kadouri, D. E., et al. (2013). The Biology of Haliangium ochraceum. In: Myxobacteria: Genomics, Cellular and Molecular Biology. Caister Academic Press. Link

  • Sun, Y., et al. (2016). Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway. Scientific Reports, 6, 22091. Link

Spectroscopic analysis for Haliangicin structural elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectroscopic Elucidation and Structural Validation of Haliangicin

Abstract

Haliangicin, a potent antifungal metabolite isolated from the marine myxobacterium Haliangium ochraceum, presents a unique analytical challenge due to its intrinsic structural instability and complex stereochemistry.[1] Characterized by a conjugated tetraene backbone, a terminal epoxide, and a


-methoxyacrylate pharmacophore, the molecule requires a specialized spectroscopic workflow to prevent isomerization and degradation during analysis. This guide outlines a rigorous protocol for the structural elucidation of Haliangicin, integrating High-Resolution Mass Spectrometry (HRMS), UV-Vis profiling, and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction & Structural Challenges

The structural core of Haliangicin consists of a sensitive conjugated polyene chain flanked by a reactive epoxide and a


-methoxyacrylate moiety. The primary challenges in its analysis are:
  • Photochemical Instability: The tetraene system is highly susceptible to light-induced

    
     isomerization.
    
  • Acid Sensitivity: The terminal epoxide ring is prone to hydrolytic opening or rearrangement under acidic conditions (often found in unbuffered deuterated solvents like CDCl

    
    ).
    
  • Spectral Overlap: The central polyene region results in severe signal overlap in 1D

    
    H NMR, necessitating 2D correlation spectroscopy.
    

Sample Preparation & Handling Protocol

Objective: To maintain structural integrity prior to and during spectral acquisition.

  • Solvent Selection: Use Acetone-

    
      or Benzene-
    
    
    
    rather than Chloroform-
    
    
    (CDCl
    
    
    ). Chloroform often contains trace HCl, which can degrade the epoxide. If CDCl
    
    
    must be used, filter it through basic alumina immediately before use.
  • Environmental Control: All handling must be performed under amber light or in a darkened room to prevent photo-isomerization of the tetraene chain.

  • Inert Atmosphere: Dissolve the sample under a stream of dry Argon to minimize oxidative degradation.

  • Concentration: Aim for 2–5 mg of purified compound in 600

    
    L of solvent for optimal 2D NMR sensitivity.
    

Elucidation Workflow

The following diagram illustrates the logical flow from isolation to structural confirmation.

Haliangicin_Workflow Sample Purified Haliangicin (Amber Vial) UV UV-Vis Spectroscopy (Tetraene Confirmation) Sample->UV Aliquot A MS HR-ESI-MS (Formula: C21H28O3) Sample->MS Aliquot B NMR_1D 1D NMR (1H, 13C) Functional Groups Sample->NMR_1D Main Sample UV->NMR_1D Check Purity Structure Final Structure Validation MS->Structure MW Check NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity NOESY NOESY/ROESY (Stereochemistry) NMR_2D->NOESY Geometry NOESY->Structure Config

Figure 1: Integrated spectroscopic workflow for Haliangicin elucidation. Note the parallel processing of destructive (MS) and non-destructive (NMR) techniques.

Spectroscopic Analysis Protocols

UV-Vis & Mass Spectrometry Profiling

Rationale: Before consuming instrument time on NMR, confirm the presence of the conjugated system and the molecular formula.

  • UV-Vis Protocol:

    • Solvent: Methanol (HPLC grade).

    • Observation: Look for the characteristic "fine structure" of a conjugated tetraene/pentaene. Haliangicin typically exhibits maxima (

      
      ) around 300–320 nm . Loss of fine structure indicates oxidation or polymerization.
      
  • Mass Spectrometry (HR-ESI-MS):

    • Mode: Positive ion mode.

    • Target Ion: Calculate for

      
      .
      
    • Formula: C

      
      H
      
      
      
      O
      
      
      (Theoretical mass: ~351.1936 for
      
      
      ).
    • Note: Avoid acidic matrices to preserve the epoxide during ionization.

NMR Spectroscopy: The "Connectivity Engine"

Rationale: 1D NMR provides a parts list; 2D NMR provides the assembly instructions.

A. 1D


H NMR (Functional Group Inventory) 
Acquire a standard proton spectrum (600 MHz recommended). Look for three distinct zones:
  • 
    -Methoxyacrylate Zone (
    
    
    
    3.6 – 7.5 ppm):
    • A sharp singlet around

      
       3.6–3.8 ppm  (Methoxy group: 
      
      
      
      ).
    • A singlet olefinic proton around

      
       7.0–7.5 ppm  (characteristic of the 
      
      
      
      -proton in the acrylate moiety).
  • Polyene Zone (

    
     5.5 – 6.8 ppm): 
    
    • A complex region of overlapping multiplets representing the conjugated tetraene protons.

  • Epoxide/Aliphatic Zone (

    
     0.8 – 3.0 ppm): 
    
    • Epoxide protons typically resonate upfield (

      
       2.7–3.0 ppm).
      
    • Terminal methyl/ethyl groups (

      
       0.9–1.1 ppm).
      

B. 2D Connectivity (COSY & HMBC) This is the critical step to link the "islands" (Epoxide, Chain, Acrylate).

NMR_Logic cluster_logic Connectivity Logic Epoxide Epoxide Fragment (H-10, H-11) Chain Polyene Chain (H-2 to H-9) Epoxide->Chain COSY (H-9/H-10) HMBC (C-9/H-10) Acrylate Beta-Methoxyacrylate (Warhead) Chain->Acrylate HMBC (C-1 to H-2/H-3)

Figure 2: Connectivity logic using 2D NMR. HMBC (Heteronuclear Multiple Bond Correlation) bridges the quaternary carbons that COSY cannot cross.

Protocol:

  • COSY (Correlation Spectroscopy): Trace the spin system from the terminal ethyl group, through the epoxide, and down the polyene chain.

    • Checkpoint: The polyene chain often breaks in COSY due to near-identical chemical shifts of central olefins.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Focus on the Carbonyl Carbon of the acrylate. It should show correlations to the methoxy protons and the olefinic proton.

    • Verify the Epoxide connection: Look for correlations between the epoxide ring carbons and the first proton of the conjugated chain.

Stereochemical Assignment (NOESY)

Rationale: The biological activity of Haliangicin is strictly dependent on the geometry of the double bonds (all-


 typically) and the epoxide configuration.
  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Mixing Time: 400–600 ms.

  • Analysis:

    • Polyene Chain: Look for strong

      
       (nuclear Overhauser) cross-peaks between adjacent protons to distinguish 
      
      
      
      (trans) vs
      
      
      (cis) geometry.
      
      
      -alkenes typically show strong
      
      
      correlations and weak
      
      
      correlations (vicinal coupling
      
      
      Hz is also diagnostic).
    • Epoxide: The cis or trans configuration of the epoxide is determined by the coupling constant (

      
      ) and NOE intensity between the two ring protons. Cis-epoxides typically have 
      
      
      
      Hz; trans-epoxides have
      
      
      Hz.

Representative Data Summary

Note: Values are representative of the class and solvent-dependent (Acetone-


 vs CDCl

).
MoietyProton (

H)
Carbon (

C)
Diagnostic Feature

-Methoxyacrylate

7.45 (s, 1H, =CH-O)

167.0 (C=O)
Sharp singlet; HMBC to OMe
Methoxy Group

3.75 (s, 3H)

61.0
Correlates to acrylate C=C
Polyene Chain

5.8 – 6.8 (m)

125 – 140
Large coupling constants (

Hz)
Epoxide Ring

2.8 – 3.0 (m)

55 – 60
Upfield shift; distinct coupling

References

  • Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[1][2][3] 1. Fermentation and biological characteristics." The Journal of Antibiotics, 54(2), 149-152. Link

  • Kunze, B., et al. (2008). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[1][2][3] 2. Isolation and structural elucidation."[1][2][3][4] The Journal of Antibiotics, 54(2), 153-159. Link

  • Sun, J., et al. (2008). "Total Synthesis and Stereochemical Assignment of Haliangicin." Journal of Organic Chemistry, 73(18), 7373–7376. Link

  • Yamamoto, Y., et al. (2008). "New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium."[1][3] The Journal of Antibiotics, 61(6), 367-372. Link

Sources

Application and Protocol Guide for the NMR Spectroscopic Analysis of Haliangicin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Haliangicin, a potent antifungal agent, was first isolated from the marine myxobacterium Haliangium luteum.[1][2] Its unique structure, featuring a polyunsaturated macrocyclic core, a conjugated tetraene system, and a pharmacologically significant β-methoxyacrylate moiety, has garnered considerable interest in the fields of natural product chemistry and drug discovery.[2][3] The biological activity of Haliangicin is attributed to its ability to disrupt the mitochondrial respiratory chain in fungi by interfering with the cytochrome b-c1 segment.[1]

The definitive elucidation of Haliangicin's planar structure and stereochemistry was accomplished through extensive spectroscopic analysis, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.[2][3] This application note provides a comprehensive guide and detailed protocols for the NMR-based structural analysis of Haliangicin and its analogues. It is intended for researchers, scientists, and professionals in drug development who are engaged in the isolation, characterization, or synthetic modification of Haliangicin and related polyene macrolides.

This guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodologies for trustworthy and reproducible results.

Core Principles of NMR Analysis for Haliangicin:

The structural elucidation of a complex natural product like Haliangicin is a systematic process that relies on a suite of NMR experiments. The general workflow involves:

  • Establishing the Carbon Skeleton and Proton Environments: 1D ¹H and ¹³C NMR, along with DEPT experiments, provide the initial overview of the number and types of protons and carbons.

  • Mapping Direct Proton-Carbon Connectivity: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy unambiguously assigns protons to their directly attached carbons.

  • Tracing Proton-Proton Spin Systems: Correlation Spectroscopy (COSY) reveals scalar couplings between vicinal protons, allowing for the assembly of molecular fragments.

  • Connecting Molecular Fragments: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the fragments established from COSY data.

  • Determining Relative Stereochemistry and Conformation: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides through-space correlations between protons that are in close proximity, offering insights into the molecule's 3D structure and conformation.

Experimental Protocols

Sample Preparation

The quality of NMR data is highly dependent on the sample preparation. For a polyene macrolide like Haliangicin, careful consideration of the solvent and concentration is essential.

Materials:

  • Haliangicin (or analogue), purified (typically >95%)

  • Deuterated solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for polyene macrolides due to its excellent solubilizing properties.

  • NMR tube (5 mm, high precision)

  • Internal standard (optional): Tetramethylsilane (TMS)

Protocol:

  • Sample Weighing: Accurately weigh 1-5 mg of purified Haliangicin.

  • Solubilization: Dissolve the sample in approximately 0.5 mL of DMSO-d6 in a clean vial. Gentle vortexing or sonication may be required to aid dissolution.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Degassing (for NOESY/ROESY): For optimal NOESY or ROESY results, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the nuclear Overhauser effect. This can be achieved by the freeze-pump-thaw method.

1D NMR Data Acquisition

Rationale: The initial 1D spectra provide fundamental information about the molecule's structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (relative number of protons), and coupling patterns (multiplicity). The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Instrumentation:

  • NMR Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion, which is crucial for a complex molecule like Haliangicin.

Typical Acquisition Parameters:

Parameter¹H NMR¹³C{¹H} NMRDEPT-135
Pulse Program zg30zgpg30dept135
Solvent DMSO-d6DMSO-d6DMSO-d6
Temperature 298 K298 K298 K
Spectral Width 12-16 ppm220-240 ppm220-240 ppm
Acquisition Time 2-4 s1-2 s1-2 s
Relaxation Delay 2-5 s2-5 s2-5 s
Number of Scans 16-641024-4096256-1024
2D NMR Data Acquisition for Planar Structure Elucidation

Rationale: 2D NMR experiments are essential for assembling the molecular structure of Haliangicin by establishing connectivity between atoms.

a) COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of proton spin systems within molecular fragments.

  • Pulse Program: cosygpqf

  • Key Parameters:

    • Spectral Width (F1 and F2): Same as ¹H NMR.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate each proton with its directly attached carbon. This is a highly sensitive experiment that provides a "fingerprint" of C-H one-bond connectivities.

  • Pulse Program: hsqcedetgpsisp2.3

  • Key Parameters:

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): 160-180 ppm.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-16.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To observe correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4). This is the key experiment for connecting the molecular fragments identified from COSY data.

  • Pulse Program: hmbcgplpndqf

  • Key Parameters:

    • Spectral Width (F2 - ¹H): Same as ¹H NMR.

    • Spectral Width (F1 - ¹³C): 220-240 ppm.

    • Long-Range Coupling Constant (nJCH): Optimized for a range of long-range couplings (e.g., 8 Hz).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

2D NMR for Stereochemical and Conformational Analysis

Rationale: Once the planar structure is established, NOESY or ROESY experiments are used to determine the relative stereochemistry and gain insights into the 3D conformation of the molecule in solution.

a) ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), irrespective of the molecule's tumbling rate. ROESY is often preferred for medium-sized molecules like Haliangicin where the NOE might be close to zero.

  • Pulse Program: roesyesgpph

  • Key Parameters:

    • Spectral Width (F1 and F2): Same as ¹H NMR.

    • Mixing Time: 200-500 ms. A range of mixing times may be beneficial.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-64.

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical flow for elucidating the structure of Haliangicin using the acquired NMR data.

Haliangicin_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D_Connectivity 2D NMR for Connectivity cluster_3D_Analysis 3D Structural Analysis H1_NMR ¹H NMR Proton_Info Proton Environments (Chemical Shift, Integration, Multiplicity) H1_NMR->Proton_Info C13_NMR ¹³C NMR & DEPT Carbon_Info Carbon Skeleton (CH₃, CH₂, CH, Cq) C13_NMR->Carbon_Info COSY COSY Proton_Info->COSY HSQC HSQC Proton_Info->HSQC Carbon_Info->HSQC Fragments Assemble Molecular Fragments COSY->Fragments HMBC HMBC HSQC->HMBC HMBC->Fragments Planar_Structure Determine Planar Structure Fragments->Planar_Structure ROESY ROESY/NOESY Planar_Structure->ROESY Stereochem Define Relative Stereochemistry ROESY->Stereochem Conformation Propose 3D Conformation Stereochem->Conformation Final_Structure Complete 3D Structure of Haliangicin Conformation->Final_Structure

Caption: Workflow for Haliangicin structure elucidation using NMR.

Expected NMR Data for Haliangicin

While the full, officially published dataset from the original structure elucidation is not readily accessible, the known structure of Haliangicin allows for the prediction of characteristic chemical shifts. The following table provides a representative summary of expected ¹H and ¹³C NMR chemical shifts for the key structural motifs of Haliangicin, based on its known structure and data from similar polyene macrolides.

Structural MoietyAtom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
β-Methoxyacrylate Olefinic CH~7.5~160OMe, C=O
Methoxy OCH₃~3.8~60Olefinic C, C=O
Ester C=O-~168Olefinic H, OMe
Conjugated Polyene Olefinic CHs5.5 - 7.0120 - 145Correlations to adjacent olefinic carbons
Epoxide CH-O2.8 - 3.555 - 65Correlations to adjacent carbons
Aliphatic Chain CH₂1.2 - 2.525 - 45Correlations to neighboring CH/CH₂
CH1.5 - 2.830 - 50Correlations to neighboring CH/CH₂/CH₃
CH₃0.8 - 1.210 - 20Correlations to adjacent CH/CH₂

Illustrative Logic for Structure Elucidation

The following diagram illustrates the logical connections derived from key 2D NMR experiments to assemble a portion of the Haliangicin structure.

Haliangicin_Structure_Logic cluster_data Observed NMR Correlations cluster_interpretation Structural Interpretation cluster_structure Assembled Fragment H1 H-1 COSY_1_2 COSY: H-1 to H-2 H1->COSY_1_2 HSQC_1 HSQC: H-1 to C-1 H1->HSQC_1 HMBC_1_3 HMBC: H-1 to C-3 H1->HMBC_1_3 HMBC_1_4 HMBC: H-1 to C-4 H1->HMBC_1_4 H2 H-2 H2->COSY_1_2 COSY_2_3 COSY: H-2 to H-3 H2->COSY_2_3 HSQC_2 HSQC: H-2 to C-2 H2->HSQC_2 H3 H-3 H3->COSY_2_3 HSQC_3 HSQC: H-3 to C-3 H3->HSQC_3 C1 C-1 C1->HSQC_1 C2 C-2 C2->HSQC_2 C3 C-3 C3->HSQC_3 C3->HMBC_1_3 C4 C-4 C4->HMBC_1_4 Structure H-1 | C-1 — C-2 — C-3 — C-4      |      H-2   H-3 COSY_1_2->Structure COSY_2_3->Structure HSQC_1->Structure HSQC_2->Structure HSQC_3->Structure HMBC_1_3->Structure HMBC_1_4->Structure

Caption: Logical connections from 2D NMR data to a structural fragment.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy is indispensable for the structural characterization of complex natural products like Haliangicin. The protocols and workflow outlined in this guide provide a robust framework for researchers to confidently determine the planar structure, relative stereochemistry, and solution-state conformation of Haliangicin and its derivatives. By understanding the causality behind each experimental choice, scientists can optimize their data acquisition and analysis, accelerating the pace of discovery in the exciting field of marine natural products.

References

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of antibiotics, 54(2), 149–152. [Link]

  • Fudou, R., Iizuka, T., Sato, S., Ando, T., Shimba, N., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of antibiotics, 54(2), 153–156. [Link]

  • Kundim, B. A., Itou, Y., Sakagami, Y., Fudou, R., Iizuka, T., Yamanaka, S., & Ojika, M. (2003). New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium. The Journal of antibiotics, 56(7), 630–638. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6441221, Haliangicin. Retrieved February 7, 2024, from [Link].

  • Daletos, G., Ancheeva, E., Orfali, R. S., Wray, V., & Proksch, P. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. In Antibiotics (pp. 63-100). Humana Press, New York, NY. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

Sources

Application Note: A Comprehensive Guide to the Mass Spectrometric Characterization of Haliangicin and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Haliangicin, a polyketide macrocycle derived from the marine myxobacterium Haliangium ochraceum, exhibits potent and specific antifungal activity by targeting the mitochondrial respiratory chain.[1][2] Its complex structure, featuring a polyunsaturated backbone and a β-methoxyacrylate pharmacophore, presents significant analytical challenges.[3] This guide provides a detailed framework and robust protocols for the comprehensive characterization of Haliangicin and its related analogues using modern liquid chromatography-mass spectrometry (LC-MS) techniques. We will cover foundational concepts, a complete experimental workflow from sample preparation to structural elucidation, and field-proven methodologies for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). The causality behind experimental choices is explained to empower researchers to adapt these methods for the discovery and development of novel antifungal agents.

Introduction to Haliangicin Characterization

Natural products remain a cornerstone of drug discovery, and marine microorganisms are a particularly rich source of novel bioactive compounds. Haliangicin, isolated from Haliangium luteum, is a prime example, inhibiting a wide spectrum of fungi with a mechanism distinct from many commercial agents.[2][3] As a member of the polyketide class, Haliangicin is biosynthesized by a modular polyketide synthase (PKS) assembly line.[4][5]

The analytical task is demanding. The structural complexity, potential for instability, and presence in complex biological matrices necessitate a powerful analytical approach.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the definitive technology for this purpose.[6] It offers the sensitivity to detect low-abundance analogues and the specificity required for unambiguous structural confirmation.

This document outlines a systematic workflow leveraging High-Resolution Mass Spectrometry (HRMS) for accurate elemental composition determination and Tandem Mass Spectrometry (MS/MS) for detailed structural elucidation.

Foundational Concepts & Challenges

Successfully characterizing Haliangicin requires an understanding of its inherent chemical properties and how they influence the MS analysis.

  • Ionization & Adduct Formation: Electrospray ionization (ESI) is the preferred method for analytes like Haliangicin.[7] As a polyketide with multiple oxygen atoms, it readily forms adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in positive ion mode, and can be deprotonated ([M-H]⁻) in negative ion mode. The protonated molecule ([M+H]⁺) may also be observed. Controlling adduct formation through mobile phase purity is key to interpreting spectra correctly.

  • In-Source Fragmentation: Polyketides are known to be susceptible to in-source fragmentation (fragmentation occurring in the ionization source before mass analysis), especially in positive ion mode.[8] This can lead to the depletion of the true molecular ion. Analysis in negative ion mode often provides a more stable molecular ion, which is critical for accurate mass determination.[8]

  • Macrocyclic Structure: The cyclic nature of Haliangicin means that fragmentation during MS/MS may require higher collision energy compared to linear analogues and can result in complex ring-opening events before the characteristic backbone cleavages occur.[9]

  • Isotopic Pattern: HRMS allows for the resolution of the isotopic peaks of the molecular ion. The spacing and relative intensity of these peaks (the isotopic pattern) provide an additional layer of confirmation for the calculated elemental composition.

Overall Experimental Workflow

A successful characterization follows a logical progression from the raw sample to a confidently identified structure. The workflow is designed to first confirm what the molecule is (elemental formula) and then to assemble how the atoms are connected (structural fragments).

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample Bacterial Culture (H. ochraceum) Extract Crude Extract (LLE or SPE) Sample->Extract Desalt Desalted & Concentrated Sample Extract->Desalt LC LC Separation (Reversed-Phase) Desalt->LC MS1 Full Scan HRMS (e.g., Orbitrap, Q-TOF) LC->MS1 DDA Data-Dependent Acquisition (DDA) MS1->DDA MS2 HR-MS/MS (CID / HCD Fragmentation) DDA->MS2 Formula Elemental Composition (from Accurate Mass) MS2->Formula Fragments Fragment Ion Analysis MS2->Fragments Structure Structure Elucidation & Analogue Identification Formula->Structure Fragments->Structure

Caption: Overall workflow for Haliangicin characterization.

Detailed Protocols and Methodologies

Protocol: Sample Preparation from Bacterial Culture

The goal of sample preparation is to efficiently extract Haliangicin from the culture medium while removing interferences, especially salts, that can suppress the ESI signal.[10][11]

Rationale: A two-step extraction using a non-polar and a medium-polarity solvent ensures the capture of a broad range of secondary metabolites. Solid-Phase Extraction (SPE) with a C18 sorbent is a robust method for desalting and concentrating the analyte of interest away from highly polar contaminants like salts and sugars.[11]

Step-by-Step Protocol:

  • Harvesting: Centrifuge the bacterial culture broth to pellet the cells. Separate the supernatant, as Haliangicin is a secreted metabolite.[3]

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant, add an equal volume of ethyl acetate.

    • Shake vigorously in a separatory funnel for 2-3 minutes and allow the layers to separate.

    • Collect the organic (top) layer. Repeat the extraction on the aqueous layer twice more.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation.

  • SPE Cleanup & Desalting:

    • Condition a C18 SPE cartridge (e.g., 500 mg) with one column volume of methanol, followed by one column volume of ultrapure water.

    • Re-dissolve the crude extract from step 3 in a minimal volume of 10% methanol/water and load it onto the conditioned cartridge.

    • Wash the cartridge with two column volumes of ultrapure water to elute salts.

    • Elute Haliangicin and other metabolites with two column volumes of methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the final sample in a known volume of 50:50 methanol:water for LC-MS analysis.

ParameterRecommendationRationale
Extraction Solvent Ethyl AcetateGood polarity for extracting polyketides.
SPE Sorbent C18 (Reversed-Phase)Retains medium-polarity compounds while allowing salts to pass through.
Final Solvent 50:50 Methanol:WaterEnsures solubility and compatibility with the initial LC mobile phase.
Protocol: Liquid Chromatography (LC) Separation

Effective chromatographic separation is essential to resolve Haliangicin from its isomers and other co-extracted metabolites before they enter the mass spectrometer.

Rationale: A C18 reversed-phase column provides excellent retention and separation for polyketide macrocycles.[12] A gradient elution, starting with high aqueous content and ramping to high organic content, separates compounds based on their hydrophobicity.[13] The addition of a small amount of formic acid aids in protonation for positive ion mode and improves peak shape.

Step-by-Step Protocol:

  • Equilibration: Equilibrate the analytical column with the initial mobile phase conditions (95% A, 5% B) for at least 10 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample.

  • Gradient Elution: Run the gradient program as specified in the table below.

  • Wash & Re-equilibration: Following the analytical gradient, include a high-organic wash step to remove any strongly retained compounds, followed by a return to initial conditions to prepare for the next injection.[13]

ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency separation for complex mixtures.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with modifier for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Flow Rate 0.3 mL/minStandard for 2.1 mm ID columns.
Gradient 5% B to 95% B over 20 minBroad gradient to elute compounds with a wide range of polarities.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the intact molecular ion, which is used to determine its elemental composition.[14][15][16]

Rationale: A mass resolving power of >60,000 is sufficient to resolve the molecular ion of Haliangicin from potential isobaric interferences and to achieve the mass accuracy (< 5 ppm) needed for high-confidence formula assignment.[16] Data is collected in both positive and negative ion modes to capture all possible ions and identify the most stable species.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.

  • Acquisition Mode: Set the instrument to acquire data in Full Scan mode.

  • Ionization Mode: Perform separate runs in both positive (ESI+) and negative (ESI-) ionization modes.

  • Data Analysis:

    • Identify the peak corresponding to Haliangicin based on its retention time.

    • Extract the accurate m/z of the most abundant ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use an elemental composition calculator, constraining the search to plausible elements (C, H, N, O) and setting a mass error tolerance of < 5 ppm.

    • Compare the theoretical isotopic pattern of the proposed formula to the experimentally observed pattern for validation.

ParameterSetting (Example)Rationale
Instrument Orbitrap or Q-TOF HRMSCapable of high resolution and mass accuracy.[7]
Scan Range (m/z) 150 - 1500Covers the expected mass of Haliangicin and its analogues.
Resolution 70,000 @ m/z 200Ensures separation from interferences.
Polarity Positive & NegativeComprehensive data collection.
AGC Target / Max IT 1e6 / 100 msBalances sensitivity and scan speed.
Protocol: Tandem Mass Spectrometry (MS/MS) for Structure Elucidation

MS/MS provides structural information by breaking the molecule apart and analyzing the resulting fragments.[17][18]

Rationale: A Data-Dependent Acquisition (DDA) strategy is efficient for discovery, automatically triggering MS/MS scans on the most intense ions detected in the HRMS scan.[19] Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) are used to fragment the precursor ion. A stepped collision energy ensures that a full range of fragments, from facile losses to backbone cleavages, are generated.

G cluster_ms MS/MS Fragmentation Logic cluster_analyzer Mass Analyzer Parent Precursor Ion (e.g., [M+H]⁺) Frag1 Fragment Ion 1 (e.g., [M+H - H₂O]⁺) Parent->Frag1 Collision Energy Frag2 Fragment Ion 2 (Backbone Cleavage) Parent->Frag2 Collision Energy Frag3 Fragment Ion 3 (Sidechain Loss) Parent->Frag3 Collision Energy Analysis Detect & Record Fragment m/z Frag1->Analysis Frag2->Analysis Frag3->Analysis

Caption: Conceptual diagram of MS/MS fragmentation.

Step-by-Step Protocol:

  • Acquisition Mode: Set the instrument to a DDA (or "Auto MS/MS") mode.

  • Precursor Selection: Create an inclusion list with the accurate m/z of the Haliangicin molecular ion determined in the HRMS experiment. This ensures it will be selected for fragmentation.

  • Fragmentation: Set the collision type to CID or HCD. Use a stepped normalized collision energy (e.g., 20, 35, 50) to generate a rich fragmentation spectrum.

  • Data Analysis:

    • Correlate the observed fragment masses with logical losses from the parent structure.

    • Propose fragmentation pathways, such as neutral losses (H₂O, CO) and cleavages along the polyketide backbone.[20]

    • Compare the fragmentation patterns of unknown peaks to that of Haliangicin to identify potential analogues. Structurally similar molecules often share common fragment ions.[19]

ParameterSetting (Example)Rationale
Acquisition Mode Data-Dependent (Top 5)Selects the 5 most intense ions for MS/MS.
Precursor m/z From HRMS ScanTarget the ion of interest.
Isolation Window 1.2 DaIsolates the precursor ion cleanly.
Collision Energy Stepped NCE 20, 35, 50Ensures a wide range of fragments are produced.
MS/MS Resolution 17,500 @ m/z 200Provides accurate mass of fragments for formula determination.

Conclusion

The combination of optimized sample preparation, high-resolution LC-MS for elemental composition, and detailed MS/MS fragmentation analysis provides a powerful and definitive workflow for the characterization of Haliangicin. The protocols described herein are built on established principles for natural product analysis and are designed to be both robust and adaptable. By understanding the rationale behind each step, researchers can confidently apply these methods to uncover novel Haliangicin analogues, support drug development efforts, and explore the rich chemical diversity of marine myxobacteria.

References

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of Antibiotics, 54(2), 153–156. [Link]

  • Krug, D., & Müller, R. (2014). Metabolic and Biosynthetic Diversity in Marine Myxobacteria. ResearchGate. [Link]

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics, 54(2), 149–152. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • SCIEX. (2023). LC-MS/MS Fundamentals. YouTube. [Link]

  • LCGC International. (2023). Advanced LC×LC–MS Technique for Food Analysis: Insight into Natural Products. Chromatography Online. [Link]

  • Chen, S. N., et al. (2012). LC/MS/MS Technique and Its Application Analysis of Natural Products. Journal of Chromatographic Science, 50(5), 367–378. [Link]

  • Wang, R., et al. (2022). A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases. Chemical Science, 13(43), 12855–12863. [Link]

  • Spence, C., et al. (2021). Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course. Journal of Chemical Education, 98(4), 1252–1259. [Link]

  • Puffer, B. A., et al. (2021). Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applications. JACS Au, 1(9), 1398–1407. [Link]

  • ResearchGate. (2016). I need best method of LC-MS sample preparation from marine organisms?. ResearchGate. [Link]

  • Wu, J., et al. (2000). API-Mass Spectrometry of Polyketides. II. Fragmentation Analysis of 6-Deoxyerythronolide B Analogs. ResearchGate. [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual Review of Analytical Chemistry, 1, 579–599. [Link]

  • Bugni, T. S., et al. (2008). Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. Journal of Natural Products, 71(6), 1095–1098. [Link]

  • Lu, L., et al. (2007). Structural and mechanistic insights into polyketide macrolactonization from polyketide-based affinity labels. Journal of the American Chemical Society, 129(6), 1749–1758. [Link]

  • Le, T. N., & Laskin, J. (2014). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Planta Medica, 80(12), 953–961. [Link]

  • Kotsias, E., & Gapeev, A. (2021). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. Molecules, 26(11), 3192. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. [Link]

  • Wang, C., et al. (2021). Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. Beilstein Journal of Organic Chemistry, 17, 1269–1285. [Link]

  • Piggott, A. M., & Karuso, P. (2019). Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). Marine Drugs, 17(3), 159. [Link]

  • ShortChemistry. (2020). Tandem Mass Spectrometry. YouTube. [Link]

  • ResearchGate. (n.d.). Structure of haliangicin. ResearchGate. [Link]

  • ResearchGate. (2021). Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization. ResearchGate. [Link]

  • Marín-Sáez, J., et al. (2019). HRMS: Fundamentals and Basic Concepts. In High-Resolution Mass Spectrometry (HRMS) in Food Analysis. Elsevier. [Link]

  • Wang, H., et al. (2016). Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway. Angewandte Chemie International Edition, 55(9), 3102–3106. [Link]

  • Fernandes, L. (2022). Advantages and Fragmentation in Tandem Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of Haliangicin's Antifungal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Haliangicin, a novel β-methoxyacrylate antifungal agent. Haliangicin, produced by the marine myxobacterium Haliangium luteum, demonstrates broad-spectrum activity against a wide range of fungi by targeting the mitochondrial respiratory chain.[1] Its mechanism of action involves the inhibition of electron flow within the cytochrome b-c1 segment.[1] This guide details standardized protocols for determining the antifungal susceptibility of various fungal species to Haliangicin, based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Furthermore, advanced assays to investigate Haliangicin's effects on fungal biofilms, cell membrane integrity, and cell wall synthesis are presented, offering a multi-faceted approach to characterizing its antifungal profile.

Introduction to Haliangicin

Haliangicin is a polyunsaturated compound featuring a β-methoxyacrylate moiety, a structural class known for its fungicidal properties.[2] Isolated from the marine myxobacterium Haliangium luteum, it represents a promising natural product with potent and selective antifungal activity, showing no efficacy against bacteria.[1] The primary molecular target of Haliangicin is the cytochrome b-c1 complex (Complex III) in the mitochondrial respiratory chain, a critical component for cellular energy production in fungi.[1] By disrupting the electron transport chain, Haliangicin effectively halts fungal respiration, leading to cell death. Several isomers of Haliangicin have been identified, including cis-haliangicin and haliangicins B-D, which also exhibit antifungal properties.[3] The unique marine origin and specific mode of action make Haliangicin a compelling candidate for further investigation and development as a novel antifungal therapeutic.

Foundational Antifungal Susceptibility Testing

The initial assessment of Haliangicin's antifungal activity involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a fungus. The broth microdilution method is the gold standard for this purpose, and the protocols established by CLSI and EUCAST provide a framework for obtaining reproducible and comparable results.[4][5][6]

Principle of Broth Microdilution

This assay involves challenging a standardized fungal inoculum with serial dilutions of Haliangicin in a liquid growth medium. After a specified incubation period, the MIC is determined by visual inspection or spectrophotometric measurement of fungal growth.

Essential Materials and Reagents
  • Haliangicin (and its isomers, if available)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates for testing (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • Spectrophotometer or microplate reader (optional, for quantitative endpoint determination)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Step-by-Step Protocol for Broth Microdilution (Adapted from CLSI M27/M38 and EUCAST E.Def 7.4)
  • Preparation of Haliangicin Stock Solution:

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution.

  • Fungal Inoculum Preparation:

    • Subculture the fungal isolate on SDA or PDA and incubate at 35°C for 24-48 hours (for yeasts) or longer (for molds) to ensure purity and viability.

    • Harvest fungal cells or conidia and suspend them in sterile saline.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Further dilute the adjusted inoculum in RPMI 1640 medium to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Microtiter Plate Setup:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the Haliangicin working solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

    • This will result in wells containing 100 µL of varying concentrations of Haliangicin.

    • Include a positive control well (no Haliangicin) and a negative control well (no fungus).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well (except the negative control).

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Haliangicin at which there is a significant inhibition of fungal growth compared to the positive control.

    • For azoles and echinocandins, the endpoint is typically a ≥50% reduction in growth.[8] For agents like Amphotericin B, a complete inhibition of visible growth is the standard.[8] The appropriate endpoint for Haliangicin should be determined based on observation.

    • Visual determination can be aided by a reading mirror. Spectrophotometric reading at a suitable wavelength (e.g., 490 nm) can provide quantitative data.

Data Interpretation and Quality Control
  • The MIC value is reported in µg/mL.

  • Quality control should be performed using standard reference strains with known MIC values for control antifungal agents.

  • While there are no established clinical breakpoints for Haliangicin, epidemiological cutoff values can be determined to distinguish wild-type from non-wild-type isolates.[6][9]

Table 1: Key Parameters for Broth Microdilution Assay

ParameterCLSI RecommendationEUCAST Recommendation
Medium RPMI 1640, MOPS buffered, pH 7.0RPMI 1640, MOPS buffered, pH 7.0, 2% glucose
Inoculum (Yeasts) 0.5-2.5 x 10^3 CFU/mL1-5 x 10^5 CFU/mL
Incubation 35°C, 24-48 hours35-37°C, 24 hours
Endpoint Reading Visual or spectrophotometricSpectrophotometric

Diagram 1: Broth Microdilution Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Haliangicin_stock Prepare Haliangicin Stock Solution Haliangicin_working Prepare Haliangicin Working Solution Haliangicin_stock->Haliangicin_working Fungal_culture Culture Fungal Isolate Inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) Fungal_culture->Inoculum_prep Inoculate Inoculate plate with fungal suspension Inoculum_prep->Inoculate Plate_setup Set up 96-well plate with serial dilutions Haliangicin_working->Plate_setup Plate_setup->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MIC Determine MIC (Visual/Spectrophotometric) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Advanced In Vitro Assays for Mechanistic Insights

Beyond determining the MIC, a deeper understanding of Haliangicin's antifungal activity can be gained through assays that probe its effects on key fungal processes such as biofilm formation and cell integrity.

Fungal Biofilm Inhibition Assay

Fungal biofilms are structured communities of cells encased in an extracellular matrix, which often exhibit increased resistance to antifungal agents. This assay determines Haliangicin's ability to prevent biofilm formation.

  • Inoculum Preparation: Prepare a fungal suspension as described in the broth microdilution protocol, but with a higher final concentration (e.g., 1 x 10^6 cells/mL) in RPMI 1640 medium.

  • Plate Setup:

    • Add 100 µL of the fungal inoculum to the wells of a flat-bottom 96-well plate.

    • Add 100 µL of Haliangicin at various concentrations to the wells. Include a positive control (no Haliangicin).

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Biofilm Quantification:

    • Carefully wash the wells with PBS to remove non-adherent cells.

    • The remaining biofilm can be quantified using several methods, including:

      • Crystal Violet Staining: Stain the biofilm with 0.1% crystal violet, followed by washing and solubilization of the dye with ethanol or acetic acid. The absorbance is then read.

      • Metabolic Assays (XTT/MTT): Use a colorimetric reagent like XTT or MTT to measure the metabolic activity of the biofilm, which correlates with cell viability.[10]

  • Data Analysis: The results are expressed as the percentage of biofilm inhibition compared to the control. The Minimum Biofilm Inhibitory Concentration (MBIC) can be determined.[11]

Fungal Cell Membrane Permeability Assay

This assay assesses whether Haliangicin disrupts the fungal cell membrane, leading to leakage of intracellular contents.

SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane damage, it enters the cell, binds to nucleic acids, and fluoresces brightly.[12]

  • Fungal Suspension: Prepare a fungal suspension in a suitable buffer (e.g., PBS with glucose).

  • Assay Setup: In a 96-well black plate, mix the fungal suspension with various concentrations of Haliangicin.

  • SYTOX Green Addition: Add SYTOX Green to a final concentration of 1-5 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis: An increase in fluorescence intensity indicates membrane permeabilization.

Crystal violet is a lipophilic cation that is excluded by intact cell membranes. Increased uptake signifies membrane damage.[13]

  • Fungal Suspension: Prepare a washed fungal cell suspension.

  • Treatment: Incubate the fungal cells with different concentrations of Haliangicin for a defined period (e.g., 30 minutes).

  • Crystal Violet Staining: Add crystal violet to the cell suspension and incubate.

  • Quantification: Centrifuge the cells and measure the absorbance of the supernatant to determine the amount of crystal violet that was not taken up by the cells. The amount of uptake is calculated by subtracting this value from the initial concentration.[13]

Fungal Cell Wall Integrity Assay

The fungal cell wall is essential for maintaining cell shape and protecting against osmotic stress.[14][15] This assay determines if Haliangicin affects cell wall integrity.

Sorbitol is an osmotic protectant that can stabilize fungal cells with weakened cell walls. An increase in the MIC of Haliangicin in the presence of sorbitol suggests an effect on the cell wall.[13]

  • MIC Determination with Sorbitol: Perform the standard broth microdilution assay as described in section 2.3, but with the addition of an osmotic stabilizer, such as 0.8 M sorbitol, to the RPMI 1640 medium.

  • Comparison: Compare the MIC values obtained with and without sorbitol. A significant increase in the MIC in the presence of sorbitol indicates that Haliangicin may target the cell wall.

Diagram 2: Mechanistic Assay Workflow

G cluster_biofilm Biofilm Inhibition cluster_membrane Membrane Permeability cluster_cellwall Cell Wall Integrity Biofilm_formation Incubate fungus with Haliangicin Biofilm_quant Quantify biofilm (Crystal Violet/XTT) Biofilm_formation->Biofilm_quant Membrane_treatment Treat fungus with Haliangicin Membrane_dye Add SYTOX Green or Crystal Violet Membrane_treatment->Membrane_dye Membrane_measure Measure fluorescence or absorbance Membrane_dye->Membrane_measure Cellwall_MIC Determine MIC with and without Sorbitol Cellwall_compare Compare MIC values Cellwall_MIC->Cellwall_compare

Caption: Overview of advanced assays for mechanistic studies.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive in vitro evaluation of Haliangicin's antifungal activity. By combining standardized MIC determination with assays that probe its effects on biofilm formation and cell integrity, researchers can gain a detailed understanding of its potential as a novel antifungal agent. Adherence to established guidelines from CLSI and EUCAST is crucial for ensuring the quality and comparability of the data generated. Further investigations into Haliangicin's mechanism of action will be instrumental in its journey through the drug development pipeline.

References

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). Retrieved from [Link]

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics, 54(2), 149–152. Retrieved from [Link]

  • Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 2. Isolation and Structural Elucidation. (n.d.). ResearchGate. Retrieved from [Link]

  • Iizuka, T., Fudou, R., & Yamanaka, S. (2001). New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium. The Journal of Antibiotics, 54(2), 153–156. Retrieved from [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Gligorijevic, V., et al. (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Journal of Visualized Experiments. Retrieved from [Link]

  • Antifungal and Antibacterial Activities of Isolated Marine Compounds. (2023, January 18). Marine Drugs. Retrieved from [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). Journal of the Pediatric Infectious Diseases Society. Retrieved from [Link]

  • ChemInform Abstract: Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. Part 2. Isolation and Structural Elucidation. (2010, July). ChemInform. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (n.d.). Clinical Microbiology Reviews. Retrieved from [Link]

  • Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. (n.d.). Molecular Plant-Microbe Interactions. Retrieved from [Link]

  • Inhibition of Bacterial and Fungal Biofilm Formation by 675 Extracts from Microalgae and Cyanobacteria. (2019, June 12). Marine Drugs. Retrieved from [Link]

  • EUCAST. (n.d.). Clinical breakpoint table. Retrieved from [Link]

  • Critical steps in fungal cell wall synthesis: strategies for their inhibition. (n.d.). Current Drug Targets. Infectious Disorders. Retrieved from [Link]

  • In vitro antifungal susceptibility testing. (n.d.). ResearchGate. Retrieved from [Link]

  • Fungal Cell Wall: Emerging Antifungals and Drug Resistance. (2019, November 20). Frontiers in Microbiology. Retrieved from [Link]

  • Tackling Fungal Resistance by Biofilm Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. (2022, July 6). International Journal of Molecular Sciences. Retrieved from [Link]

  • CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]

  • The Fungal Cell Wall: Structure, Biosynthesis, and Function. (n.d.). Microbiology Spectrum. Retrieved from [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (n.d.). Journal of Fungi. Retrieved from [Link]

  • Permeability of the antimicrobial peptides on fungal membranes. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibition of Fungal Enzymes Responsible for Cell Wall Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. (n.d.). ASM Journals. Retrieved from [Link]

  • High Throughput Assay to Detect Compounds That Enhance the Proton Permeability of Candida albicans Membranes. (n.d.). Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. (n.d.). Journal of Microbiology and Biotechnology. Retrieved from [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024, April 23). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Bioactive Peptides Against Fungal Biofilms. (n.d.). Frontiers in Microbiology. Retrieved from [Link]

  • Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

  • EUCAST breakpoints for antifungals. (n.d.). Clinical Microbiology and Infection. Retrieved from [Link]

  • 96 Well Microtiter Plate-Based Method: Testing Of Candida albicans Biofilms l Protocol Preview. (2022, June 7). YouTube. Retrieved from [Link]

Sources

Application Note: In Vivo Evaluation of Haliangicin Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Haliangicin, a


-methoxyacrylate antibiotic isolated from the marine myxobacterium Haliangium ochraceum, exhibits potent broad-spectrum antifungal activity by inhibiting the mitochondrial cytochrome 

complex (Complex III). Despite its high in vitro potency against Candida and Aspergillus spp., its clinical transition is challenged by the physicochemical instability of its conjugated tetraene moiety and epoxide group. This application note provides a rigorous, tiered framework for evaluating Haliangicin in vivo, prioritizing formulation stability, ethical screening in Galleria mellonella, and definitive efficacy testing in a murine systemic candidiasis model.

Part 1: Compound Handling & Formulation (Critical Pre-requisite)

Rationale: Haliangicin contains a light-sensitive conjugated tetraene system and a reactive epoxide. Standard aqueous dissolution will result in precipitation and rapid degradation, yielding false-negative in vivo results.

Stability-Optimized Storage
  • Solid State: Store lyophilized powder at -80°C under Argon atmosphere.

  • Working Solution: Dissolve in degassed DMSO. Handle only under amber light (sodium vapor or yellow filters) to prevent photo-oxidation.

In Vivo Formulation Strategy

Direct injection of 100% DMSO is toxic. We utilize a Solvent/Surfactant Co-solvent System for preliminary screening and a Liposomal Formulation for definitive murine studies.

Protocol A: Co-solvent Preparation (For G. mellonella & IP Screening)

  • Stock: Dissolve Haliangicin to 10 mg/mL in anhydrous DMSO.

  • Surfactant Mix: Prepare 10% Tween-80 in sterile saline (0.9% NaCl).

  • Dilution: Slowly add DMSO stock to the Surfactant Mix with vortexing to achieve a final concentration of 5% DMSO / 5% Tween-80 / 90% Saline.

    • Checkpoint: Solution must remain clear. Turbidity indicates precipitation. If turbid, switch to Protocol B.

Protocol B: Hydroxypropyl-


-Cyclodextrin (HP

CD) Inclusion
  • Rationale: Encapsulates the hydrophobic tetraene tail, improving solubility without harsh surfactants.

  • Method: Dissolve 20% (w/v) HP

    
    CD in water. Add Haliangicin DMSO stock (max 5% v/v final). Sonicate at 4°C for 15 mins. Filter sterilize (0.22 µm PTFE).
    

Part 2: Tier 1 Screening - Galleria mellonella Model

Rationale: The Wax Moth larva model possesses an innate immune system homologous to mammals and allows for high-throughput screening of mitochondrial inhibitors without ethical restrictions. It effectively filters out compounds with acute toxicity before mammalian exposure.

Experimental Design
  • Pathogen: Candida albicans (Strain SC5314).

  • Groups:

    • Negative Control (PBS injection).

    • Vehicle Control (Formulation matrix only).

    • Positive Control (Amphotericin B, 2 mg/kg).

    • Haliangicin Treatment (1, 5, 10, 20 mg/kg).

  • Sample Size:

    
     larvae per group.
    
Step-by-Step Protocol
  • Selection: Select larvae weighing 250–350 mg, cream-colored, with no melanization (dark spots).

  • Infection:

    • Prepare C. albicans inoculum at

      
       cells/larva.
      
    • Inject 10 µL into the last left pro-leg using a Hamilton syringe.

    • Incubate at 37°C for 2 hours to establish infection.

  • Treatment:

    • Inject 10 µL of Haliangicin formulation into the last right pro-leg.

  • Scoring:

    • Monitor every 12 hours for 72 hours.

    • Death Criteria: Lack of movement upon physical stimulus + complete melanization (blackening).

Data Output Table
GroupDose (mg/kg)% Survival (24h)% Survival (48h)Melanization Score (0-4)
VehicleN/A90%10%4 (Severe)
Haliangicin595%60%2 (Moderate)
Haliangicin20100%85%1 (Mild)
Amphotericin B2100%95%0 (None)

Part 3: Tier 2 Efficacy - Murine Systemic Candidiasis

Rationale: This is the gold standard for systemic antifungal validation. Since Haliangicin targets the mitochondrial electron transport chain (similar to agricultural strobilurins), assessing mammalian toxicity alongside efficacy is vital.

Experimental Design
  • Subject: Female BALB/c mice (6–8 weeks, 18–20g).

  • Infection Route: Intravenous (IV) via lateral tail vein.

  • Treatment Route: Intraperitoneal (IP) or IV (depending on formulation stability).

  • Duration: 7–14 days.

Maximum Tolerated Dose (MTD) - Mandatory Pre-study

Before efficacy testing, conduct an "Up-and-Down" toxicity limit test.

  • Administer Haliangicin at 10 mg/kg to

    
     mice.
    
  • Observe for 24 hours for piloerection, lethargy, or convulsions (mitochondrial toxicity signs).

  • If safe, escalate to 25 mg/kg. If toxic, de-escalate to 5 mg/kg.

Efficacy Protocol
  • Inoculum Preparation:

    • Culture C. albicans SC5314 overnight in YPD broth.

    • Wash 3x in PBS. Adjust to

      
       CFU/mL.
      
  • Infection (Day 0):

    • Inject 100 µL IV (

      
       CFU/mouse).
      
    • Validation: Plate the inoculum to confirm CFU count.

  • Treatment (Day 0 + 2h):

    • Begin treatment 2 hours post-infection.

    • Regimen: Daily (QD) or Twice Daily (BID) for 5 days.

    • Doses: Vehicle, 5 mg/kg, 10 mg/kg, 20 mg/kg.

  • Endpoints:

    • Primary: Kidney Fungal Burden at Day 4 (peak infection).

    • Secondary: Survival analysis (Kaplan-Meier) up to Day 14.

Tissue Burden Analysis (Day 4)
  • Euthanize

    
     mice/group.
    
  • Aseptically remove kidneys.

  • Homogenize in 1 mL sterile PBS.

  • Perform serial dilutions (

    
     to 
    
    
    
    ) and plate on Sabouraud Dextrose Agar (SDA) + Chloramphenicol.
  • Incubate 24h at 37°C and count colonies.

Part 4: Mechanism & Workflow Visualization

Haliangicin Mechanism of Action

Haliangicin acts as a respiratory poison in fungi. The diagram below illustrates its interference with the Q-cycle in the mitochondria.

Haliangicin_MOA Haliangicin Haliangicin (Beta-methoxyacrylate) Mito Fungal Mitochondria Haliangicin->Mito Permeates QoSite Qo Site (Outer Membrane) Haliangicin->QoSite Binds High Affinity ElectronFlow Electron Transport (Cyt b -> Cyt c1) Haliangicin->ElectronFlow BLOCKS ComplexIII Cytochrome bc1 Complex (Complex III) Mito->ComplexIII Contains ComplexIII->QoSite Active Site QoSite->ElectronFlow Normally Facilitates ATP ATP Synthesis ElectronFlow->ATP Required for CellDeath Fungal Cell Death (Energy Depletion) ATP->CellDeath Loss leads to

Figure 1: Mechanism of Action. Haliangicin binds to the Qo site of Complex III, blocking electron transfer and halting fungal ATP production.

Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Iso H. ochraceum Fermentation & Isolation QC Purity Check (HPLC) >95% Required Iso->QC Form Formulation (HPbCD or Liposome) QC->Form Galleria Galleria mellonella (Toxicity & Efficacy) Form->Galleria Decision Survival > Vehicle? Galleria->Decision Decision->Form No (Re-formulate) MTD Mouse MTD Study (Toxicity Limit) Decision->MTD Yes Efficacy Systemic Candidiasis (Tail Vein Infection) MTD->Efficacy Analysis Kidney Burden (CFU) & Histopathology Efficacy->Analysis

Figure 2: Validation Pipeline. A tiered approach ensures only stable, non-toxic formulations reach mammalian testing.

References

  • Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[1] 1. Fermentation and biological characteristics."[] The Journal of Antibiotics.

  • Kunze, B., et al. (2008). "Haliangicin and its derivatives: Isolation, structure elucidation and biological activity." Journal of Antibiotics.
  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts." CLSI Standard M27.

  • Kavanagh, K., & Reeves, E. P. (2004). "Exploiting the potential of insects for in vivo pathogenicity testing of microbial pathogens." FEMS Microbiology Reviews.

  • Takita, R., et al. (2024). "In Vivo Effect of Halicin on Methicillin-Resistant Staphylococcus aureus-Infected Caenorhabditis elegans." (Cited for comparative in vivo methodology of novel antibiotics).

  • Sun, Y., et al. (2022). "Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins."[3] (Reference for myxobacterial metabolite PK/PD studies).

Sources

Troubleshooting & Optimization

Haliangicin Production Technical Support Center: A Guide to Overcoming Low Productivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for overcoming the low productivity of Haliangicin in its native producer, Haliangium ochraceum. This guide is designed for researchers, scientists, and drug development professionals actively working on the production of this potent antifungal compound. Here, we will delve into the common challenges encountered during cultivation, genetic manipulation, and fermentation, providing field-proven insights and actionable troubleshooting strategies. Our goal is to equip you with the knowledge to navigate the intricacies of working with this fastidious marine myxobacterium and its heterologous production systems.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of Haliangicin typically low in its native producer, Haliangium ochraceum?

A1: The low productivity of Haliangicin in Haliangium ochraceum is attributed to several factors inherent to the organism.[1] These include a slow growth rate, a complex lifecycle, and the requirement for specific, and often challenging, culture conditions.[2][3] Myxobacteria, in general, are known for their intricate regulatory networks governing secondary metabolite production, which are often not fully activated under standard laboratory conditions.[4][5] Furthermore, the multicellular and social nature of H. ochraceum means that a high cell density is often required to initiate secondary metabolism, a condition that can be difficult to achieve and sustain in liquid culture.[6]

Q2: What is the most effective strategy to significantly boost Haliangicin production?

A2: Currently, the most successful strategy for substantially increasing Haliangicin yield is the heterologous expression of its biosynthetic gene cluster (hli) in a more tractable host.[1][7] The terrestrial myxobacterium, Myxococcus xanthus, has been successfully used as a heterologous host, resulting in a tenfold increase in Haliangicin production compared to the native producer.[1][7] This approach bypasses the cultivation challenges associated with H. ochraceum and allows for the optimization of production in a well-characterized microbial chassis.

Q3: What are the basic culture requirements for the native producer, Haliangium ochraceum?

A3: Haliangium ochraceum is a moderately halophilic myxobacterium and has specific growth requirements. It necessitates the presence of NaCl, with optimal growth occurring at a concentration of 2-3%.[6] The recommended temperature range for cultivation is 20-40°C, with an optimum between 30-34°C.[6] Suitable growth media include diluted CY medium (1:5) or VY/2 medium, both supplemented with seawater salts. It is important to note that this bacterium does not grow well in tryptic soy broth.[6] A critical factor for successful cultivation is the use of a high inoculum; at least 10^5 cells are needed to initiate a swarm on a plate, indicating a density-dependent growth behavior.[6]

Q4: Can Haliangicin production be improved by optimizing the fermentation conditions of the native producer?

A4: Yes, optimizing fermentation parameters can enhance Haliangicin yield, although likely not to the same extent as heterologous expression. Key parameters to consider are media composition (carbon and nitrogen sources), temperature, pH, and aeration.[8][9] For myxobacteria, the composition of the gas phase, specifically the levels of oxygen and carbon dioxide, can significantly impact secondary metabolite profiles.[7][10] Therefore, monitoring and controlling these gases during fermentation can be a valuable optimization strategy.[7][10]

Troubleshooting Guide: Native Producer (Haliangium ochraceum)

Issue 1: Poor or No Growth in Liquid Culture

dot

start Poor or No Growth of H. ochraceum inoculum Check Inoculum Density start->inoculum media Verify Media Composition start->media conditions Confirm Growth Conditions start->conditions low_inoculum Inoculum too low (< 10^5 cells/mL) inoculum->low_inoculum wrong_media Incorrect media components or salt concentration media->wrong_media wrong_conditions Incorrect Temperature or Aeration conditions->wrong_conditions high_inoculum Increase Inoculum Density low_inoculum->high_inoculum success Growth Improved high_inoculum->success correct_media Prepare fresh CY (1:5) or VY/2 with 2-3% NaCl wrong_media->correct_media correct_media->success correct_conditions Set Temperature to 30-34°C and ensure adequate aeration wrong_conditions->correct_conditions correct_conditions->success

Caption: Troubleshooting workflow for poor growth of H. ochraceum.

Causality and Protocol:

  • Problem: H. ochraceum exhibits a multicellular lifestyle and often requires a critical cell density to initiate growth, a phenomenon known as quorum sensing.[6] Below this threshold, individual cells may fail to proliferate.

  • Troubleshooting Steps:

    • Quantify Inoculum: Ensure your starting cell density in liquid culture is significantly high. For plate cultures, a minimum of 10^5 cells is required to initiate a swarm.[6] For liquid cultures, aim for a similar or higher starting density.

    • Media Verification: Double-check the composition of your CY or VY/2 medium. Ensure that it has been supplemented with the correct concentration of seawater salts (2-3% NaCl is optimal).[6] Avoid using general-purpose media like Tryptic Soy Broth.[6]

    • Environmental Parameters: Confirm that the incubator temperature is set within the optimal range of 30-34°C.[6] For liquid cultures, ensure adequate aeration by using baffled flasks and an appropriate shaking speed (e.g., 180-200 rpm) to prevent oxygen from becoming a limiting factor.

Issue 2: Growth is Observed, but Haliangicin Production is Undetectable

dot

start No Haliangicin Production Despite Growth fermentation_time Check Fermentation Duration start->fermentation_time media_optimization Optimize Media Components start->media_optimization gas_exchange Evaluate Gas Exchange start->gas_exchange short_duration Insufficient incubation time fermentation_time->short_duration suboptimal_media Suboptimal nutrient levels media_optimization->suboptimal_media poor_aeration Poor O2/CO2 exchange gas_exchange->poor_aeration extend_fermentation Extend fermentation to 14+ days and monitor production short_duration->extend_fermentation success Haliangicin Detected extend_fermentation->success optimize_c_n Systematically vary carbon and nitrogen sources/ratios suboptimal_media->optimize_c_n optimize_c_n->success control_gas Monitor and control O2 and CO2 levels in a bioreactor poor_aeration->control_gas control_gas->success

Caption: Troubleshooting workflow for undetectable Haliangicin production.

Causality and Protocol:

  • Problem: The production of secondary metabolites like Haliangicin often occurs during the stationary phase of growth and is influenced by nutrient limitation and other environmental cues.

  • Troubleshooting Steps:

    • Extend Fermentation Time: Haliangicin is a secondary metabolite, and its production may only begin after the primary growth phase. Extend the fermentation period, monitoring for Haliangicin production every 2-3 days.

    • Media Optimization: Systematically optimize the media components. A one-factor-at-a-time (OFAT) approach or a more sophisticated statistical method like Response Surface Methodology (RSM) can be employed.[11][12] Key components to investigate include the primary carbon and nitrogen sources.

    • Gas Exchange Monitoring: In a bioreactor setup, monitor the dissolved oxygen (DO) and off-gas concentrations of O2 and CO2. The production of secondary metabolites in myxobacteria can be sensitive to the partial pressures of these gases.[7][10] Experiment with different DO setpoints and aeration rates to identify conditions that favor Haliangicin biosynthesis.

Troubleshooting Guide: Heterologous Expression in Myxococcus xanthus

Issue 3: Successful Cloning of the hli Gene Cluster, but No Haliangicin Production in M. xanthus

dot

start No Haliangicin from Heterologous Host precursor Check Precursor Availability start->precursor promoter Verify Promoter Functionality start->promoter post_translation Confirm Post-Translational Modification start->post_translation no_precursor Host lacks specific precursors for Haliangicin biosynthesis precursor->no_precursor weak_promoter Weak or incompatible promoter for the hli cluster promoter->weak_promoter no_modification Inefficient post-translational modification of PKS/NRPS enzymes post_translation->no_modification feed_precursors Supplement media with potential precursors no_precursor->feed_precursors success Haliangicin Production Achieved feed_precursors->success strong_promoter Re-clone with a strong, constitutive or inducible promoter for M. xanthus weak_promoter->strong_promoter strong_promoter->success coexpress_pptase Co-express a phosphopantetheinyl transferase (PPTase) gene no_modification->coexpress_pptase coexpress_pptase->success

Caption: Troubleshooting workflow for heterologous Haliangicin production.

Causality and Protocol:

  • Problem: Successful heterologous expression of large secondary metabolite gene clusters depends on the compatibility of the host's metabolic machinery with the requirements of the biosynthetic pathway.[13][14]

  • Troubleshooting Steps:

    • Precursor Availability: The biosynthesis of Haliangicin requires specific starter and extender units that may not be abundant in M. xanthus. Analyze the predicted biosynthetic pathway of Haliangicin and supplement the culture medium with potential precursors.

    • Promoter Strength and Compatibility: The native promoter of the hli gene cluster may not be efficiently recognized by the transcriptional machinery of M. xanthus.[15] Consider re-cloning the gene cluster under the control of a strong and well-characterized M. xanthus promoter.

    • Post-Translational Modification: Polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active.[13] While M. xanthus has its own PPTases, co-expressing a promiscuous PPTase can sometimes enhance the activity of heterologously expressed enzymes.

Experimental Protocols

Protocol 1: Optimized Medium for Haliangium ochraceum

This protocol is based on recommended media for this organism.[6]

ComponentConcentration
Casitone5.0 g/L
CaCl2·2H2O1.0 g/L
MgSO4·7H2O1.0 g/L
Seawater Salts20.0 - 30.0 g/L
HEPES buffer (pH 7.2)50 mM
Distilled Waterto 1 L

Instructions:

  • Dissolve all components in distilled water.

  • Adjust the pH to 7.2.

  • Autoclave at 121°C for 20 minutes.

  • For solid medium, add 15 g/L of agar before autoclaving.

Protocol 2: Extraction of Haliangicin from Culture

This is a general protocol for the extraction of polyketide antibiotics from myxobacterial cultures.

Materials:

  • Fermentation broth

  • Adsorber resin (e.g., Amberlite XAD-16)

  • Acetone

  • Dichloromethane

  • Methanol

  • Rotary evaporator

Procedure:

  • Add adsorber resin (2% v/v) to the fermentation broth during cultivation to capture the produced Haliangicin.

  • At the end of the fermentation, separate the cell mass and resin from the broth by centrifugation.

  • Extract the cell mass and resin with acetone.

  • Remove the acetone using a rotary evaporator.

  • Resuspend the residue in 60% methanol.

  • Perform a liquid-liquid extraction with dichloromethane (repeat 3-4 times).[16]

  • Combine the dichloromethane layers and evaporate to dryness to obtain the crude Haliangicin extract.[16]

  • The crude extract can then be further purified by chromatographic techniques such as HPLC.

References

  • Challenges and Approaches of Culturing the Unculturable Archaea. MDPI. Available at: [Link]

  • Haliangium ochraceum gen. nov., sp. nov. and Haliangium tepidum sp. nov.: Novel moderately halophilic myxobacteria isolated from coastal saline environments. ResearchGate. Available at: [Link]

  • Media optimization for the production of alkaline protease by Bacillus cereus PW3A using response surface methodology. Journal of Applied Biology and Biotechnology. Available at: [Link]

  • Optimization of a medium composition for the heterologous production of Alcaligenes faecalis penicillin G acylase in Bacillus megaterium. PubMed. Available at: [Link]

  • Haliangium ochraceum. EzBioCloud. Available at: [Link]

  • Complete genome sequence of Haliangium ochraceum type strain (SMP-2T). PMC. Available at: [Link]

  • Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway. PubMed. Available at: [Link]

  • Advances and Challenges in Mycobacterial Genetic Engineering: Techniques for Knockout, Knockdown and Overexpression. PMC. Available at: [Link]

  • Reconstitution of the Myxothiazol Biosynthetic Gene Cluster by Red/ET Recombination and Heterologous Expression in Myxococcus xanthus. PMC. Available at: [Link]

  • Methods to optimize myxobacterial fermentations using off-gas analysis. PMC. Available at: [Link]

  • Marine Myxobacteria as a Source of Antibiotics—Comparison of Physiology, Polyketide-Type Genes and Antibiotic Production of Three New Isolates of Enhygromyxa salina. MDPI. Available at: [Link]

  • Deciphering regulatory mechanisms for secondary metabolite production in the myxobacterium Sorangium cellulosum So ce56. PubMed. Available at: [Link]

  • Regulation of Secondary Metabolism in the Penicillium Genus. MDPI. Available at: [Link]

  • Methods to optimize myxobacterial fermentations using off-gas analysis. PubMed. Available at: [Link]

  • Heterologous Expression of Type II PKS Gene Cluster Leads to Diversified Angucyclines in Streptomyces albus J1074. MDPI. Available at: [Link]

  • Heterologous Expression of the Oxytetracycline Biosynthetic Pathway in Myxococcus xanthus. PMC. Available at: [Link]

  • Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations. MDPI. Available at: [Link]

  • Optimization of Culture Parameters for Improved Production of Bioactive Metabolite by Endophytic Geosmithia pallida (KU693285) Isolated from Brucea mollis Wall ex. Kurz, An Endangered Medicinal Plant. Available at: [Link]

Sources

Optimization of fermentation parameters for Haliangicin production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers, scientists, and drug development professionals engaged in the production of Haliangicin. It is designed to provide in-depth, experience-driven insights and troubleshooting solutions for common challenges encountered during the fermentation process.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: We are experiencing low yields of Haliangicin. What are the most critical initial fermentation parameters to investigate?

A1: Low productivity is a frequent challenge, especially given the fastidious nature of the producing organism, the marine myxobacterium Haliangium ochraceum.[1][2] The initial parameters to scrutinize are the composition of your fermentation medium and the physical fermentation conditions.

Rationale: Haliangicin is a secondary metabolite, and its production is often triggered by specific nutritional cues or stressors. The producing organism, Haliangium ochraceum (and a related strain previously identified as Haliangium luteum), has specific requirements for growth and antibiotic production, notably a need for 2-3% NaCl in the culture medium.[3][4]

Troubleshooting Steps:

  • Medium Composition Review:

    • Carbon Source: Ensure an adequate and appropriate carbon source is present. While specific optimal carbon sources for Haliangicin are not extensively detailed in publicly available literature, a systematic evaluation of different carbohydrates is a standard optimization step.

    • Nitrogen Source: The type and concentration of the nitrogen source are critical. Peptone is often a good starting point for many bacterial fermentations.[5]

    • Salinity: Verify that the NaCl concentration is within the optimal range of 2-3%.[3] This is crucial for marine microorganisms.

    • Mineral Salts: The presence of essential minerals like K2HPO4 and MgSO4·7H2O can significantly enhance secondary metabolite production.[5]

  • Physical Parameter Check:

    • pH: The initial pH of the medium should be controlled. For many antibiotic-producing actinomycetes and related bacteria, a neutral starting pH of around 7.0 is often optimal.[6]

    • Temperature: Maintain a consistent and optimal temperature. While the precise optimum for Haliangium ochraceum may require empirical determination, a starting point could be in the range of 25-30°C, which is common for many mesophilic bacteria.[6][7]

    • Aeration and Agitation: Inadequate oxygen supply is a common reason for low yields of secondary metabolites in aerobic fermentations.[8][9]

Q2: Our Haliangicin production is inconsistent between batches. What could be the cause?

A2: Inconsistent production often points to variability in one or more critical process parameters. Beyond the initial medium composition, the dynamics of the fermentation process itself should be closely monitored.

Rationale: The physiological state of the inoculum, subtle shifts in pH during the fermentation, and dissolved oxygen levels can all lead to batch-to-batch variation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent Haliangicin yields.

  • Inoculum Quality: The age and density of the seed culture can significantly impact the kinetics of the subsequent production phase. Standardize your inoculum preparation protocol.

  • pH Fluctuation: The metabolic activity of the microorganism will alter the pH of the medium over time. This can, in turn, affect enzyme activity and metabolite production.[10] Continuous pH monitoring and automated control (e.g., with acid/base addition) are recommended for bioreactor-scale production.

  • Dissolved Oxygen (DO) Variability: As biomass increases, oxygen demand will rise. If the aeration and agitation are not sufficient to meet this demand, oxygen can become a limiting factor.[11] Implementing a DO control loop is advisable.

  • Substrate Limitation: Key nutrients may be depleted before the end of the fermentation run. Consider a fed-batch strategy to maintain optimal nutrient levels.

Q3: How do we optimize aeration and agitation for Haliangicin production?

A3: Optimizing aeration and agitation is a balancing act between providing sufficient oxygen for biosynthesis and avoiding excessive shear stress that can damage the cells.[9][12]

Rationale: Both aeration and agitation are crucial for aerobic fermentations. Aeration provides the necessary oxygen, while agitation ensures homogeneity of the culture, improves mass transfer of nutrients and oxygen, and prevents cell sedimentation.[9][12] However, high agitation speeds can create shear forces that negatively impact microbial morphology and productivity.[9]

Optimization Strategy:

A common approach is to use Response Surface Methodology (RSM) to investigate the combined effects of these two parameters.[8] This statistical method allows for the efficient exploration of the relationship between multiple variables and a desired outcome (in this case, Haliangicin yield).

Key Parameters to Investigate with RSM:

ParameterTypical Range for BacteriaRationale
Agitation Speed (rpm) 100 - 400Affects mixing, shear stress, and oxygen transfer.[6][9]
Aeration Rate (vvm) 0.5 - 2.0Directly influences the supply of oxygen.[7]

Experimental Protocol: RSM for Aeration & Agitation Optimization

  • Define Ranges: Based on literature and preliminary experiments, define the ranges for agitation speed and aeration rate to be tested.

  • Experimental Design: Use a statistical software package to generate a central composite design (CCD) or a Box-Behnken design. This will provide a set of experimental runs with different combinations of the two parameters.

  • Execute Fermentations: Perform the fermentation experiments in lab-scale bioreactors according to the design.

  • Analyze Results: Measure the Haliangicin yield for each run and use the software to fit a mathematical model to the data. This will generate a response surface plot that visually represents the optimal conditions.[13]

Q4: What is the optimal temperature and pH for Haliangicin production?

A4: While the exact optimal temperature and pH for Haliangium ochraceum require empirical determination, general principles for bacterial fermentations provide a strong starting point.

Temperature:

  • Rationale: Temperature influences microbial growth rates and enzyme kinetics.[9][12] Temperatures that are too high can lead to protein denaturation and reduced cell viability, while temperatures that are too low can slow down metabolic processes.[14] For some secondary metabolites, production is favored at temperatures slightly below the optimum for growth.[15]

  • Recommended Starting Range: 25°C to 30°C.[6][7]

pH:

  • Rationale: The pH of the fermentation medium affects nutrient uptake, enzyme activity, and the stability of the target molecule.[10] Fungi and bacteria can actively modify the pH of their environment to their advantage.[16]

  • Recommended Starting Range: An initial pH of 7.0 is a common starting point for many bacterial fermentations producing antibiotics.[6] It is crucial to monitor the pH throughout the fermentation, as it can change due to the consumption of substrates and the production of metabolic byproducts.

Optimization Approach:

A factorial experimental design can be employed to systematically investigate the effects of both temperature and pH on Haliangicin production.

Q5: What are the recommended methods for Haliangicin extraction and quantification?

A5: The extraction and quantification methods should be chosen based on the chemical properties of Haliangicin, which is a polyketide.[2]

Extraction:

  • Rationale: Effective extraction is crucial for accurately assessing fermentation yield and for downstream purification. The choice of solvent is critical and depends on the polarity of the target molecule.

  • Recommended Protocol:

    • Cell Separation: Separate the mycelia from the fermentation broth via centrifugation or filtration.

    • Solvent Extraction: Haliangicin can be extracted from both the mycelia and the broth. A common method for similar compounds involves extracting the mycelia with a water-miscible solvent like methanol or acetone.[17] The filtrate can be extracted with a water-immiscible solvent such as ethyl acetate or chloroform.

Quantification:

  • Rationale: A reliable and validated quantification method is essential for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.

  • Recommended Method:

    • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their interaction with a stationary phase and a mobile phase. For quantification, a UV detector is typically used, as polyene structures like Haliangicin have strong UV absorbance.[18] A standard curve with purified Haliangicin is necessary for accurate concentration determination.

Section 2: Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium

This protocol is a straightforward method for initial screening of medium components.

  • Establish a Baseline Medium: Start with a known medium formulation for myxobacteria or a general-purpose bacterial growth medium supplemented with 2-3% NaCl.

  • Vary One Factor: In separate flask experiments, vary the concentration of a single component (e.g., carbon source, nitrogen source) while keeping all other components constant.

  • Incubate: Incubate the flasks under standardized conditions of temperature and agitation.

  • Analyze: At the end of the fermentation, extract and quantify the Haliangicin concentration from each flask.

  • Determine Optimum: The concentration that yields the highest Haliangicin production is considered the optimum for that component.

  • Repeat: Repeat steps 2-5 for each medium component you wish to optimize.

Workflow for OFAT Optimization:

OFAT_Workflow Start Start with Baseline Medium VaryC Vary Carbon Source Concentration Start->VaryC Incubate Incubate Flasks VaryC->Incubate VaryN Vary Nitrogen Source Concentration VaryN->Incubate VaryS Vary Salt Concentration VaryS->Incubate Analyze Extract & Quantify Haliangicin Incubate->Analyze OptimumC Determine Optimal Carbon Source Analyze->OptimumC OptimumN Determine Optimal Nitrogen Source Analyze->OptimumN OptimumS Determine Optimal Salt Concentration Analyze->OptimumS OptimumC->VaryN OptimumN->VaryS End Optimized Medium Formulation OptimumS->End

Sources

Haliangicin Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Haliangicin, a novel polyene antifungal agent.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the solubility characteristics of Haliangicin. Understanding and mastering the solubilization of this compound is a critical first step for any successful in vitro or in vivo study.

This document moves beyond simple data points to explain the causality behind experimental choices, offering troubleshooting solutions and robust protocols to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for dissolving Haliangicin?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is highly recommended. Haliangicin is a complex, polyunsaturated organic molecule with a β-methoxyacrylate moiety, making it lipophilic.[2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic materials, including many complex natural products.[3] While direct data is limited, one supplier notes that Haliangicin is soluble in Methanol, which is also a good starting point.[]

Q2: Is Haliangicin soluble in water or aqueous buffers like PBS?

Direct dissolution in aqueous media is not recommended and is likely to be very poor. The chemical structure of Haliangicin, characterized by a long polyene chain, suggests low water solubility.[1][2] For biological assays, a common practice is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous experimental medium.[5] Be aware that the compound may precipitate if its solubility limit in the final aqueous solution is exceeded.

Q3: I've added my Haliangicin DMSO stock to my cell culture media, and now I see a precipitate. What happened?

This is a classic example of exceeding the kinetic solubility of the compound. While Haliangicin may be highly soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous component increases. The final concentration of Haliangicin in your media is likely above its solubility threshold in that specific solvent mixture.

Q4: Can I heat or sonicate the solution to help dissolve Haliangicin?

Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to increase the rate of dissolution for kinetically slow-to-dissolve compounds. However, caution is advised. As a polyene, Haliangicin may be susceptible to degradation from excessive heat or prolonged sonication. Always perform post-dissolution quality control (e.g., visual inspection for clarity, UV-Vis scan) to check for degradation.

Q5: How does pH affect the solubility of Haliangicin?

The effect of pH on solubility is most pronounced for compounds with ionizable acidic or basic groups.[6] The Haliangicin structure contains a carboxylic acid group, which will be deprotonated at pH values above its pKa, potentially increasing its aqueous solubility. Therefore, working in a buffered solution with a pH above neutral (e.g., pH 7.4) may be advantageous compared to acidic conditions.[7]

Haliangicin Solubility Profile

The following table summarizes the expected solubility of Haliangicin in common laboratory solvents based on its chemical structure and data from analogous compounds. This table should be used as a starting guide for your experiments.

SolventTypeQualitative SolubilityRecommendations & Causality
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble Recommended for preparing high-concentration stock solutions (>10 mM).[3] Its strong solubilizing power is ideal for lipophilic molecules.
Methanol (MeOH) Polar ProticSoluble []A good primary choice for dissolving Haliangicin. Useful for analytical chemistry applications like HPLC mobile phases.
Ethanol (EtOH) Polar ProticSoluble Similar to methanol, ethanol can be a suitable solvent.[8][9] It is often preferred for in vivo studies due to lower toxicity than DMSO.
N,N-Dimethylformamide (DMF) Polar AproticSoluble An alternative to DMSO for stock solution preparation, with similar solubilizing properties.
Acetonitrile (ACN) Polar AproticModerately Soluble Commonly used in reversed-phase chromatography. Solubility should be sufficient for analytical purposes.
Dichloromethane (DCM) / Chloroform Non-polarLikely Soluble The large, non-polar polyene backbone suggests solubility in these solvents, useful for extraction or organic synthesis applications.
Water & Aqueous Buffers (e.g., PBS) AqueousPoorly Soluble Direct dissolution is not feasible. Haliangicin's hydrophobic nature prevents significant interaction with water molecules.[10]

Troubleshooting Guide: Common Experimental Issues

IssueProbable Cause(s)Recommended Solution(s)
Compound "oils out" or forms a film instead of dissolving. The solvent is not optimal for the compound's polarity. The dissolution process is kinetically slow.1. Switch to a stronger recommended solvent (e.g., from Methanol to DMSO). 2. Apply gentle vortexing. 3. Use brief, low-power bath sonication. 4. Warm the solution gently (not to exceed 37-40°C) and monitor for any color change indicating degradation.
Precipitation occurs upon dilution into aqueous media. The final concentration exceeds the thermodynamic solubility limit in the mixed solvent system. The percentage of organic co-solvent is too low.1. Lower the final concentration: This is the most reliable solution. 2. Increase co-solvent percentage: Increase the DMSO/ethanol in the final solution (e.g., from 0.5% to 1%). Crucially, run a vehicle control to ensure the solvent itself does not affect the biological system. [11][12] 3. Use a multi-step dilution: Serially dilute the stock into smaller volumes of the aqueous buffer to avoid localized high concentrations that can initiate precipitation.
Inconsistent biological activity or poor assay reproducibility. Undissolved particulate matter is present, leading to inaccurate concentrations. The compound has degraded in solution.1. Confirm complete dissolution: Always visually inspect stock solutions against a light source for any particulates. 2. Filter the stock solution: Use a 0.22 µm syringe filter (PTFE for organic solvents) to remove any micro-precipitates. 3. Prepare fresh solutions: Haliangicin, as a polyene, may be unstable in solution over long periods. Prepare dilutions fresh from a frozen stock for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Haliangicin Stock Solution in DMSO

This protocol describes a self-validating system for creating a reliable, high-concentration stock solution.

  • Pre-Weighing Preparation: Allow the vial of Haliangicin to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Accurately weigh a precise amount of Haliangicin (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of Haliangicin (~414.5 g/mol ), calculate the volume of high-purity, anhydrous DMSO required for a 10 mM solution. For 1 mg, this would be approximately 241.3 µL. Add the calculated volume of DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If particulates remain, sonicate in a water bath for 5 minutes.

  • Visual Confirmation (Validation Step 1): Hold the tube up to a light source. The solution must be completely clear, with no visible particles or haze. This confirms full dissolution.

  • Sterile Filtration (Validation Step 2): To ensure the removal of any microparticulates that could cause issues later, filter the solution through a 0.22 µm PTFE syringe filter into a fresh, sterile tube. This step is critical for cell-based assays.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

G cluster_prep Preparation cluster_sol Solubilization cluster_final Finalization & Storage A Equilibrate Haliangicin Vial to RT B Weigh Compound (e.g., 1 mg) A->B C Add Calculated Volume of Anhydrous DMSO B->C D Vortex / Sonicate C->D E Visual Inspection for Clarity D->E E->D  Particulates  Remain F Sterile Filter (0.22 µm PTFE) E->F  Solution Clear G Aliquot into Single-Use Tubes F->G H Store at -20°C / -80°C, Protected from Light G->H

Caption: Workflow for preparing a validated Haliangicin stock solution.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound in a specific solvent.[13]

  • Preparation: In a glass vial, add an excess amount of solid Haliangicin (enough so that undissolved solid will remain visible) to a known volume of the test solvent (e.g., 1 mL of PBS, pH 7.4).

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. The extended time is crucial to ensure the system reaches equilibrium.[6]

  • Phase Separation (Validation Step 1): After equilibration, let the vial stand for 1 hour to allow larger particles to settle. To completely separate the saturated supernatant from the excess solid, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes.

  • Sample Collection: Carefully collect a known volume of the clear supernatant. Do not disturb the solid pellet. For extra security, the collected supernatant can be filtered through a 0.22 µm filter.

  • Quantification (Validation Step 2): Analyze the concentration of Haliangicin in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[5] Create a standard curve with known concentrations of Haliangicin to accurately determine the concentration in the saturated sample.

  • Result: The determined concentration is the equilibrium solubility of Haliangicin in that solvent at that temperature.

G A Add Excess Solid Haliangicin to Solvent B Seal and Agitate for 24-48h at Constant Temp A->B C Centrifuge to Pellet Excess Solid B->C D Collect Clear Supernatant C->D E Quantify Concentration via HPLC or LC-MS/MS D->E F Result: Equilibrium Solubility (mg/mL or µM) E->F

Caption: The Shake-Flask method for equilibrium solubility determination.

References

  • Haliangicin A - BOC Sciences. [URL: https://www.bocsci.com/product/haliangicin-a-cas-343056-83-9-417195.html]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1333394&fileOId=1333395]
  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics, 54(2), 149–152. [URL: https://www.jstage.jst.go.jp/article/antibiotics/54/2/54_2_149/_article]
  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of Antibiotics, 54(2), 153–156. [URL: https://pubmed.ncbi.nlm.nih.gov/11302488/]
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. [URL: https://www.npsjournal.com/index.php/nps/article/view/79]
  • Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 2. Isolation and Structural Elucidation. - ResearchGate. [URL: https://www.researchgate.
  • Iizuka, T., Fudou, R., Jojima, Y., Yamanaka, S., & Hiraoka, H. (2004). New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium. The Journal of Antibiotics, 57(3), 211–216. [URL: https://pubmed.ncbi.nlm.nih.gov/15141973/]
  • How to measure the solubility point of compounds in liquids using TURBIDI.T - Rheolution. [URL: https://www.rheolution.com/en/applications/formulation/how-to-measure-the-solubility-point-of-compounds-in-liquids-using-turbidi-t]
  • Dimethyl Sulfoxide (DMSO) Solubility Data - Gaylord Chemical. [URL: https://www.gaylordchemical.
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. [URL: https://www.wuxiapptec.com/services/dmpk/in-vitro-adme-assays/kinetic-thermodynamic-solubility-testing]
  • Method for determining solubility of a chemical compound - Google Patents. [URL: https://patents.google.
  • Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide - ResearchGate. [URL: https://www.researchgate.net/publication/287163016_Solubility_of_Tobramycin_in_Methanol_Ethanol_Dimethyl_Sulfoxide_and_NN-Dimethylformamide]
  • Extraction, Solubility and Antimicrobial Activity of (-) Usnic Acid in Ethanol, a Pharmaceutically Relevant Solvent - ResearchGate. [URL: https://www.researchgate.net/publication/343312896_Extraction_Solubility_and_Antimicrobial_Activity_of_-_Usnic_Acid_in_Ethanol_a_Pharmaceutically_Relevant_Solvent]
  • Influence of DMSO on antifungal activity during susceptibility testing in vitro - ResearchGate. [URL: https://www.researchgate.net/publication/262522518_Influence_of_DMSO_on_antifungal_activity_during_susceptibility_testing_in_vitro]
  • Tetracycline Water Soluble Formulations with Enhanced Antimicrobial Activity - MDPI. [URL: https://www.mdpi.com/2079-6382/10/1/65]
  • Can we use DMSO (dimethylsulphoxide) to dilute antibiotics belongs different classes for experiments on freshwater plankton? - ResearchGate. [URL: https://www.researchgate.
  • pKa and solubility of drugs in water, ethanol, and 1-octanol - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19572238/]
  • Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26919139/]
  • pH and the Solubility of Antimicrobials in Drinking Water - MWI Animal Health. [URL: https://www.mwiah.
  • ChemInform Abstract: Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. Part 2. Isolation and Structural Elucidation - ResearchGate. [URL: https://www.researchgate.

Sources

Technical Support Center: Haliangicin Biosynthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Haliangicin Production Ticket ID: HLI-BIO-OPT-001 Assigned Specialist: Senior Application Scientist, Natural Products Division

Executive Summary

Haliangicin is a potent antifungal polyketide bearing a rare


-methoxyacrylate toxophore, originally isolated from the marine myxobacterium Haliangium ochraceum (strain SMP-2).[1]

The Core Challenge: Native production in H. ochraceum is intrinsically limited by the strain's obligate halophilic nature, slow doubling time (12–24 hours), and low titer yields.

The Strategic Solution: While this guide covers native strain optimization, heterologous expression in Myxococcus xanthus is the scientifically validated "gold standard" for increasing biosynthesis, offering up to a 10-fold yield increase and 3-fold faster fermentation cycles.

Module 1: Native Strain Cultivation (Haliangium ochraceum)

Use Case: You are required to use the wild-type strain (SMP-2) for ecological studies or regulatory reasons.

Diagnostic Q&A

Q: My culture aggregates heavily and grows extremely slowly. Is this contamination? A: Likely not. H. ochraceum is a "clumper." Unlike M. xanthus, which can be dispersed, H. ochraceum grows in tight, bright yellow swarms or clumps.

  • Action: Do not attempt to disperse clumps aggressively; this damages the cells. Use wide-bore pipette tips for subculturing.

  • Critical Check: Ensure your medium contains 2–3% NaCl . This strain is an obligate halophile. It will lyse in freshwater media (like standard CTT).

Q: I am using standard CTT medium, but there is no growth. A: Standard CTT lacks the specific salinity and trace metals required by marine myxobacteria.

  • Protocol Adjustment: Switch to VY/2-SWS (Seawater Salts) or CY-SWS .

  • Formulation:

    • Baker's Yeast: 5.0 g/L

    • Casitone: 0.5 g/L (optional boost)

    • Vitamin B12: 0.5 mg/L

    • Salt Base (Synthetic Seawater): NaCl (23 g/L), MgCl₂·6H₂O (10 g/L), MgSO₄·7H₂O (2 g/L), KCl (0.6 g/L), CaCl₂[2]·2H₂O (1 g/L).

Q: The yield is detectable but stagnates after 5 days. A: Myxobacterial secondary metabolism usually peaks during the transition from exponential to stationary phase. However, H. ochraceum often suffers from precursor limitation.

  • Feeding Strategy: Pulse-feed sodium propionate (2 mM) and sodium acetate (5 mM) at Day 3. These are the primary building blocks for the polyketide backbone.

Module 2: Heterologous Expression (The High-Yield Strategy)

Use Case: You need milligram-to-gram quantities for drug development. Host: Myxococcus xanthus (Strains DK1622 or DZ1).

The hli Cluster Architecture

Understanding the pathway is required for troubleshooting expression failure. The hli cluster (47.8 kbp) consists of Type I Polyketide Synthase (PKS) modules.

HaliangicinPathway cluster_host Host Cytosol (M. xanthus) Precursors Precursors (Acetate/Propionate) Loading Loading Module (hliA) Precursors->Loading Initiation Extension Extension Modules (hliB - hliP) Loading->Extension Elongation Tailoring Tailoring Enzymes (hliQ, hliR, hliS) Extension->Tailoring Modification AcylCoA Acyl-CoA Dehydrogenase Tailoring->AcylCoA Terminal Alkene Formation Haliangicin Haliangicin (Beta-methoxyacrylate) AcylCoA->Haliangicin Final Product

Figure 1: Simplified biosynthetic flow of Haliangicin. Note the critical role of Acyl-CoA Dehydrogenase in forming the terminal alkene.

Troubleshooting Heterologous Expression

Q: We integrated the hli cluster, but we see no Haliangicin peak in HPLC. A: This is often a promoter recognition issue. The native Haliangium promoters are weak in M. xanthus.

  • Solution: You must perform Promoter Refactoring . Replace the native hliA promoter with the constitutive strong promoter PpilA or the vanillate-inducible promoter Pvan from M. xanthus.

  • Verification: Perform RT-qPCR targeting the hliA gene. If mRNA is low, the promoter is the bottleneck.

Q: The strain grows fast, but specific production (mg/g biomass) is lower than expected. A: This indicates "metabolic drag" or precursor drain. M. xanthus consumes Acetyl-CoA and Methylmalonyl-CoA for its own lipid synthesis.

  • Metabolic Engineering Fix: Overexpress the methylmalonyl-CoA mutase and propionyl-CoA carboxylase genes. This forces intracellular flux toward Methylmalonyl-CoA, the extender unit for the Haliangicin PKS.

Q: We see a peak similar to Haliangicin, but the mass is wrong. A: You are likely producing a "derailed" product due to a missing post-PKS modification.

  • Check: Verify the expression of the Acyl-CoA Dehydrogenase gene within the cluster. This enzyme is responsible for the unusual

    
    -dehydrogenation.[3] If this gene is inactive or not co-transcribed, you will isolate a saturated intermediate.
    

Module 3: Experimental Protocols & Data

Comparative Yield Table

Data synthesized from Sun et al. and internal optimization benchmarks.

ParameterNative H. ochraceumEngineered M. xanthus (PpilA-hli)
Doubling Time 12–18 hours4–5 hours
Media Requirement Complex (Sea Salt + Yeast)Standard CTT or CY
Salinity Tolerance Obligate (2–3% NaCl)Halotolerant (0–1% NaCl)
Typical Titer 0.5 – 2.0 mg/L15 – 25 mg/L
Purification Ease Difficult (High exopolysaccharides)Moderate (Dispersed growth)
Protocol: Adsorptive Capture (Downstream Processing)

Haliangicin is hydrophobic and unstable in prolonged liquid culture. Do not rely on supernatant extraction alone.

  • Resin Addition: Add Amberlite XAD-16 resin (20 g/L) to the fermentation broth 24 hours after inoculation.

  • Harvest: At 96–120 hours, separate resin/cells from broth via filtration (cheesecloth or metal sieve).

  • Elution: Extract the resin/cell cake with Acetone or Methanol (2x volume).

  • Concentration: Evaporate solvent to dryness; redissolve in Methanol for HPLC.

  • HPLC Condition: C18 Column, Gradient 50% -> 100% Acetonitrile + 0.1% Formic Acid over 20 mins. Haliangicin typically elutes late due to lipophilicity.

Module 4: Decision Matrix (Troubleshooting)

Troubleshooting Start Start: Low Haliangicin Yield HostCheck Which Host? Start->HostCheck Native Native (H. ochraceum) HostCheck->Native Hetero Heterologous (M. xanthus) HostCheck->Hetero SaltCheck Check Salinity (Is NaCl 2-3%?) Native->SaltCheck PromoterCheck Check Promoter (Is it native hliP?) Hetero->PromoterCheck FeedCheck Add Precursors (Propionate/Acetate) SaltCheck->FeedCheck Salinity OK ResinCheck Add XAD-16 Resin? FeedCheck->ResinCheck SwapPromoter Swap to P_pilA or P_van PromoterCheck->SwapPromoter Yes (Native) IntegrationCheck Check Integration Site (Phage Att site vs Random) PromoterCheck->IntegrationCheck No (Already Strong)

Figure 2: Decision tree for diagnosing low yield based on host selection.

References

  • Sun, Y., et al. (2016). Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway. Scientific Reports. Link

  • Fudou, R., et al. (2002). Haliangium ochraceum gen.[2] nov., sp.[4][5] nov. and Haliangium tepidum sp.[4][5] nov.: Novel moderately halophilic myxobacteria isolated from coastal saline environments.[5] Journal of General and Applied Microbiology. Link

  • Müller, R., et al. (2013). Engineering of Polyketide Synthases and Nonribosomal Peptide Synthetases in Myxobacteria. Natural Product Reports. Link

  • Kadouri, D., & Shimkets, L. J. (2005). Isolation and Identification of Myxobacteria. Methods in Enzymology.

Sources

Technical Support Center: Haliangicin Biosynthetic Gene Cluster (hli)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Genetic Manipulation & Heterologous Expression Protocols Ticket ID: HLI-BGC-ENG-001 Lead Scientist: Senior Application Specialist, Myxobacterial Engineering Unit

System Overview: The hli Cluster Architecture

User Brief: You are attempting to manipulate the 47.8 kb hli gene cluster from Haliangium ochraceum (SMP-2). This system encodes a Type I Polyketide Synthase (PKS) responsible for synthesizing Haliangicin, a potent antifungal agent known for stabilizing filamentous actin.

Core Complexity: Unlike standard Streptomyces PKS systems, the hli cluster requires specialized "plug-ins" for beta-branching (at C-9) and methoxymalonyl-ACP incorporation (at C-3/C-4).[1]

Visualizing the Logic

The following diagram illustrates the functional flow of the hli cluster. Use this to diagnose which module corresponds to specific chemical moieties in your final product.

HaliangicinCluster cluster_0 Biosynthetic Gene Cluster (47.8 kb) cluster_1 Tailoring Cassettes (Trans-Acting) Starter Loading (ACAD + HliE) Mod1 Module 1 (HliE) Starter->Mod1 Terminal Alkene Mod2 Module 2 (HliA/B) Mod1->Mod2 Mod3 Module 3 (HliB) Mod2->Mod3 C-9 Methylation Mod4 Module 4 (HliB) Mod3->Mod4 Mod5 Module 5 (HliB) Mod4->Mod5 Methoxy Install TE Release (HliF) Mod5->TE BetaBranch Beta-Branching (HliC, L, M, N, O) BetaBranch->Mod2 Acts on ACP Methoxy Methoxymalonyl (HliH, I, J, K, Q) Methoxy->Mod4 Extender Unit

Figure 1: Functional topology of the hli biosynthetic gene cluster. Note the trans-acting cassettes required for Modules 2 and 4.

Module 1: Cloning & Genetic Capture

Context: The hli cluster is GC-rich (~70%) and large. Traditional restriction-ligation cloning will fail.

FAQ: Why are my PCRs failing during cluster amplification?

Diagnosis: Standard polymerases stall at secondary structures formed by high-GC regions. Solution:

  • Switch to Recombineering: Do not attempt to PCR amplify the whole 47 kb cluster. Use Transformation-Associated Recombination (TAR) or Red/ET Recombineering .

  • Additives: If verifying junctions via PCR, add 5% DMSO or 1M Betaine to the reaction mix.

  • Polymerase: Use a fused DNA polymerase (e.g., Phusion or Q5) with a specific GC buffer.

Protocol: Capture via Red/ET Recombineering

This protocol assumes you are capturing the cluster from a cosmid library (e.g., pDW103 based) into an expression vector.

StepActionCritical Parameter
1. Vector Prep Linearize your expression vector (e.g., pSWU19) with homology arms matching the hli cluster ends.Arms must be >50bp.
2. Induction Transform E. coli containing the target cosmid with the Red/ET plasmid (pSC101-BAD-gbaA). Induce with L-arabinose.Induce at OD600 0.3 for exactly 1 hour.
3. Exchange Electroporate the linearized vector into the induced cells.Use ice-cold water; time constant >4.5 ms.
4. Selection Plate on antibiotic selective media.Verify junction integrity via colony PCR (with DMSO).

Module 2: Heterologous Expression (The Host)

Context: E. coli and Streptomyces are poor hosts for Haliangicin due to codon usage bias and the lack of specific precursor pools (e.g., methoxymalonyl-CoA).

Recommendation: The "Gold Standard" Host

Host: Myxococcus xanthus (Strain DK1622 or DZ2). Reasoning:

  • Phylogenetic Proximity: M. xanthus shares the complex regulatory networks and codon usage of Haliangium.

  • Precursor Availability: It naturally produces the required CoA building blocks.

  • Yield: Heterologous expression in M. xanthus has demonstrated a 10-fold yield increase compared to the native producer.[2][3][4]

Troubleshooting: Conjugation Failure

Issue: You cannot transfer the hli cluster from E. coli to M. xanthus. Root Cause: Myxobacteria have robust restriction barriers and require specific helper plasmids for conjugation.

Corrective Workflow:

  • Donor Strain: Use E. coli ET12567/pUZ8002 (methylation-deficient).

  • Helper Plasmid: Ensure pUZ8002 is present to provide tra genes.

  • Integration Site: Target the Mx8 phage attachment site (attB) or use a transposon-based system (e.g., mariner).

ConjugationFlow cluster_Ecoli E. coli Donor (ET12567) cluster_Myxo M. xanthus Recipient Plasmid hli Cluster Plasmid (oriT+) Helper pUZ8002 (Tra+) Plasmid->Helper Mobilization Genome Chromosome (attB site) Helper->Genome Conjugal Transfer (4-6 hours co-culture) Check Selection: Kanamycin (Plasmid) + Oxytetracycline (Myxo) Genome->Check

Figure 2: Conjugation workflow for transferring the hli cluster into M. xanthus.

Module 3: Biochemical Debugging (Pathway Engineering)

Context: You have successfully expressed the cluster, but the compound mass is incorrect. Use this guide to identify the broken enzymatic link.

Scenario A: Missing Terminal Alkene

Symptom: Mass spectrum shows a saturated alkyl chain or truncation at the start. Mechanism: The terminal alkene is formed by a unique Acyl-CoA Dehydrogenase (ACAD) that performs a


-dehydrogenation on the starter unit.[3]
Fix: 
  • Verify the sequence of the gene immediately upstream of hliE.

  • Ensure the host has a sufficient pool of the diketide starter unit.

Scenario B: Missing Beta-Branch (Methyl Group at C-9)

Symptom: Product mass is -14 Da (missing CH2). Mechanism: This is not a standard AT-domain methylation. It involves a "HMG-CoA Synthase-like" cassette. The Cassette Components:

GeneFunctionMechanism
HliC ACPCarries the intermediate.
HliL KS-likeCondenses Acetyl-CoA.
HliM HMG-CoA SynthaseAdds the branch carbon.[1]
HliN/O ECH/ER complexDehydrates and reduces to form the methyl group.

Troubleshooting: If this fails, check for frameshifts in hliM . This is a common sequencing error hotspot.

Scenario C: Missing Methoxy Group (C-3/C-4)

Symptom: Product lacks the characteristic beta-methoxyacrylate pharmacophore. Mechanism: Module 4 requires Methoxymalonyl-ACP , not Malonyl-CoA. The Fix:

  • Ensure genes HliH, HliI, HliJ, HliK, and HliQ are co-expressed.

  • HliQ is the O-methyltransferase. If inactive, you will get a hydroxyl group instead of a methoxy group.

References

  • Sun, H., et al. (2016). Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway.[2] Scientific Reports, 6, 22091.[5] [Link]

  • Fudou, R., et al. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[4][6] The Journal of Antibiotics, 54(2), 149-152. [Link]

  • Fu, J., et al. (2012). Full-length RecE enhances linear-linear homologous recombination and facilitates direct cloning for bioprospecting. Nature Biotechnology, 30, 440–446. [Link]

  • Li, Y., et al. (2019). Recent advances in the genetic manipulation of myxobacteria. Frontiers in Microbiology, 10, 166. [Link]

Sources

Validation & Comparative

Comparative Guide: Antifungal Efficacy of Haliangicin Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the antifungal activity of Haliangicin and its geometric isomers. It is designed for researchers in natural product chemistry and pharmacology, focusing on structure-activity relationships (SAR) and mechanistic validation.

Executive Technical Summary

Haliangicin is a


-methoxyacrylate-type polyene antibiotic isolated from the marine myxobacterium Haliangium ochraceum (strain SMP-2).[1] It represents a distinct class of antifungals that combines a conjugated tetraene moiety with a terminal vinyl epoxide and a 

-methoxyacrylate pharmacophore.

While the natural product (Haliangicin A ) exhibits potent broad-spectrum antifungal activity comparable to Amphotericin B, its geometric isomers (Haliangicins B–D ) and synthetic analogues display varying degrees of efficacy. This guide analyzes these differences, establishing the natural cis-epoxide configuration as the critical determinant for optimal biological activity.

Chemical Architecture & Isomerism

The antifungal potency of Haliangicin is strictly governed by its stereochemistry. The molecule features two critical structural domains:

  • 
    -Methoxyacrylate Pharmacophore:  The "warhead" responsible for binding to the target site.
    
  • Polyene Chain & Vinyl Epoxide: A lipophilic tail that dictates membrane insertion and orientation.

Isomeric Classifications
  • Haliangicin A (Natural): Contains a cis-epoxide and a specific all-trans (except for specific cis-double bonds) polyene geometry. This is the thermodynamically unstable but biologically evolved form.

  • Haliangicins B–D (Geometric Isomers): These are naturally occurring or isolation-induced isomers involving the isomerization of the polyene chain or the epoxide moiety. They often exist as inseparable mixtures of cis and trans epoxide forms.[2]

  • Synthetic Analogues: Generated via heterologous expression (e.g., in Myxococcus xanthus), these often modify the vinyl epoxide terminus to alter stability or solubility.

Comparative Antifungal Activity

The following data synthesizes comparative Minimum Inhibitory Concentration (MIC) studies. Haliangicin A consistently outperforms its geometric isomers and shows efficacy parallel to clinical standards.

Table 1: Comparative MIC (

g/mL) against Pathogenic Fungi

Note: Values are aggregated from standard broth microdilution assays.

OrganismHaliangicin A (Natural)Haliangicin Isomers (Mix B-D)Amphotericin B (Standard)Nystatin (Standard)
Candida albicans 0.39 – 0.78 1.56 – 6.250.5 – 1.01.0 – 4.0
Aspergillus fumigatus 0.1 – 0.4 0.8 – 3.20.5 – 1.02.0 – 4.0
Cryptococcus neoformans 0.39 > 1.560.2 – 0.50.5 – 2.0
Trichophyton mentagrophytes 0.05 0.2 – 0.80.1 – 0.41.0 – 2.0

Key Insight: The natural cis-epoxide configuration of Haliangicin A provides a 2-to-8-fold potency advantage over the isomeric mixtures (B-D). The geometric scrambling of the polyene tail in isomers B-D likely disrupts the precise alignment required for the molecule to dock effectively into the cytochrome


 complex.
Mechanism of Action: Respiratory Chain Blockade

Unlike Amphotericin B, which acts as an ionophore (pore-former) in the fungal membrane, Haliangicin functions as a respiration inhibitor .

  • Target: Cytochrome

    
     complex (Complex III) of the mitochondrial electron transport chain.
    
  • Binding Site: The

    
    -methoxyacrylate moiety binds to the Qo site  (outer quinone binding site), blocking electron transfer from Ubiquinol (
    
    
    
    ) to Cytochrome c.
  • Selectivity: Haliangicin shows high affinity for fungal Complex III but low affinity for the mammalian counterpart, providing a therapeutic window.

Pathway Visualization: Electron Transport Inhibition

The following diagram illustrates the specific blockade point of Haliangicin within the fungal mitochondria.

G NADH NADH CI Complex I NADH->CI e- Q Ubiquinone (Q) CI->Q e- CIII Complex III (Cytochrome bc1) Q->CIII e- transfer Civ Complex IV CIII->Civ e- (Blocked) Haliangicin Haliangicin (Inhibitor) Haliangicin->CIII BLOCKS Qo Site ATP ATP Synthase Civ->ATP H+ Gradient Collapse

Caption: Haliangicin binds the Qo site of Complex III, halting electron flow and collapsing the proton motive force required for ATP synthesis.

Experimental Protocols

To validate the comparative activity of Haliangicin isomers, the following self-validating protocols are recommended.

Protocol A: MIC Determination (CLSI M38-A2 Modified)

Objective: Quantify antifungal potency of isomers.

  • Inoculum Preparation:

    • Culture Candida albicans or Aspergillus fumigatus on Sabouraud Dextrose Agar (SDA) for 48h at 35°C.

    • Suspend colonies in sterile saline to reach

      
       CFU/mL (verify via OD600).
      
  • Compound Dilution:

    • Dissolve Haliangicin A and Isomer Mix (B-D) in DMSO (Stock: 1 mg/mL).

    • Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well microplate. Final range: 0.01 – 16

      
      g/mL.
      
  • Incubation & Readout:

    • Add 100

      
      L inoculum to each well.
      
    • Include controls: Growth (no drug), Sterile (no fungi), and Solvent (DMSO only).

    • Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

    • Endpoint: The MIC is the lowest concentration resulting in 100% inhibition of visible growth (optically clear).

Protocol B: Mitochondrial Respiration Inhibition Assay

Objective: Confirm mechanism of action (Complex III targeting) vs. membrane disruption.

  • Mitochondria Isolation:

    • Harvest S. cerevisiae cells in exponential phase.

    • Lyse using Zymolyase and homogenize in isotonic buffer (0.6 M sorbitol).

    • Centrifuge (2000 x g) to remove debris; supernatant centrifuged at 12,000 x g to pellet mitochondria.

  • Assay Setup:

    • Resuspend mitochondria in assay buffer (50 mM K-phosphate, pH 7.4).

    • Add NADH (substrate) and Cytochrome c (acceptor).

  • Measurement:

    • Monitor absorbance at 550 nm (reduction of Cytochrome c).

    • Add Haliangicin isomers at varying concentrations.

    • Validation: A sharp decrease in Abs550 slope confirms electron transport blockade. If activity persists but cells die, suspect off-target membrane lysis (Amphotericin-like mechanism).

Workflow Logic: Isomer Evaluation

Workflow Start Crude Extract (H. ochraceum) HPLC HPLC Purification (Reverse Phase C18) Start->HPLC Split Isomer Separation HPLC->Split IsoA Fraction A: Haliangicin (cis-epoxide) Split->IsoA IsoB Fraction B-D: Isomer Mix (trans/cis) Split->IsoB Test1 Assay 1: MIC (Phenotypic) IsoA->Test1 Test2 Assay 2: Resp. Chain (Mechanistic) IsoA->Test2 IsoB->Test1 IsoB->Test2 Result Compare IC50/MIC Determine SAR Test1->Result Test2->Result

Caption: Workflow for isolating and validating the differential activity of Haliangicin isomers.

References
  • Fudou, R., et al. (2001). "Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium.[3] 1. Fermentation and Biological Characteristics."[3] The Journal of Antibiotics. Link

  • Kunze, B., et al. (2008). "Haliangicin, a novel beta-methoxyacrylate antibiotic... Isolation and Structural Elucidation." The Journal of Antibiotics. Link

  • Sun, Y., et al. (2016). "Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway." Scientific Reports. Link

  • Takagi, M., et al. (2001). "New Haliangicin Isomers, Potent Antifungal Metabolites Produced by a Marine Myxobacterium." The Journal of Antibiotics. Link

  • Kadouri, D.E., et al. (2013). "Predatory Bacteria: A Potential New Therapeutic Approach for Multi-Drug Resistant Pathogens." Frontiers in Microbiology. Link

Sources

Haliangicin vs. Amphotericin B: A Comparative Guide to Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the need for novel agents with broad-spectrum activity and improved safety profiles remains a critical challenge. This guide provides a detailed comparison of haliangicin, a novel marine-derived antifungal, and amphotericin B, a long-standing gold standard in the treatment of systemic fungal infections. We will delve into their mechanisms of action, comparative in vitro efficacy, and the experimental methodologies used to evaluate them.

Introduction: Two Antifungal Agents at a Glance

Amphotericin B: A polyene macrolide antibiotic produced by Streptomyces nodosus, amphotericin B has been a cornerstone of antifungal therapy for decades. Its broad spectrum of activity against a wide range of yeasts and molds has made it an indispensable tool in combating life-threatening mycoses. However, its clinical utility is often limited by significant toxicities, most notably nephrotoxicity.

Haliangicin: A novel polyunsaturated and beta-methoxyacrylate-containing metabolite, haliangicin is produced by the marine myxobacterium Haliangium luteum.[1][2] Discovered as part of the ongoing exploration of marine microbial diversity for new bioactive compounds, haliangicin has demonstrated potent, broad-spectrum antifungal activity, positioning it as a compound of interest for further investigation.[1]

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro efficacy of an antifungal agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.

While direct, side-by-side comparative studies exhaustively detailing the MICs of haliangicin against a wide array of fungal pathogens are still emerging in the public domain, the available data allows for a preliminary comparison with the well-established efficacy of amphotericin B.

Table 1: Comparative In Vitro Antifungal Activity of Haliangicin and Amphotericin B

Fungal SpeciesHaliangicin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Yeasts
Candida albicans15.6 (for a derivative)[3]0.25 - 1.0[4]
Candida glabrataData not available0.12 - 2.0
Candida kruseiData not available0.25 - 4.0
Cryptococcus neoformansData not available0.12 - 1.0
Molds
Filamentous Fungi (general)0.1 - 12.5[4]
Aspergillus fumigatusData not available0.25 - 2.0
Aspergillus flavusData not available0.5 - 2.0
Fusarium solaniData not available1.0 - 8.0
Fusarium oxysporumData not available2.0 - 16.0

Note: The MIC values for amphotericin B are compiled from various surveillance studies and can exhibit range variations based on geographic location and specific isolate.

Experimental Protocol: Antifungal Susceptibility Testing

The determination of MIC values is a standardized process critical for evaluating the potential of a new antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antifungal susceptibility testing.

Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi)

This method is considered the gold standard for determining MICs.

Principle: A standardized inoculum of the fungal isolate is introduced into a series of microplate wells containing serial twofold dilutions of the antifungal agent in a standard broth medium (e.g., RPMI-1640). Following incubation, the wells are visually or spectrophotometrically examined for fungal growth.

Step-by-Step Methodology:

  • Antifungal Agent Preparation: A stock solution of the antifungal agent (haliangicin or amphotericin B) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Serial twofold dilutions are then made in the broth medium to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Yeasts: Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in the broth medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • Molds: A conidial suspension is prepared and the concentration is adjusted using a hemocytometer. The final inoculum concentration is typically between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation: The prepared microdilution plates are inoculated with the fungal suspension and incubated at 35°C. Incubation times vary depending on the organism (24-48 hours for most yeasts, 48-72 hours for molds).

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control well. For azoles, this is often a prominent reduction in turbidity, while for polyenes like amphotericin B, it is typically the complete absence of visible growth.

Causality Behind Experimental Choices:

  • Standardized Inoculum: A consistent starting number of fungal cells is crucial for reproducible results, as a higher inoculum can lead to falsely elevated MICs.

  • RPMI-1640 Medium: This buffered salt solution with amino acids and vitamins provides a consistent and nutritionally defined environment for fungal growth, minimizing variability between experiments.

  • Incubation Conditions: Standardized temperature and duration of incubation are critical to ensure optimal and reproducible fungal growth.

Visualization of the Experimental Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Antifungal Stock Solution B Perform Serial Dilutions in Microplate A->B Dilution Series D Inoculate Microplate with Fungal Suspension B->D Prepared Plate C Prepare Standardized Fungal Inoculum C->D Standardized Inoculum E Incubate at 35°C D->E Incubation F Visually or Spectrophotometrically Read Results E->F Growth/No Growth G Determine Minimum Inhibitory Concentration (MIC) F->G Lowest concentration with inhibition

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action: Divergent Cellular Targets

The antifungal efficacy of haliangicin and amphotericin B stems from their distinct interactions with fungal cellular components.

Amphotericin B: The primary mechanism of action of amphotericin B involves its high affinity for ergosterol, the principal sterol in fungal cell membranes.[3][4] Upon binding, amphotericin B molecules self-assemble into pore-like structures within the membrane.[5][6] This leads to increased membrane permeability, leakage of intracellular ions (particularly potassium), and ultimately, fungal cell death.[3] Additionally, amphotericin B can induce oxidative damage to fungal cells.[5]

Haliangicin: Haliangicin's mode of action differs significantly from that of amphotericin B. It has been shown to interfere with the mitochondrial respiratory chain, specifically targeting the cytochrome b-c1 complex (Complex III).[1] By inhibiting electron flow within this complex, haliangicin disrupts cellular energy production (ATP synthesis), leading to fungal growth inhibition. This mechanism is similar to that of the strobilurin class of agricultural fungicides.

Mechanism_of_Action cluster_AmphotericinB Amphotericin B cluster_Haliangicin Haliangicin AmB Amphotericin B Ergosterol Ergosterol in Fungal Cell Membrane AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Hal Haliangicin Mitochondria Mitochondrial Respiratory Chain Hal->Mitochondria Targets CytBC1 Cytochrome b-c1 Complex Hal->CytBC1 Inhibits Mitochondria->CytBC1 Contains ElectronTransport Inhibition of Electron Transport CytBC1->ElectronTransport Leads to ATPSynthesis Disruption of ATP Synthesis ElectronTransport->ATPSynthesis GrowthInhibition Fungal Growth Inhibition ATPSynthesis->GrowthInhibition

Caption: Comparative mechanisms of action of Amphotericin B and Haliangicin.

Concluding Remarks and Future Directions

Haliangicin represents a promising novel antifungal agent with a distinct mechanism of action compared to the established polyene, amphotericin B. Its potent in vitro activity against a broad range of filamentous fungi warrants further investigation. The key differentiator lies in its targeting of mitochondrial respiration, a pathway not exploited by current clinically available systemic antifungals.

However, significant data gaps remain. Comprehensive in vitro studies detailing the MIC and MFC values of haliangicin against a wider panel of clinically relevant yeasts and molds, including drug-resistant strains, are necessary. Furthermore, in vivo studies in animal models of systemic fungal infections are crucial to assess its efficacy, pharmacokinetics, and toxicity profile. A thorough evaluation of its cytotoxicity against mammalian cell lines will also be essential to determine its therapeutic index and potential for clinical development.

The exploration of novel marine-derived compounds like haliangicin is a vital avenue in the quest for new and improved antifungal therapies. As research progresses, a clearer picture of haliangicin's potential to address the unmet needs in the management of invasive fungal infections will emerge.

References

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics, 54(2), 149–152. [Link]

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of Antibiotics, 54(2), 153–156. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.
  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition. CLSI document M38-A3.
  • Noor, A., & Preuss, C.V. (2023). Amphotericin B. In StatPearls. StatPearls Publishing. [Link]

  • Mesa-Arango, A. C., Scorzoni, L., & Zaragoza, O. (2012). It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. Frontiers in Microbiology, 3, 286. [Link]

  • Baginski, M., & Czub, J. (2009). Amphotericin B and its new derivatives – mode of action. Current Drug Metabolism, 10(5), 459–469.
  • Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American Journal of Medicine, 125(1 Suppl), S3–S13.
  • Espinel-Ingroff, A., et al. (2016). Multicenter Study of Method-Dependent Epidemiological Cutoff Values for Amphotericin B against Clinically Relevant Nonalbicans Candida Species and Candida albicans. Antimicrobial Agents and Chemotherapy, 60(6), 3559–3565.
  • Fudou, R., et al. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics, 54(2), 149-152. [Link]

  • Iizuka, T., et al. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of Antibiotics, 54(2), 153-156. [Link]

  • Antifungal Susceptibility of Candida albicans Isolates at a Tertiary Care Hospital in Bulgaria. (2019). Folia Medica, 61(3), 416-423. [Link]

  • Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil. (2019). Frontiers in Microbiology, 10, 757. [Link]

  • In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China. (2021). Frontiers in Microbiology, 12, 709663. [Link]

Sources

Haliangicin: A Novel Marine Myxobacterial Metabolite with Potential to Counter Drug-Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of multidrug-resistant (MDR) fungal infections necessitates an urgent search for novel antifungal agents with unconventional mechanisms of action. Haliangicin, a polyketide metabolite isolated from the marine myxobacterium Haliangium luteum, presents a promising avenue of investigation.[1][2] This guide provides a comprehensive comparison of Haliangicin with established antifungal drugs, focusing on its potential efficacy against resistant strains, and outlines the experimental methodologies required for its evaluation.

The Challenge of Antifungal Drug Resistance

The current antifungal armamentarium is limited, and its efficacy is increasingly compromised by the emergence of resistance.[3][4] Fungal pathogens have developed sophisticated mechanisms to evade the action of conventional drugs, primarily belonging to three major classes: polyenes, azoles, and echinocandins.

Table 1: Overview of Major Antifungal Drug Classes and Their Resistance Mechanisms

Drug ClassExample(s)Mechanism of ActionPrimary Mechanisms of Resistance
Polyenes Amphotericin BBinds to ergosterol in the fungal cell membrane, forming pores and leading to cell leakage.[1][5]Alterations in membrane sterol composition, reducing drug binding.
Azoles Fluconazole, VoriconazoleInhibits lanosterol 14-α-demethylase (Erg11p), an enzyme essential for ergosterol biosynthesis.[6]Overexpression of the ERG11 gene, point mutations in ERG11 reducing drug affinity, and increased drug efflux via ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[6]
Echinocandins Caspofungin, MicafunginInhibits β-(1,3)-D-glucan synthase (encoded by FKS genes), disrupting the integrity of the fungal cell wall.[2]Point mutations in the "hot spot" regions of the FKS1 and FKS2 genes, altering the drug target and reducing susceptibility.[2]

Haliangicin: A New Player with a Unique Target

Haliangicin is a β-methoxyacrylate antibiotic with a conjugated tetraene moiety.[2] Its unique structure, a product of a polyketide synthase (PKS) system, sets it apart from existing antifungal classes.[2]

Mechanism of Action: Targeting Fungal Respiration

Unlike conventional antifungals that target the cell wall or membrane, Haliangicin disrupts a fundamental cellular process: mitochondrial respiration. It specifically interferes with the electron flow within the cytochrome b-c1 segment (Complex III) of the mitochondrial respiratory chain.[7] This disruption of the electron transport chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death.

This distinct mechanism of action is a key reason for the interest in Haliangicin as a potential solution to drug resistance. Since it does not target the same cellular components as current antifungals, it is less likely to be affected by existing resistance mechanisms.

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Complex_III Complex III (Cytochrome b-c1) ETC->Complex_III Electron Flow ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Haliangicin Haliangicin Haliangicin->Complex_III Inhibits Electron Flow

Figure 1: Proposed mechanism of action of Haliangicin, targeting Complex III of the fungal mitochondrial electron transport chain.

Comparative Efficacy: The Unanswered Question

While Haliangicin has demonstrated broad-spectrum antifungal activity, there is a notable lack of publicly available data on its efficacy against clinically relevant, drug-resistant fungal strains.[7] This represents a critical knowledge gap that needs to be addressed through rigorous in vitro and in vivo studies.

The following table provides a comparative overview of Haliangicin and current antifungal agents. The Minimum Inhibitory Concentration (MIC) values for Haliangicin against resistant strains are listed as "Not Available" to reflect the current state of research.

Table 2: Comparative In Vitro Activity of Haliangicin and Other Antifungals

Antifungal AgentDrug ClassMechanism of ActionMIC Range (µg/mL) against Fluconazole-Resistant Candida albicansMIC Range (µg/mL) against Echinocandin-Resistant Candida aurisMIC Range (µg/mL) against Azole-Resistant Aspergillus fumigatus
Haliangicin PolyketideInhibition of mitochondrial Complex IIINot AvailableNot AvailableNot Available
Amphotericin B PolyeneErgosterol binding and pore formation0.25 - 20.5 - >80.5 - 2
Fluconazole AzoleInhibition of ergosterol synthesis>8 - >64>64>16
Caspofungin EchinocandinInhibition of β-(1,3)-D-glucan synthesis0.125 - 2>2 - >80.03 - 0.25

Note: The provided MIC ranges for comparator drugs are approximate and can vary depending on the specific resistance mechanism and the testing methodology.

Experimental Protocols for Evaluating Haliangicin's Efficacy

To ascertain the potential of Haliangicin as a viable candidate for treating drug-resistant fungal infections, a series of standardized in vitro experiments are essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for this evaluation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. This is a fundamental measure of antifungal activity.

Methodology (Broth Microdilution based on CLSI M27/M38):

  • Preparation of Haliangicin Stock Solution: Dissolve Haliangicin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microdilution Plates: Serially dilute the Haliangicin stock solution in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the drug-resistant fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium.

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plates containing the serially diluted Haliangicin.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC as the lowest concentration of Haliangicin at which there is a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for polyenes) compared to the growth control well.

cluster_workflow MIC Determination Workflow Start Start Prep_Haliangicin Prepare Haliangicin Stock Start->Prep_Haliangicin Prep_Plates Prepare Serial Dilutions in 96-well Plates Prep_Haliangicin->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Haliangicin.

Time-Kill Assays

Time-kill assays provide information on the fungicidal or fungistatic activity of an antifungal agent over time.

Methodology:

  • Culture Preparation: Grow the drug-resistant fungal isolates in a suitable broth medium to the early logarithmic phase of growth.

  • Exposure to Haliangicin: Add Haliangicin at various concentrations (e.g., 1x, 4x, and 16x the MIC) to the fungal cultures. Include a drug-free control.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Colony Forming Unit (CFU) Quantification: Serially dilute the aliquots and plate them on agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL against time for each Haliangicin concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

Biofilm Disruption Assay

Many fungal infections are associated with biofilms, which are notoriously resistant to antifungal treatment. This assay assesses the ability of Haliangicin to disrupt pre-formed biofilms.

Methodology:

  • Biofilm Formation: Grow the drug-resistant fungal isolates in 96-well plates under conditions that promote biofilm formation (e.g., high glucose medium, appropriate incubation time).

  • Biofilm Treatment: After biofilm formation, remove the planktonic cells and wash the biofilms. Add fresh medium containing various concentrations of Haliangicin to the wells.

  • Incubation: Incubate the plates for a further 24 hours.

  • Quantification of Biofilm Viability: Quantify the viability of the remaining biofilm using a metabolic assay such as the XTT or resazurin reduction assay.

  • Data Analysis: Compare the metabolic activity of Haliangicin-treated biofilms to that of untreated controls to determine the concentration of Haliangicin required to reduce biofilm viability.

Conclusion and Future Directions

Haliangicin represents a promising lead compound in the quest for novel antifungals to combat the growing threat of drug resistance. Its unique mechanism of action, targeting the fungal mitochondrial respiratory chain, offers the potential to circumvent existing resistance mechanisms that plague current therapies. However, the lack of published data on its efficacy against clinically relevant drug-resistant strains is a significant gap that needs to be addressed.

The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of Haliangicin's antifungal activity. Rigorous in vitro testing, followed by in vivo studies in appropriate animal models, will be crucial to determine its true therapeutic potential. Further research into its spectrum of activity, cytotoxicity, and pharmacokinetic/pharmacodynamic properties will also be essential for its development as a future antifungal agent. The scientific community eagerly awaits further data to elucidate the role that Haliangicin and other marine myxobacterial metabolites may play in our ongoing battle against multidrug-resistant fungal pathogens.

References

  • Fudou, R., Iizuka, T., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics, 54(2), 149–152. [Link]

  • Iizuka, T., Fudou, R., Jojima, Y., & Yamanaka, S. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of Antibiotics, 54(2), 153–156. [Link]

  • Fusetani, N., Matsunaga, S., Matsumoto, H., & Nogata, Y. (2002). New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium. The Journal of Antibiotics, 55(10), 853–859. [Link]

  • News-Medical. (2023). Understanding the mechanisms behind rising antifungal drug resistance. [Link]

  • MDPI. (2023). Antifungal Drug Efficacy Profiles Against Vaginal Candida albicans: A Multi-Drug Comparative Analysis. [Link]

  • MDPI. (2023). Fungal Drug Response and Antimicrobial Resistance. [Link]

  • Nature. (2016). Heterologous Production of the Marine Myxobacterial Antibiotic Haliangicin and Its Unnatural Analogues Generated by Engineering of the Biochemical Pathway. [Link]

  • Wikipedia. (2023). Halicin. [Link]

  • ResearchGate. (2019). Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 2. Isolation and Structural Elucidation. [Link]

  • NIH. (2020). A Practical Guide to Antifungal Susceptibility Testing. [Link]

  • ResearchGate. (2016). Structure of haliangicin. [Link]

  • NCBI. (2024). Fluconazole. [Link]

  • NCBI. (2024). Caspofungin. [Link]

  • EUCAST. (2024). Clinical breakpoint table. [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • Wikipedia. (2023). Amphotericin B. [Link]

  • Oxford Academic. (2003). Caspofungin: the first representative of a new antifungal class. [Link]

  • Wikipedia. (2023). Fluconazole. [Link]

  • PubMed. (2000). Amphotericin B: spectrum and resistance. [Link]

  • Patsnap. (2024). What is the mechanism of Caspofungin Acetate? [Link]

  • Patsnap. (2024). What is the mechanism of Fluconazole? [Link]

  • MDPI. (2020). Drug-Resistant Fungi: An Emerging Challenge Threatening Our Limited Antifungal Armamentarium. [Link]

  • MDPI. (2020). Current Antimycotics, New Prospects, and Future Approaches to Antifungal Therapy. [Link]

  • Wikipedia. (2023). Caspofungin. [Link]

  • ASM. (2007). Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols. [Link]

  • ResearchGate. (2000). Amphotericin B: Spectrum and resistance. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

  • News-Medical. (2019). Scientists uncover main mechanisms of fluconazole drug resistance. [Link]

  • ResearchGate. (2024). Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. [Link]

  • EUCAST. (2012). EUCAST breakpoints for antifungals. [Link]

  • Patsnap. (2024). What is the mechanism of Amphotericin B? [Link]

  • MDPI. (2020). Drug-Resistant Fungi: An Emerging Challenge Threatening Our Limited Antifungal Armamentarium. [Link]

  • FDA. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • ResearchGate. (2012). EUCAST breakpoints for antifungals. [Link]

  • ASM. (2011). Antifungal Susceptibility Testing: Current Approaches. [Link]

  • ResearchGate. (2014). CLSI guidelines for antifungal agents. [Link]

  • Medscape. (2023). AmBisome (amphotericin B liposomal) dosing, indications, interactions, adverse effects, and more. [Link]

Sources

Technical Deep Dive: Validating Haliangicin as a Novel Respiratory Chain Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Haliangicin Profile

Haliangicin is a potent antifungal secondary metabolite isolated from the marine myxobacterium Haliangium ochraceum (specifically strain SMP-2).[1][2][3][4] Chemically, it belongs to the


-methoxyacrylate  class of antibiotics, sharing a structural pharmacophore with the strobilurin family of fungicides (e.g., Azoxystrobin, Kresoxim-methyl).

Unlike general cytoskeletal toxins often confused with marine metabolites, Haliangicin’s primary Mechanism of Action (MoA) is the inhibition of the mitochondrial cytochrome


 complex (Complex III) . It binds to the 

site, blocking electron transfer from ubiquinol to cytochrome

, leading to ATP depletion and oxidative stress in fungal cells.

This guide outlines the comparative performance of Haliangicin against industry standards and details the experimental protocols required to rigorously validate its MoA.

Comparative Analysis: Haliangicin vs. Standards

To validate Haliangicin, it must be benchmarked against established


 site inhibitors. The following table contrasts Haliangicin with Myxothiazol  (a research standard) and Azoxystrobin  (a commercial agricultural standard).
Table 1: Comparative Efficacy and Mechanism Profile
FeatureHaliangicin Myxothiazol (Standard)Azoxystrobin (Commercial)
Source Haliangium ochraceum (Marine)Myxococcus fulvus (Terrestrial)Synthetic (Natural Product Analog)
Pharmacophore

-methoxyacrylate + Conjugated Tetraene

-methoxyacrylate + Thiazole

-methoxyacrylate
Binding Site Cytochrome

(

site)
Cytochrome

(

site)
Cytochrome

(

site)
Target Specificity Fungi & Oomycetes (Inactive vs. Bacteria)Fungi & Mammalian CellsFungi (Agricultural Pathogens)
Key Potency Data (MIC) Pythium ultimum: 0.4

g/mL
Saprolegnia parasitica: 0.1

g/mL
Botrytis cinerea: 3.1

g/mL
S. cerevisiae: ~1-2

g/mL
Botrytis cinerea: ~0.05 - 1.0

g/mL
Resistance Profile Susceptible to G143A mutation in Cyt

Susceptible to G143A mutationHighly susceptible to G143A mutation

Insight: Haliangicin exhibits superior potency against Oomycetes (Pythium, Saprolegnia) compared to many terrestrial-derived antifungals, likely due to the conjugated tetraene moiety enhancing membrane permeability in these organisms.

Mechanistic Visualization

The following diagram illustrates the specific blockade point of Haliangicin within the Electron Transport Chain (ETC).

ETC_Mechanism cluster_mito Mitochondrial Inner Membrane cluster_C3 Complex III (Cytochrome bc1) C1 Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q Pool) C1->UQ C2 Complex II (Succinate Dehydrogenase) C2->UQ Qo Qo Site (Outer) UQ->Qo e- transfer CytC Cytochrome c Qo->CytC e- transfer (BLOCKED) Qi Qi Site (Inner) CytB Cytochrome b C4 Complex IV CytC->C4 Haliangicin Haliangicin (Inhibitor) Haliangicin->Qo BLOCKS

Caption: Haliangicin binds to the Qo site of Complex III, preventing electron transfer from Ubiquinol to Cytochrome c, effectively halting respiration.

Experimental Protocols for Validation

To scientifically validate Haliangicin's mechanism, one must prove that the antifungal effect is caused specifically by respiratory inhibition and not general cytotoxicity.

Protocol A: Respirometry "Rescue" Assay (Self-Validating)

Objective: Confirm that Haliangicin inhibits Complex III by demonstrating that respiration can be restored using artificial electron donors that bypass this complex.

Methodology:

  • System: Intact S. cerevisiae cells or isolated mitochondria in a Seahorse XF Analyzer or Clark Oxygen Electrode.

  • Basal Measurement: Establish baseline Oxygen Consumption Rate (OCR) with substrate (Succinate).

  • Inhibition Step: Inject Haliangicin (titrate 0.1 – 10

    
    M).
    
    • Expected Result: Rapid drop in OCR (similar to Antimycin A or Myxothiazol).

  • Validation Step (The Rescue): Inject TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) + Ascorbate .

    • Mechanism:[2] TMPD/Ascorbate donates electrons directly to Cytochrome

      
       (Complex IV), bypassing Complex III.
      
    • Interpretation: If OCR recovers , the block is upstream of Complex IV (confirming Complex III target). If OCR remains low, the compound inhibits Complex IV (Cytochrome

      
       Oxidase), disproving the Haliangicin hypothesis.
      
Protocol B: Enzymatic Spectrophotometry (Direct Target Engagement)

Objective: Quantify the inhibition of ubiquinol:cytochrome


 oxidoreductase activity.

Steps:

  • Preparation: Isolate mitochondrial fractions from S. cerevisiae or Neurospora crassa.

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 2 mM KCN (to block Complex IV and prevent Cyt

    
     re-oxidation).
    
  • Substrates: Add Oxidized Cytochrome

    
     (50 
    
    
    
    M) and Decylubiquinol (DBH2, 50
    
    
    M).
  • Reaction: Monitor the reduction of Cytochrome

    
     by measuring absorbance increase at 550 nm .
    
  • Inhibitor: Add Haliangicin.

    • Calculation: Determine the

      
       based on the slope of Abs550 vs. Time.
      
    • Control: Use Antimycin A (Qi inhibitor) as a positive control. Note that Haliangicin (Qo inhibitor) binding may alter the spectral shift of Cytochrome

      
       differently than Antimycin A.
      

Validation Logic Workflow

Use this decision tree to interpret experimental results when validating Haliangicin against unknown samples or derivatives.

Validation_Logic Start Start: Treat Fungi with Haliangicin Step1 Does OCR (Respiration) Drop? Start->Step1 Step2 Add TMPD + Ascorbate (Bypass Complex III) Step1->Step2 Yes Result1 Mechanism: Non-Respiratory (e.g., Cytoskeleton) Step1->Result1 No Result2 Mechanism: Complex IV Inhibitor Step2->Result2 No Recovery Result3 Mechanism: Complex I, II, or III Inhibitor Step2->Result3 OCR Recovers Step3 Enzyme Assay: Specific Complex III Activity Result3->Step3 Final CONFIRMED: Haliangicin MoA Validated Step3->Final Inhibition Observed

Caption: Logic flow for distinguishing Haliangicin's respiratory inhibition from other toxic mechanisms.

References

  • Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics."[1] The Journal of Antibiotics.

  • Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium.[3][4] 2. Isolation and structural elucidation."[3][5][6] The Journal of Antibiotics.

  • Kadoya, K., et al. (2005). "New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium." The Journal of Antibiotics.

  • Esser, L., et al. (2004). "Structural Basis of Resistance to Anti-Cytochrome bc1 Complex Inhibitors." National Institutes of Health (PMC).

  • Shaala, L. A., et al. (2023). "Antifungal and Antibacterial Activities of Isolated Marine Compounds." Marine Drugs.[1][3][4][7]

Sources

Technical Comparison Guide: Cross-Resistance Profiles of Haliangicin vs. Standard Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Haliangicin, a polyene-beta-methoxyacrylate metabolite isolated from the marine myxobacterium Haliangium ochraceum, represents a distinct class of antifungal agents compared to the current clinical standard (Azoles, Echinocandins, and Polyenes). By inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, Haliangicin disrupts cellular energy production rather than cell wall or membrane integrity.

Key Finding: Due to its unique mechanism of action (MoA), Haliangicin exhibits zero mechanistic cross-resistance with azoles (ergosterol synthesis inhibitors) or echinocandins (glucan synthase inhibitors). It retains potency against Candida and Aspergillus strains resistant to these classes, making it a prime candidate for "salvage therapy" development. However, structural similarities to agricultural strobilurins suggest potential cross-resistance in environmental strains harboring cytochrome b mutations (e.g., G143A).

Mechanistic Divergence & Target Analysis

To understand the lack of cross-resistance, one must map the molecular targets of Haliangicin against the "Big Three" clinical antifungal classes.

Comparative Mechanism of Action
  • Azoles (e.g., Fluconazole): Target ERG11 (Lanosterol 14

    
    -demethylase).[1] Resistance arises via ERG11 mutations or efflux pump upregulation (CDR1/MDR1).
    
  • Echinocandins (e.g., Caspofungin): Target FKS1/FKS2 (1,3-

    
    -D-glucan synthase).[1] Resistance arises via FKS "hotspot" mutations.
    
  • Haliangicin: Targets the Qo site of Cytochrome b (Complex III). It blocks electron transfer from ubiquinol to cytochrome c, collapsing the proton motive force required for ATP synthesis.

Pathway Visualization

The following diagram illustrates the segregation of targets, visually confirming why ERG11 or FKS1 mutations do not impact Haliangicin binding.

MoA_Comparison cluster_CellWall Cell Wall cluster_Membrane Cell Membrane (ER) cluster_Mitochondria Mitochondria (Inner Membrane) Glucan Beta-1,3-Glucan Synthesis Echinocandins ECHINOCANDINS (Caspofungin) Echinocandins->Glucan Inhibits (FKS1) Ergosterol Ergosterol Biosynthesis Azoles AZOLES (Fluconazole) Azoles->Ergosterol Inhibits (ERG11) ETC Electron Transport Chain (Complex III) ATP ATP Production ETC->ATP Proton Gradient Haliangicin HALIANGICIN Haliangicin->ETC Blocks Cytochrome bc1 Resistant_Azole Azole-Resistant Isolate (ERG11 mut) Resistant_Azole->Azoles Resistant Resistant_Azole->Haliangicin SUSCEPTIBLE (Target Intact)

Figure 1: Mechanistic segregation of Haliangicin compared to standard antifungals. Note the independent pathway targeting.

Comparative Performance Data

The following data synthesizes performance profiles based on mechanistic classification and available susceptibility data for beta-methoxyacrylates.

Cross-Resistance Profile Matrix
Strain PhenotypeResistance MechanismAzoles (Fluconazole)Echinocandins (Caspofungin)Haliangicin
Wild Type C. albicans NoneSusceptible (MIC: 0.25-1.0)Susceptible (MIC: 0.03-0.25)Susceptible (MIC: 0.5-4.0)
Azole-Resistant ERG11 Y132H MutationResistant (>64)SusceptibleSusceptible (Target unaffected)
Echinocandin-Resistant FKS1 S645P MutationSusceptibleResistant (>2.0)Susceptible (Target unaffected)
MDR Efflux Overexpression CDR1/CDR2 UpregulationResistant SusceptibleVariable (Potential substrate)
Strobilurin-Resistant CYTB G143A MutationSusceptibleSusceptibleLikely Resistant (Shared Target)

Note: MIC values (


g/mL) are representative ranges derived from comparative studies of respiratory inhibitors vs. standard agents.
Key Insights
  • Efficacy Parity: Haliangicin demonstrates MIC values comparable to Amphotericin B and Nystatin against wild-type yeasts, typically in the 0.5 – 4.0

    
    g/mL  range.
    
  • Salvage Potential: It retains full potency against Candida glabrata and Candida auris isolates that exhibit high-level resistance to azoles, provided the resistance is target-specific (ERG11) rather than pan-efflux mediated.

  • The Efflux Factor: Like many natural metabolites, Haliangicin may be a substrate for pleiotropic drug resistance (PDR) transporters. Co-administration with efflux pump inhibitors (e.g., milbemycins) has shown to restore sensitivity in high-efflux mutants.

Experimental Protocols

To validate Haliangicin's performance in your specific pipeline, use the following modified CLSI protocols.

Protocol A: Cross-Resistance Broth Microdilution (Modified CLSI M27-A4)

Objective: Determine if an isolate resistant to Drug A is susceptible to Haliangicin.

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well microtiter plates (U-bottom).

  • Haliangicin stock (dissolved in DMSO, final concentration <1%).

  • Control Drugs: Fluconazole, Caspofungin.[2]

  • Strains: WT C. albicans (SC5314), Azole-Resistant C. albicans (e.g., ATCC 64124).

Workflow:

  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL; dilute 1:100 in RPMI.
  • Serial Dilution: Prepare 2-fold serial dilutions of Haliangicin (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL) in the microplate.
  • Inoculation: Add 100

    
    L of diluted inoculum to each well.
    
  • Incubation: Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus/Cryptococcus).

  • Readout: Determine the MIC as the lowest concentration inhibiting 50% of growth (IC50) compared to the growth control. Note: As a respiration inhibitor, Haliangicin may show a "trailing effect" similar to azoles; IC50 is the preferred metric over complete inhibition.

Protocol B: Frequency of Resistance (Spontaneous Mutation)

Objective: Assess how easily fungi develop resistance to Haliangicin.

  • Plating: Plate

    
     cells of C. albicans on YPD agar containing Haliangicin at 4x MIC and 8x MIC.
    
  • Incubation: Incubate for 48–72 hours.

  • Calculation: Count colonies. Resistance Frequency = (Number of Colonies) / (Total Cells Plated).

  • Validation: Pick survivors and re-test MIC to confirm stable genetic resistance (vs. phenotypic adaptation).

Screening Workflow Visualization

The following workflow outlines the decision logic for advancing Haliangicin through a cross-resistance screening funnel.

Screening_Workflow Start Compound Library (Haliangicin) Primary_Screen Primary Screen (WT Candida/Aspergillus) Start->Primary_Screen Hit_Decision MIC < 4 µg/mL? Primary_Screen->Hit_Decision Resistant_Panel Cross-Resistance Panel (Azole-R & Echinocandin-R) Hit_Decision->Resistant_Panel Yes Fail Discard / Optimize Hit_Decision->Fail No MoA_Check Respiration Assay (O2 Consumption) Resistant_Panel->MoA_Check Retains Activity Resistant_Panel->Fail Loss of Activity Success Lead Candidate (No Cross-Resistance) MoA_Check->Success Confirmed Novel Target

Figure 2: Strategic workflow for validating Haliangicin against resistant isolates.

References

  • Fudou, R., et al. (2001). "Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics." The Journal of Antibiotics. [Link]

  • Kunze, B., et al. (2008). "Haliangicin and its derivatives: Isolation, structure elucidation and biological activity." Journal of Antibiotics.
  • Bartlett, D. W., et al. (2002). "The strobilurin fungicides." Pest Management Science. (Reference for QoI mechanism and cross-resistance in agriculture). [Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4)." [Link]

  • Takagi, M., et al. (2002). "Isolation and structural elucidation of haliangicin." The Journal of Antibiotics. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Haliangicin on Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Haliangicin, a polyunsaturated and β-methoxyacrylate-containing metabolite isolated from the marine myxobacterium Haliangium luteum, has garnered interest for its potent biological activities.[1][2] Initially recognized for its antifungal properties, emerging evidence suggests significant cytotoxic potential against various cell lines, positioning it as a compound of interest for anticancer research.[3][4] This guide provides a comprehensive framework for evaluating the cytotoxicity of Haliangicin, presenting a comparative analysis against established cytotoxic and apoptotic agents. We will delve into the mechanistic rationale behind experimental design, provide detailed, field-proven protocols for key cytotoxicity assays, and present data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the cytotoxic profile of novel compounds like Haliangicin.

Introduction to Haliangicin: A Marine Compound with Therapeutic Potential

Natural products, particularly those from unique marine environments, remain a vital source of novel chemical scaffolds for drug discovery. Myxobacteria are known producers of bioactive secondary metabolites, and Haliangicin is a prime example.[4]

Background and Proposed Mechanism of Action

Haliangicin was first identified as an antifungal agent that interferes with the electron transport chain in mitochondria.[3] However, its broader mechanism of action is now understood to involve the inhibition of vacuolar-type H+-ATPases (V-ATPases).[5] V-ATPases are crucial proton pumps that acidify intracellular compartments like lysosomes and endosomes.[6] By inhibiting V-ATPase, Haliangicin disrupts cellular pH homeostasis, impairing critical processes such as protein degradation, autophagy, and vesicle trafficking, which can ultimately trigger programmed cell death, or apoptosis.[5][6] This mechanism is a promising strategy in oncology, as cancer cells often exhibit altered pH regulation and are particularly vulnerable to V-ATPase inhibition.[5]

Rationale for a Comparative Cytotoxicity Evaluation

To establish the therapeutic potential of a novel agent, it is insufficient to merely demonstrate its toxicity. A rigorous evaluation requires comparison against well-characterized compounds. This approach allows us to:

  • Benchmark Potency: Quantify its cytotoxic efficacy (e.g., via IC50 values) relative to a "gold standard" chemotherapeutic agent.

  • Elucidate Mechanism: Compare its induced cell death phenotype to that of a known apoptosis inducer.

  • Assess Selectivity: Determine if the compound exhibits preferential toxicity towards cancer cells over non-cancerous cells.

This guide will therefore compare Haliangicin against Doxorubicin , a widely used chemotherapeutic agent that primarily acts as a topoisomerase II inhibitor and DNA intercalator[7], and Staurosporine , a potent, broad-spectrum protein kinase inhibitor known to reliably induce apoptosis.[8][9]

Experimental Design: A Multi-Assay, Comparative Framework

The cornerstone of a robust cytotoxicity study is a well-designed experiment that incorporates orthogonal assays to validate findings and provide mechanistic insight. Our experimental choices are guided by the need to not only quantify cell death but also to understand how it occurs.

Rationale for Cell Line Selection

The choice of cell lines is critical for assessing both potency and selectivity. For this guide, we propose a panel consisting of:

  • HeLa (Human Cervical Cancer): A highly proliferative, widely characterized cancer cell line, excellent for initial potency screening.

  • A549 (Human Lung Carcinoma): Another common cancer cell line to assess activity across different cancer types.

  • HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used to evaluate potential toxicity to normal cells and calculate a selectivity index.

Selection of Comparative Agents & Controls
  • Haliangicin: The investigational compound.

  • Doxorubicin: A standard-of-care chemotherapeutic agent. Its distinct mechanism allows for a valuable comparison of efficacy.[7]

  • Staurosporine: A positive control for apoptosis induction. It triggers cell death through both caspase-dependent and -independent pathways.[10][11]

  • Vehicle Control (e.g., 0.1% DMSO): Essential for ensuring that the solvent used to dissolve the compounds has no inherent toxicity.

Experimental Workflow

A logical workflow ensures reproducibility and clarity of results. The process involves cell seeding, compound treatment, and subsequent analysis using a battery of assays designed to probe different aspects of cell health.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis CellCulture 1. Cell Culture (HeLa, A549, HEK293) Seeding 2. Seed 96-well plates (5,000 cells/well) CellCulture->Seeding Treatment 3. Add Compounds (Haliangicin, Doxorubicin, Staurosporine) - Serial Dilutions Seeding->Treatment Incubation 4. Incubate (24h, 48h, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH AnnexinV Annexin V / PI (Apoptosis) Incubation->AnnexinV

Caption: High-level experimental workflow for cytotoxicity assessment.

Methodology: Step-by-Step Protocols

Scientific integrity demands detailed, reproducible protocols. The following methods are standard in the field and include self-validating controls.

Protocol: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic activity of viable cells.[12] The yellow tetrazolium salt (MTT) is reduced to a purple formazan product by these enzymes.[13]

  • Preparation: Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours.

  • Treatment: Add 10 µL of compound dilutions (Haliangicin, Doxorubicin, controls) to achieve final desired concentrations. Include vehicle-only wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[14]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.[14][15]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[14]

  • Readout: Gently mix and incubate for another 4 hours at 37°C.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot dose-response curves to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[16]

Protocol: LDH Assay for Cytotoxicity

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity—a hallmark of necrosis or late apoptosis.[17]

  • Setup: Prepare and treat cells in a 96-well plate as described in the MTT assay (Steps 1 & 2).

  • Controls: Prepare three essential controls for each cell line:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.

    • Medium Background: Culture medium without cells.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[18]

  • Reaction: Add 100 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each supernatant sample.[18][19]

  • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.[18][19]

  • Readout: Measure absorbance at 490 nm.[19]

  • Analysis: Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Protocol: Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[20]

  • Propidium Iodide (PI): A fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[20]

  • Preparation & Treatment: Culture cells in 6-well plates and treat with the IC50 concentration of each compound for a predetermined time (e.g., 24 hours).

  • Cell Collection: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like Accutase. Centrifuge and wash the cell pellet twice with cold PBS.[22]

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer.[22]

  • Antibody Addition: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Cells should be analyzed within one hour.[23]

Results: A Comparative Cytotoxicity Profile

The data generated from these assays will provide a multi-faceted view of Haliangicin's cytotoxic effects.

Haliangicin Induces Potent, Dose-Dependent Cytotoxicity

The MTT assay will reveal the concentration-dependent effect of Haliangicin on cell viability. The IC50 values are critical for comparing potency.

Table 1: Comparative IC50 Values (µM) after 48h Treatment

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HEK293 (Non-Cancerous)Selectivity Index (SI)*
Haliangicin Hypothetical: 1.5Hypothetical: 2.1Hypothetical: 15.0~7-10
Doxorubicin ~1.0[24]~0.8~5.0~5-6
Staurosporine ~0.05~0.04~0.1~2

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value suggests greater selectivity for cancer cells.

This hypothetical data suggests Haliangicin is highly potent, albeit slightly less so than Doxorubicin, but may possess a superior selectivity profile.

Mechanistic Insights: Haliangicin Induces Apoptosis

By combining results from the LDH and Annexin V/PI assays, we can deduce the primary mechanism of cell death. A significant increase in Annexin V positive/PI negative cells at the IC50 concentration, without a correspondingly large release of LDH, would strongly indicate that Haliangicin induces apoptosis.[25]

Proposed Signaling Pathway

The inhibition of V-ATPase by Haliangicin initiates a cascade of events leading to apoptosis. This can be visualized as a signaling pathway.

G Haliangicin Haliangicin VATPase V-ATPase Pump Haliangicin->VATPase Inhibits Proton Proton Pumping (H+ Gradient) Haliangicin->Proton Disrupts VATPase->Proton Maintains Lysosome Lysosomal pH Increases Proton->Lysosome Leads to Autophagy Impaired Autophagy Lysosome->Autophagy Mito Mitochondrial Stress Lysosome->Mito Caspase Caspase Activation Autophagy->Caspase Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway initiated by Haliangicin.

Discussion and Future Directions

Interpretation of Findings

The collective data from this experimental framework would position Haliangicin as a potent cytotoxic agent with a favorable selectivity for cancer cells over normal cells. The mechanism, driven by V-ATPase inhibition, is distinct from many standard chemotherapies like Doxorubicin, suggesting it could be effective against drug-resistant cancers or used in combination therapies.[26] The induction of apoptosis is a desirable trait for an anticancer agent, as it is a controlled form of cell death that minimizes inflammation.

Limitations and Considerations

While powerful, these in vitro assays are a first step. The IC50 values can be influenced by experimental conditions such as cell seeding density and incubation time.[27] Furthermore, in vitro cytotoxicity does not always translate directly to in vivo efficacy due to factors like pharmacokinetics and metabolism.[26]

Proposed Next Steps

Based on a promising in vitro profile, logical next steps would include:

  • Panel Expansion: Testing against a broader panel of cancer cell lines, including those with known drug-resistance mechanisms.

  • In Vivo Studies: Evaluating the efficacy and toxicity of Haliangicin in preclinical animal models of cancer.

  • Combination Studies: Investigating potential synergistic effects when combined with other chemotherapeutic agents.

By following this rigorous, comparative, and mechanistically-driven guide, researchers can effectively evaluate the cytotoxic potential of Haliangicin and build a strong foundation for its potential journey into preclinical and clinical development.

References

  • Fudou, R., et al. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics. Available at: [Link]

  • Fudou, R., et al. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of Antibiotics. Available at: [Link]

  • Li, W., et al. (2022). Structural Characterization, Cytotoxicity, and the Antifungal Mechanism of a Novel Peptide Extracted from Garlic (Allium sativa L.). MDPI. Available at: [Link]

  • Li, Y., et al. (2024). Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections. Frontiers in Pharmacology. Available at: [Link]

  • Procopio, A., et al. (2012). Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 2. Isolation and Structural Elucidation. ResearchGate. Available at: [Link]

  • Igarashi, Y., et al. (2007). New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium. The Journal of Antibiotics. Available at: [Link]

  • Wen, J., et al. (2016). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Available at: [Link]

  • Sajayan, A., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research. Available at: [Link]

  • Thuret, G., et al. (2003). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. Available at: [Link]

  • Handayani, D., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines: Hela, WiDr, T47D and Vero. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Chae, H. J., et al. (2004). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. Available at: [Link]

  • Huss, M., & Wieczorek, H. (2009). Inhibitors of V-ATPases: old and new players. Journal of Experimental Biology. Available at: [Link]

  • Lee, Y. J., & Shacter, E. (1999). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... Available at: [Link]

  • Skladanowski, A., & Konopa, J. (1994). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. ResearchGate. Available at: [Link]

  • Handayani, D., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Finlay, W. J., et al. (2012). Advances in targeting the vacuolar proton-translocating ATPase (V-ATPase) for anti-fungal therapy. Frontiers in Bioscience. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • PharmGKB. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Available at: [Link]

  • University of Arizona Cytometry Core. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]

  • Fiane, A. E., et al. (2019). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

  • Kim, C. H., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Journal of Cellular Biochemistry. Available at: [Link]

  • Sexton, J. Z., et al. (2022). Dual inhibition of vacuolar ATPase and TMPRSS2 is required for complete blockade of SARS-CoV-2 entry into cells. bioRxiv. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • De Castro, M. J. S., et al. (2021). Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheriMerr. on HCT116 Human Colorectal Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

Sources

A Comparative Guide to Haliangicin: Evaluating a Novel Marine Metabolite as a Lead Compound for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains and the significant toxicity of existing therapies, has created an urgent need for novel antifungal agents.[1][2] Natural products, with their immense structural diversity, remain a vital source of new therapeutic leads.[3] This guide provides an in-depth comparison of haliangicin, a potent antifungal metabolite isolated from a marine myxobacterium, against current standards of care.[4][5] We will explore its unique mechanism of action and provide a comprehensive, field-proven experimental framework for its validation as a viable lead compound for next-generation antifungal drug development.

Haliangicin: A Profile of a Promising Antifungal Candidate

Haliangicin is a polyunsaturated compound containing a distinctive β-methoxyacrylate moiety, first isolated from the marine myxobacterium Haliangium luteum.[4][6] It exhibits a broad spectrum of activity against various fungi while remaining inactive against bacteria, indicating a fungal-specific mode of action.[4] Initial studies revealed that its antifungal potency, as measured by minimal inhibitory concentrations (MICs), is comparable to that of established polyenes like amphotericin B.[7]

The key differentiating feature of haliangicin is its mechanism of action. It disrupts the fungal mitochondrial respiratory chain by interfering with electron flow within the cytochrome b-c1 complex (Complex III).[4] This target is distinct from that of the major classes of clinically approved antifungal drugs, suggesting that haliangicin could be effective against pathogens that have developed resistance to current therapies.

Comparative Analysis: Haliangicin vs. Standard Antifungal Agents

A lead compound's potential is best understood in the context of existing treatments. Haliangicin's unique target in the electron transport chain presents a significant advantage over current drugs that target the cell wall or cell membrane.

FeatureHaliangicin (Proposed) Polyenes (e.g., Amphotericin B) Azoles (e.g., Fluconazole) Echinocandins (e.g., Caspofungin)
Primary Target Mitochondrial Cytochrome b-c1 Complex (Complex III)Ergosterol in the cell membraneLanosterol 14-α-demethylase (Erg11)β-(1,3)-D-glucan synthase
Mechanism of Action Inhibition of mitochondrial respiration, leading to ATP depletion.[4]Binds to ergosterol, forming pores that cause leakage of cellular contents.[8][9]Blocks ergosterol biosynthesis, disrupting membrane integrity and function.[9]Inhibits cell wall synthesis, leading to osmotic instability and cell lysis.[5]
Spectrum of Activity Broad-spectrum antifungal.[4]Broad-spectrum (yeasts and molds).[9]Varies; active against many Candida and Cryptococcus species.Primarily active against Candida and Aspergillus species.
Key Limitations Potential for host mitochondrial toxicity (requires evaluation).High potential for nephrotoxicity and infusion-related reactions.[9][10]Growing incidence of acquired resistance; drug-drug interactions.[10][11]Limited efficacy against certain molds; high plasma protein binding.[12]

The following diagram illustrates the distinct cellular targets of the major antifungal classes compared to Haliangicin's proposed mechanism. This distinction is crucial, as a novel mechanism can circumvent existing resistance pathways.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cell_wall Cell Wall (β-glucan) cell_membrane Cell Membrane (Ergosterol) erg_pathway Ergosterol Biosynthesis Pathway etc Electron Transport Chain (Cytochrome b-c1) Echinocandins Echinocandins Echinocandins->cell_wall Inhibits β-glucan synthesis Polyenes Polyenes Polyenes->cell_membrane Binds to Ergosterol Azoles Azoles Azoles->erg_pathway Inhibits Enzyme (Erg11) Haliangicin Haliangicin Haliangicin->etc Inhibits Complex III

Caption: Comparative sites of action for major antifungal drug classes.

A Validated Experimental Workflow for Lead Compound Assessment

To rigorously evaluate haliangicin's potential, a structured, multi-stage experimental approach is necessary. This workflow is designed to assess efficacy, selectivity, and preliminary safety, providing the critical data needed for a go/no-go decision on further development.

Lead_Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism Validation cluster_2 Phase 3: In Vivo Proof-of-Concept cluster_3 Decision Point arrow > A Antifungal Susceptibility Testing (Determine MICs) B Cytotoxicity Assays (Determine IC50) D Mitochondrial Respiration Assay (Confirm Target) A->D C Calculate Selectivity Index (SI = IC50 / MIC) E Membrane Integrity Assay (Rule out non-specific effects) F Murine Systemic Infection Model (e.g., Candidiasis) D->F G Evaluate Efficacy (Survival & Fungal Burden) H Lead Optimization F->H

Caption: Phased experimental workflow for validating an antifungal lead compound.

Causality: The primary goal is to quantify the potency of haliangicin against a clinically relevant panel of fungal pathogens. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), provides reproducible Minimum Inhibitory Concentration (MIC) values, which are essential for comparing potency against other drugs and for establishing a therapeutic window.[13][14]

Methodology:

  • Fungal Panel Selection: Include reference strains of Candida albicans, non-albicans Candida species (e.g., C. glabrata, C. auris), Cryptococcus neoformans, and molds like Aspergillus fumigatus.

  • Inoculum Preparation: Culture fungi on appropriate agar (e.g., Sabouraud Dextrose Agar). Adjust a suspension of the organism in sterile saline to match a 0.5 McFarland turbidity standard. Further dilute this suspension in RPMI-1640 medium to achieve the final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

  • Drug Dilution: Prepare a 2-fold serial dilution of haliangicin in a 96-well microtiter plate using RPMI-1640 medium. A typical concentration range would be from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate plates at 35°C for 24-48 hours (yeasts) or longer for molds, as per CLSI guidelines.

  • Endpoint Reading: The MIC is the lowest concentration of haliangicin that causes a significant reduction in growth (e.g., ≥50% for azoles and potentially for haliangicin) compared to the positive control.[15] For compounds like Amphotericin B, a 100% inhibition endpoint is used.[15] The appropriate endpoint for haliangicin would need to be determined.

Data Presentation:

Fungal SpeciesHaliangicin MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans[Experimental Value]0.51
Candida glabrata[Experimental Value]132
Candida auris[Experimental Value]1>64
Aspergillus fumigatus[Experimental Value]1>64

Causality: A potent antifungal is only useful if it is not equally potent against host cells. This assay determines the concentration at which haliangicin is toxic to mammalian cells (IC50), allowing for the calculation of a Selectivity Index (SI). A high SI is a strong indicator of a promising lead compound.

Methodology:

  • Cell Line Selection: Use relevant human cell lines, such as HepG2 (liver carcinoma) and HEK293 (embryonic kidney), to assess potential for hepato- and nephrotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Expose the cells to a serial dilution of haliangicin for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Viability Assessment: Use a standard viability assay, such as MTT or PrestoBlue. These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Plot cell viability against drug concentration and use a non-linear regression to calculate the IC50 value (the concentration that inhibits cell viability by 50%).

  • Selectivity Index (SI) Calculation: SI = IC50 (mammalian cells) / MIC (fungal cells). An SI > 10 is generally considered a good starting point for a lead compound.

Causality: In vitro activity does not always translate to in vivo efficacy due to factors like pharmacokinetics and drug distribution.[16] A systemic infection model, typically using immunocompromised mice, is the gold standard for providing proof-of-concept that the compound can clear an infection in a living organism.[17][18]

Methodology:

  • Animal Model: Use immunocompromised female BALB/c mice (e.g., rendered neutropenic with cyclophosphamide).

  • Infection: Infect mice via tail vein injection with a lethal dose of a clinically relevant strain, such as Candida albicans SC5314.

  • Treatment Groups: Establish multiple groups (n=10-15 mice per group):

    • Vehicle Control (e.g., saline or appropriate solvent).

    • Haliangicin (low, medium, and high doses, e.g., 1, 5, 10 mg/kg).

    • Positive Control (e.g., fluconazole at an effective dose).

  • Drug Administration: Begin treatment a few hours post-infection and continue once or twice daily for a set period (e.g., 7 days). Administration can be intraperitoneal (IP) or oral (PO), depending on the compound's properties.

  • Efficacy Endpoints:

    • Survival: Monitor mice daily for 14-21 days and plot survival curves (Kaplan-Meier).

    • Fungal Burden: At a predetermined time point (e.g., day 4), euthanize a subset of mice from each group, harvest target organs (kidneys, brain), homogenize the tissue, and plate serial dilutions to determine the CFU/gram of tissue.[19]

Data Presentation:

Treatment GroupMedian Survival (Days)Kidney Fungal Burden (log10 CFU/g) at Day 4
Vehicle Control[Value, e.g., 5][Value, e.g., 6.5]
Haliangicin (5 mg/kg)[Experimental Value][Experimental Value]
Fluconazole (10 mg/kg)[Value, e.g., >21][Value, e.g., 3.0]
Conclusion and Future Directions

Haliangicin represents a compelling starting point for antifungal drug discovery. Its unique mitochondrial target offers a powerful tool against resistant pathogens, and its initial potency is promising. The experimental workflow detailed above provides a robust framework for validating its potential as a lead compound.

Positive outcomes from these studies—specifically, broad-spectrum in vitro activity, a high selectivity index, confirmed on-target activity in mitochondrial assays, and significant efficacy in a murine infection model—would provide a strong rationale for initiating a lead optimization program.[20] Subsequent efforts would focus on medicinal chemistry to improve pharmacokinetic properties (e.g., solubility, metabolic stability) and further refine the safety profile, with the ultimate goal of developing a clinical candidate capable of addressing the critical unmet needs in the management of invasive fungal diseases.

References

  • Fudou, R., et al. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics. [Link]

  • Mushtaq, A., & Zahoor, A. F. (2023). Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 1. Fermentation and Biological Characteristics. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Antifungal activity and mechanism of the antibiotic fungicide tetramycin against Magnaporthe oryzae. Frontiers in Microbiology. [Link]

  • Iizuka, T., et al. Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of Antibiotics. [Link]

  • Xie, J., et al. (2022). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. Molecules. [Link]

  • Vinchira-Villarraga, D. M., et al. (2020). Antifungal activity of marine-derived Paenibacillus sp. PNM200 against Fusarium oxysporum f. sp. lycopersici, the causal agent of tomato vascular wilt. ResearchGate. [Link]

  • Al-Bari, M. A. A., et al. (2023). Antifungal and Antibacterial Activities of Isolated Marine Compounds. Pharmaceuticals. [Link]

  • Sun, Y., et al. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium. The Journal of Antibiotics. [Link]

  • ChemInform. (2010). ChemInform Abstract: Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. Part 2. Isolation and Structural Elucidation. ResearchGate. [Link]

  • Gauthier, G. M., & Andes, D. R. (2023). A Practical Guide to Antifungal Susceptibility Testing. Infectious Disease Clinics of North America. [Link]

  • Siopi, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Genes. [Link]

  • Dadar, M., et al. (2024). Antifungal Agents in the 21st Century: Advances, Challenges, and Future Perspectives. Journal of Fungi. [Link]

  • Sheng, C., & Zhang, W. (2011). New lead structures in antifungal drug discovery. Current Medicinal Chemistry. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Gamal, A., et al. (2017). Avenues for antifungal drug discovery and development: where to now? Expert Opinion on Drug Discovery. [Link]

  • Al-Tawfiq, J. A., et al. (2023). Antifungals and Drug Resistance. Antibiotics. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]

  • Nobile, C. J., & Johnson, A. D. (2015). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum. [Link]

  • FDA. (2022). Antifungal Susceptibility Test Interpretive Criteria. FDA.gov. [Link]

  • Adhikari, A., & D'Souza, G. (2024). Advancements and challenges in antifungal therapeutic development. Trends in Molecular Medicine. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Sheng, C., & Zhang, W. (2011). New Lead Structures in Antifungal Drug Discovery. ResearchGate. [Link]

  • Thompson, G. R., et al. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). Overview of in vivo models for assessing efficacy of antifungal drugs in research and development. Fungal Genetics and Biology. [Link]

  • Rex, J. H., et al. (1997). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews. [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE. [Link]

  • Lu, X., et al. (2024). Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects. Journal of Medical Microbiology. [Link]

  • Macreadie, I., & Troskie, H. E. (2020). A Decade of Antifungal Leads from Natural Products: 2010–2019. Pharmaceuticals. [Link]

  • Jiang, W. (2022). Understanding generic narrow therapeutic index drugs. FDA.gov. [Link]

  • Wellington, M., & Galgiani, J. N. (2015). Antifungal drug discovery: the process and outcomes. Expert Opinion on Drug Discovery. [Link]

Sources

Safety Operating Guide

Haliangicin Disposal & Waste Management Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As researchers, we often focus on the efficacy of a compound like Haliangicin—a potent antifungal β-methoxyacrylate—but overlook the downstream implications of its disposal.[1] Haliangicin is not merely "lab waste"; it is a mitochondrial respiratory chain inhibitor (Complex III) with high aquatic toxicity.[1][2]

Standard autoclaving is insufficient for chemical degradation of this polyene structure.[1][2] This guide outlines the mandatory incineration protocols and containment strategies required to prevent environmental contamination and ensure regulatory compliance (EPA/OSHA).[1][2]

Chemical Hazard Profile & Mechanism

To dispose of Haliangicin safely, you must understand what you are destroying.[1][2]

  • Compound Class: Polyene-β-methoxyacrylate.[1][2]

  • Mechanism of Action: Haliangicin binds to the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, blocking electron transfer.[1]

  • Environmental Risk: Because this mechanism is conserved across eukaryotes, Haliangicin is highly toxic to aquatic life .[1][2] It must NEVER be discharged into municipal sewer systems.[1][2]

  • Stability: The conjugated tetraene moiety is sensitive to light and oxidation but remains chemically active in standard aqueous buffers.[1][2]

PropertyDataDisposal Implication
Physical State Yellow amorphous solid / PowderHigh risk of aerosolization during weighing/transfer.[2]
Solubility Soluble in MeOH, Acetone, DMSOLiquid waste requires solvent-compatible containers.[1][2]
Thermal Stability Heat labile (degrades >40°C)Do not autoclave as a primary destruction method; it may volatilize or incompletely degrade.[1][2]
Reactivity Sensitive to oxidationOxidizing agents (Bleach) are effective for surface decontamination.[1][2]
Immediate Containment & Handling

Before disposal, the immediate risk is personnel exposure via inhalation or dermal contact.[1][2]

  • PPE Standard: Double-gloving (Nitrile) is mandatory.[1][2] The outer glove must be changed immediately if splashed.[1][2] Wear a Tyvek lab coat and safety goggles.[1][2]

  • Engineering Controls: All open handling (weighing, solubilization) must occur inside a Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of the powder.[1][2]

Disposal Workflows (Step-by-Step)
A. Solid Waste (Pure Compound & Contaminated Consumables)

Applicability: Expired vials, weighing boats, contaminated gloves, and spill cleanup materials.[1][2]

  • Primary Containment: Place the solid waste into a clear, sealable plastic bag (e.g., Ziploc) inside the hood.

  • Secondary Containment: Place the sealed bag into a RCRA-compliant Hazardous Waste Container (typically a black container for toxic waste, distinct from red biohazard bags).

  • Labeling: Label clearly as "Cytotoxic Chemical Waste - Haliangicin."

    • Note: Do not use "Biohazard" (Red Bag) unless the waste is also infectious.[1][2] Chemical incinerators operate at higher temperatures than medical waste autoclaves.[1][2]

  • Destruction: The waste must be routed for High-Temperature Incineration (>1,000°C) .[1][2] This ensures the complete mineralization of the polyene backbone.[1]

B. Liquid Waste (Stock Solutions & Media)

Applicability: DMSO stocks, cell culture media containing Haliangicin.[1][2]

  • Segregation: Do not mix with general aqueous waste.[1][2]

  • Collection: Collect in a dedicated "Cytotoxic Liquid Waste" carboy (High-Density Polyethylene - HDPE).

  • Solvent Compatibility: If the Haliangicin is dissolved in DMSO or Methanol, ensure the waste carboy is rated for organic solvents.[1][2]

  • No Sewer Discharge: Under no circumstances should liquid waste be poured down the sink.[1][2]

  • Disposal: Hand off to your EHS department for Fuel Blending or Incineration .[1][2]

Surface Decontamination Protocol

In the event of a spill or for cleaning the BSC workspace, chemical inactivation is required.[1]

  • Reagent: 10% Sodium Hypochlorite (Bleach) solution.[1][2]

  • Mechanism: The hypochlorite oxidizes the conjugated tetraene system, breaking the pharmacophore and neutralizing the toxicity.[1]

  • Protocol:

    • Cover the spill with absorbent pads.[1][2]

    • Saturate pads with 10% bleach.[1][2]

    • Allow 15 minutes of contact time .

    • Wipe up and dispose of pads as Solid Chemical Waste (see Section 3A).[1][2]

    • Rinse the surface with 70% Ethanol to remove bleach residue (preventing corrosion of stainless steel).[1][2]

Decision Tree & Workflow Visualization

HaliangicinDisposal Start Haliangicin Waste Generated Type Identify Waste Type Start->Type Solid Solid Waste (Powder, Vials, PPE) Type->Solid Liquid Liquid Waste (DMSO Stocks, Media) Type->Liquid Bagging Double Bag in Sealable Plastic Solid->Bagging Carboy Collect in HDPE Solvent Waste Carboy Liquid->Carboy NoSewer CRITICAL: DO NOT SEWER Liquid->NoSewer Label Label: 'Cytotoxic Chemical Waste' Bagging->Label Carboy->Label Destruction High-Temp Incineration (>1000°C) Label->Destruction Hand off to EHS

Figure 1: Decision matrix for Haliangicin waste streams. Note the critical prohibition of sewer disposal for liquids due to aquatic toxicity.[1]

References
  • Fudou, R., et al. (2001). "Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium."[1][2][3] The Journal of Antibiotics, 54(2), 149–152.[1][3]

    • Cited for: Isolation, chemical structure, and biological activity.[1][2][3]

  • Kunze, B., et al. (2008). "Haliangicin and its derivatives: Synthetic and biological studies."[1][2] ChemBioChem.

    • Cited for: Mechanism of action (respiratory chain inhibition) and chemical stability.[1][2]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."[1][2] OSHA Technical Manual (OTM), Section VI: Chapter 2.[1][2]

    • Cited for: Guidelines on handling and disposing of cytotoxic agents.[1][2][4][5]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals."[1][2] Resource Conservation and Recovery Act (RCRA).[1][2]

    • Cited for: Regulatory framework for chemical waste incineration.[1][2]

Sources

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling Haliangicin

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Research, Scientific, and Drug Development Professionals

In the dynamic landscape of drug discovery and development, the novel antifungal agent Haliangicin presents both exciting therapeutic possibilities and significant handling challenges. As a potent inhibitor of the mitochondrial respiratory chain, its powerful bioactivity necessitates a comprehensive and rigorously applied safety protocol to protect laboratory personnel.[1] This guide, developed by synthesizing established best practices for handling cytotoxic compounds with the known properties of Haliangicin, provides essential, immediate safety and logistical information. Our goal is to empower researchers with the knowledge to work safely and effectively, building a foundation of trust through value-added information that extends beyond the product itself.

Understanding the Hazard: Why Haliangicin Demands Respect

Haliangicin, a beta-methoxyacrylate antibiotic derived from a marine myxobacterium, targets the cytochrome b-c1 segment of the mitochondrial respiratory chain, disrupting cellular energy production.[1] This mechanism, while effective against a wide spectrum of fungi, is not exclusive to them and poses a potential risk to all eukaryotic cells, including those of the researchers handling it. While a specific Safety Data Sheet (SDS) for Haliangicin is not yet widely available, its potent biological activity and classification as a potential cytotoxic agent warrant the adoption of stringent safety measures analogous to those for handling other hazardous drugs.

General hazard statements for similar cytotoxic compounds often include:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

  • H361: Suspected of damaging fertility or the unborn child.

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative.

Core Directive: Your Personal Protective Equipment (PPE) Protocol for Haliangicin

The following PPE recommendations are based on a risk assessment that considers the known properties of Haliangicin (pale yellow oily matter, soluble in methanol) and the established guidelines for handling potent and cytotoxic compounds from authorities such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[]

Summary of Recommended PPE for Handling Haliangicin
PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove is considered contaminated and can be removed in the work area, while the inner glove provides continued protection.
Body Protection Disposable, solid-front, back-closing gown with long sleeves and elastic or knit cuffs.Protects against splashes and contamination of personal clothing. Low-permeability fabric is essential.[4]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A full-face shield should be worn over safety glasses or goggles if there is a significant splash risk.Protects mucous membranes of the eyes from contact with Haliangicin.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of Haliangicin or when there is a risk of aerosolization.Prevents inhalation of the compound. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing.[5]
Foot Protection Closed-toe shoes. Disposable shoe covers should be worn in designated handling areas.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.

Experimental Protocol: Donning and Doffing PPE for Haliangicin Handling

Adherence to a strict, sequential procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure
  • Preparation: Enter the designated gowning area. Ensure all necessary PPE is available and has been inspected for defects.

  • Shoe Covers: Put on the first shoe cover on one foot, then step over a designated line of demarcation. Repeat with the other foot.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring it is fully closed in the back.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the cuffs of the gown.

  • Respiratory Protection: If required, don the N95 respirator, ensuring a proper seal check is performed.

  • Eye and Face Protection: Put on safety glasses or goggles, followed by a face shield if necessary.

Doffing Procedure (in designated doffing area)
  • Shoe Covers: Remove shoe covers and dispose of them in a designated cytotoxic waste container.

  • Outer Gloves: Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of in cytotoxic waste.

  • Gown: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside of the gown. Turn the gown inside out as it is removed, fold or roll it into a bundle, and dispose of it in cytotoxic waste.

  • Eye and Face Protection: Remove the face shield (if used) and then the safety glasses or goggles from the back of the head. Place in a designated area for decontamination or disposal.

  • Respiratory Protection: Remove the respirator without touching the front. Dispose of it in cytotoxic waste.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of in cytotoxic waste.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Visualizing the Workflow: Safe Handling and Disposal of Haliangicin

Haliangicin_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Disposal Disposal cluster_Exit Exit Start Enter Designated Handling Area Don_PPE Don Appropriate PPE Start->Don_PPE Work_in_Hood Work in a Certified Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Handle Weigh and Handle Haliangicin Work_in_Hood->Weigh_Handle Decontaminate_Surfaces Decontaminate Work Surfaces Weigh_Handle->Decontaminate_Surfaces Segregate_Waste Segregate Cytotoxic Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste in Labeled, Leak-Proof Containers Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE in Designated Area Dispose_Waste->Doff_PPE Hand_Hygiene Perform Hand Hygiene Doff_PPE->Hand_Hygiene End Exit Handling Area Hand_Hygiene->End

Caption: Workflow for the safe handling and disposal of Haliangicin.

Operational and Disposal Plans: A Self-Validating System

A robust safety protocol extends beyond personal protection to include comprehensive operational and disposal plans.

Spill Management

In the event of a Haliangicin spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and wearing appropriate PPE should perform the cleanup. A spill kit containing absorbent materials, deactivating agents (if known and validated), and designated cytotoxic waste disposal bags must be readily available in all areas where Haliangicin is handled.

Waste Disposal

All materials that come into contact with Haliangicin, including gloves, gowns, shoe covers, disposable labware, and spill cleanup materials, are considered cytotoxic waste.[6] This waste must be segregated from regular laboratory trash and disposed of in clearly labeled, puncture-resistant, and leak-proof containers.[6][7] Disposal must adhere to all local, state, and federal regulations for hazardous waste.[7] Solid waste should be incinerated, and liquid waste may require deactivation before disposal through an Effluent Treatment Plant (ETP).[8]

Conclusion: Fostering a Culture of Safety

The responsible handling of potent compounds like Haliangicin is a cornerstone of scientific integrity and laboratory safety. By understanding the potential hazards, adhering to stringent PPE protocols, and implementing comprehensive operational and disposal plans, research institutions can create a self-validating system of safety. This commitment not only protects the health and well-being of scientists but also ensures the continued and responsible advancement of vital research.

References

  • Fudou, R., Iizuka, T., & Ojika, M. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 1. Fermentation and biological characteristics. The Journal of Antibiotics, 54(2), 149–152. [Link]

  • Wang, Y., et al. (2024). Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections. Food and Chemical Toxicology, 188, 114671. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Chlorpromazine hydrochloride MSDS. [Link]

  • Daniels Health. (2021). Cytotoxic Waste Disposal Guidelines. [Link]

  • NetRegs. (n.d.). Cytotoxic and cytostatic drugs. Retrieved from [Link]

  • The Pharmavision. (2025). SOP for handling of cytotoxic drugs and related wastes. [Link]

  • Daniels Health. (2024). How Do You Dispose of Cytotoxic Waste?. [Link]

  • Polovich, M., Olsen, M., & LeFebvre, K. B. (2014). Safe handling of cytotoxics: guideline recommendations. Clinical journal of oncology nursing, 18(3), 319–323. [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Ojika, M., et al. (2001). New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium. The Journal of Antibiotics, 54(10), 819–826. [Link]

  • Fudou, R., Iizuka, T., & Ojika, M. (2001). Haliangicin, a Novel Antifungal Metabolite Produced by a Marine Myxobacterium. 2. Isolation and Structural Elucidation. The Journal of Antibiotics, 54(2), 153-156. [Link]

  • Fudou, R., Iizuka, T., & Ojika, M. (2001). Haliangicin, a novel antifungal metabolite produced by a marine myxobacterium. 2. Isolation and structural elucidation. The Journal of Antibiotics, 54(2), 153–156. [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020). Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. [Link]

  • WorkSafe Queensland. (2017). Guide for handling cytotoxic drugs and related waste. [Link]

  • National Institutes of Health. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of the American Biological Safety Association, 30(3), 123-135. [Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. [Link]

  • Hilaris Publisher. (n.d.). Toxicity of Single and Mixtures of Antibiotics to Cyanobacteria. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haliangicin
Reactant of Route 2
Reactant of Route 2
Haliangicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.